molecular formula C17H14NP B124867 2-Pyridyldiphenylphosphine CAS No. 37943-90-1

2-Pyridyldiphenylphosphine

カタログ番号: B124867
CAS番号: 37943-90-1
分子量: 263.27 g/mol
InChIキー: SVABQOITNJTVNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

structure in first source

特性

IUPAC Name

diphenyl(pyridin-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14NP/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)17-13-7-8-14-18-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVABQOITNJTVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347462
Record name Diphenyl-2-pyridylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660677
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

37943-90-1
Record name 2-(Diphenylphosphino)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37943-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenyl-2-pyridylphosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037943901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl-2-pyridylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenyl-2-pyridylphosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPHENYL-2-PYRIDYLPHOSPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K685YSU7Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Pyridyldiphenylphosphine (CAS: 37943-90-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2-Pyridyldiphenylphosphine, a versatile phosphine ligand crucial in modern synthetic chemistry.

Core Properties

This compound, also known as 2-(Diphenylphosphino)pyridine, is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

PropertyValueReference(s)
CAS Number 37943-90-1[1]
Molecular Formula C₁₇H₁₄NP[2]
Molecular Weight 263.27 g/mol [1]
Melting Point 82-84 °C (decomposes)[3]
Boiling Point 163 °C at 0.05 Torr[2]
Solubility 10 µg/mL (in aqueous solution at pH 7.4)[1]
Appearance White to off-white crystalline powder[4]

Synthesis and Spectroscopic Characterization

Experimental Protocol: Synthesis of this compound

A general and effective procedure for the synthesis of this compound involves the coupling of an aryl halide with diphenylphosphine.

Materials:

  • 2-Iodopyridine

  • Diphenylphosphine

  • Potassium acetate (KOAc)

  • N,N-Dimethylacetamide (DMAc)

  • Palladium catalyst (e.g., MCM-41-3N-Pd(0))

  • Argon (Ar) gas

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried 20 mL Schlenk tube, add the palladium catalyst (e.g., 21 mg, 0.01 mmol of MCM-41-3N-Pd(0)), potassium acetate (1.5 mmol), and 2-iodopyridine (1.0 mmol, if solid).

  • Evacuate the Schlenk tube and backfill with argon. Repeat this process three times to ensure an inert atmosphere.

  • If 2-iodopyridine is a liquid, add it (1.0 mmol) via syringe under a counterflow of argon.

  • Add diphenylphosphine (1.2 mmol) and N,N-dimethylacetamide (1 mL) to the reaction mixture via syringe.

  • Stir the reaction mixture at 130 °C for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with dichloromethane (20 mL) and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the final product, this compound.

Spectroscopic Data

The identity and purity of this compound can be confirmed by various spectroscopic techniques.

Spectroscopic DataKey Features
¹H NMR Multiplets in the aromatic region (approximately 7.19–8.69 ppm). A characteristic doublet for the α-proton of the pyridine ring can be observed.
¹³C NMR Resonances corresponding to the carbon atoms of the phenyl and pyridyl rings.
IR (KBr pellet) Characteristic peaks at approximately 1626 cm⁻¹, 1434 cm⁻¹, 751 cm⁻¹, and 698 cm⁻¹.
Mass Spectrometry (GC-MS) Molecular ion peak (M⁺) at m/z = 263.[1]

Core Applications in Catalysis

This compound is a highly effective ligand in various palladium-catalyzed cross-coupling reactions, most notably in the alkoxycarbonylation of terminal alkynes.[2] Its unique structure, featuring both a soft phosphine donor and a hard nitrogen donor, allows it to act as a hemilabile ligand, facilitating key steps in the catalytic cycle.

Experimental Protocol: Palladium-Catalyzed Alkoxycarbonylation of Aryl Halides (General Procedure)

Materials:

  • Aryl halide (e.g., Iodobenzene)

  • Alcohol (e.g., Ethanol)

  • Palladium catalyst precursor (e.g., Pd(OAc)₂)

  • This compound ligand

  • Base (e.g., Triethylamine)

  • Carbon monoxide (CO) gas

  • Solvent (e.g., Ethanol)

Procedure:

  • In a suitable pressure reactor, combine the palladium precursor, this compound, the aryl halide, and the alcohol as the solvent and nucleophile.

  • Add the base to the reaction mixture.

  • Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 6 bar).

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the required duration (e.g., 1-3 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the CO gas in a fume hood.

  • The product can be isolated and purified using standard techniques such as extraction and column chromatography.

Mechanistic Insights and Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Synthesis Workflow

G reagents 2-Iodopyridine + Diphenylphosphine + KOAc + Pd Catalyst reaction_conditions DMAc, 130 °C, 3h Under Argon reagents->reaction_conditions Reaction workup Cooling, Dilution with CH2Cl2, Filtration reaction_conditions->workup Post-reaction purification Concentration & Column Chromatography workup->purification Isolation product This compound purification->product Final Product

Caption: Synthesis workflow for this compound.

Catalytic Cycle of Palladium-Catalyzed Alkoxycarbonylation of an Alkyne

G pd0 Pd(0)L₂ pd_alkyne Pd(0)L₂(Alkyne) pd0->pd_alkyne + Alkyne (R-C≡CH) pd_hydride HPd(II)L₂(Alkenyl) pd_alkyne->pd_hydride Oxidative Addition (Proton Transfer) co_insertion Acyl-Pd(II) Complex pd_hydride->co_insertion + CO alcoholysis Alcoholysis with ROH co_insertion->alcoholysis + ROH alcoholysis->pd0 Reductive Elimination product α,β-Unsaturated Ester alcoholysis->product

References

An In-depth Technical Guide to 2-Pyridyldiphenylphosphine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridyldiphenylphosphine, a versatile organophosphorus compound, stands as a cornerstone ligand in modern coordination chemistry and catalysis. Its unique architecture, featuring a phosphorus atom linked to two phenyl groups and a pyridyl ring, allows it to function as a highly effective ligand capable of coordinating to metal centers in either a monodentate or a bidentate fashion. This dual-coordination capability is pivotal in a myriad of transition metal-catalyzed reactions, offering enhanced stability, reactivity, and selectivity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and an exploration of its role in catalysis, making it an essential resource for professionals in chemical synthesis and drug development.

Core Physical and Chemical Properties

This compound is typically a white to off-white or yellowish crystalline solid under standard conditions. It is soluble in organic solvents like toluene. A summary of its key physical properties is presented below.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₇H₁₄NP[1][2]
Molecular Weight 263.27 g/mol [1]
Appearance White to off-white or yellow/orange crystalline solid[3]
Melting Point 82-84 °C[1]
Boiling Point 163 °C @ 0.05 Torr[4]
Solubility Soluble in toluene[4]

Spectroscopic Data

The structural attributes of this compound have been extensively characterized using various spectroscopic techniques. The following table summarizes key spectral data.

Table 2: Spectroscopic Data for this compound
TechniqueSolventCharacteristic Peaks / Chemical Shifts (δ)Reference(s)
³¹P NMR CDCl₃~ -3.20 ppm (singlet)[2]
¹H NMR CDCl₃Multiplets in the range of δ 7.05–8.79 ppm, corresponding to the phenyl and pyridyl protons. The α-proton of the pyridine ring is typically found at the downfield end of this range.[2][3]
¹³C NMR CDCl₃Signals appear in the aromatic region (δ ~120-160 ppm). Key signals include those for the phenyl carbons and the distinct carbons of the pyridyl ring.[2]
FT-IR KBr pelletStrong absorptions in the regions of 1626-1639 cm⁻¹, 1580 cm⁻¹, 1434-1440 cm⁻¹, and 698-751 cm⁻¹ are characteristic of the phenyl and pyridyl ring vibrations.[3]

Chemical Reactivity and Applications

The chemical behavior of this compound is dominated by the Lewis basicity of its phosphorus and nitrogen atoms. This allows it to act as a versatile ligand for a wide range of transition metals.

Coordination Chemistry

This compound can coordinate to a metal center (M) in two primary modes:

  • Monodentate Coordination: It can bind to a metal center solely through its phosphorus atom.

  • Bidentate (Chelating) Coordination: It can form a stable five-membered chelate ring by coordinating through both the phosphorus and the pyridyl nitrogen atoms.

The ability to switch between these coordination modes, a property known as hemilability, is crucial for its function in many catalytic cycles, where the dissociation of the nitrogen atom can open up a coordination site for substrate binding.

coordination_modes cluster_mono Monodentate P-Coordination cluster_bi Bidentate P,N-Chelation M1 M P1 P M1->P1 σ-donation ligand1 PPh₂Py N1 N M2 M P2 P M2->P2 N2 N M2->N2 P2->N2

Figure 1: Coordination modes of this compound.

Role in Catalysis

This compound is an integral ligand in numerous palladium-catalyzed reactions. Its electronic and steric properties can be tuned to influence the rate and selectivity of catalytic transformations.[4] It has found significant use in:

  • Suzuki-Miyaura Cross-Coupling: Facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, a cornerstone reaction in the synthesis of pharmaceuticals and complex organic molecules.[5]

  • Carbonylation Reactions: The ligand is crucial in the palladium-catalyzed carbonylation of alkynes, an important process for producing polymers and other fine chemicals.[4]

  • Other Cross-Coupling Reactions: It is also employed in Stannylation, Mitsunobu reactions, and hydration reactions.[1]

The pyridine nitrogen can act as a proton relay, which is a key feature in certain catalytic cycles, such as the carbonylation of alkynes, where proton transfer steps are essential.[4]

Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis involves the reaction of a lithiated pyridine derivative with chlorodiphenylphosphine.[4]

synthesis_workflow cluster_reactants Starting Materials cluster_steps Reaction Steps BromoPy 2-Bromopyridine Lithiation 1. Lithiation (THF, -78 °C) BromoPy->Lithiation BuLi n-Butyllithium (n-BuLi) BuLi->Lithiation ClPPh2 Chlorodiphenylphosphine Coupling 2. P-C Bond Formation (Addition of ClPPh₂) ClPPh2->Coupling Lithiation->Coupling 2-Lithiopyridine intermediate Workup 3. Aqueous Workup & Purification Coupling->Workup Product This compound Workup->Product

Figure 2: Synthetic workflow for this compound.

Detailed Protocol:

  • Apparatus Setup: A dry, two-necked flask is flushed with an inert gas (e.g., argon or nitrogen) and fitted with a magnetic stirrer and an addition funnel.

  • Lithiation: The flask is charged with 2-bromopyridine dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution over 30 minutes. The formation of a milky white suspension indicates the generation of 2-lithiopyridine. The mixture is stirred at -78 °C for an additional 2 hours.

  • Phosphine Coupling: Chlorodiphenylphosphine, dissolved in anhydrous THF, is added dropwise to the suspension at -78 °C.

  • Reaction Quench and Workup: The reaction is stirred for 30 minutes at -78 °C and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Application in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid using this compound as a ligand.

suzuki_cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product React1 Ar-X React1->OxAdd React2 Ar'-B(OR)₂ React2->Transmetal Base Base Base->Transmetal

Figure 3: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Protocol (Example: Synthesis of 4-methoxybiphenyl):

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), 4-bromoanisole (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add a suitable solvent or solvent mixture (e.g., dioxane/water or toluene). The reaction mixture is typically degassed by bubbling with an inert gas for 10-15 minutes.

  • Heating: The sealed vessel is heated to the desired temperature (typically 80-110 °C) and stirred overnight.

  • Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • Purification: The combined organic layers are dried, concentrated, and the resulting crude product is purified by column chromatography to yield the desired biaryl product.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

This compound is a powerful and versatile ligand whose unique electronic and structural properties have cemented its importance in synthetic chemistry. Its ability to act as both a monodentate and bidentate chelating ligand makes it highly valuable in a range of palladium-catalyzed cross-coupling reactions essential for the pharmaceutical and materials science industries. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for researchers aiming to leverage its full potential in developing novel and efficient synthetic methodologies.

References

An In-depth Technical Guide to 2-Pyridyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Pyridyldiphenylphosphine, a significant organophosphorus compound utilized extensively by researchers, scientists, and professionals in drug development. It details the compound's core properties, synthesis, and applications, with a focus on its role in catalysis and pharmaceutical research.

Core Properties and Data

This compound, also known as 2-(Diphenylphosphino)pyridine, is a white crystalline solid at room temperature.[1] It is a versatile ligand in organometallic chemistry, capable of coordinating to metal centers in both a monodentate and a bidentate fashion.[1] This flexibility is crucial for its application in various catalytic processes.

The fundamental quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₇H₁₄NP
Molecular Weight 263.27 g/mol [2][3][]
CAS Number 37943-90-1[1][2][3][][5]
Appearance White crystalline solid[1]
Melting Point 82-87 °C[1][3][6]
Boiling Point 163 °C[1]
IUPAC Name diphenyl(pyridin-2-yl)phosphane[2][]
Synonyms 2-(Diphenylphosphino)pyridine, Diphenyl-2-pyridylphosphine, Diphenyl(2-pyridinyl)phosphine[2][][5]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reaction of 2-lithiopyridine with chlorodiphenylphosphine.[1] An alternative synthetic route involves the reaction of 2-iodopyridine with diphenylphosphine.[7]

Detailed Experimental Protocol for Synthesis from 2-Lithiopyridine and Chlorodiphenylphosphine:

This protocol is based on the commonly cited synthetic route.[1]

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, distilled water, brine)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Solvents for purification (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation of 2-Lithiopyridine: A solution of 2-bromopyridine in anhydrous diethyl ether or THF is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). To this solution, an equimolar amount of n-butyllithium in hexanes is added dropwise, maintaining the low temperature. The reaction mixture is stirred for a designated period to ensure complete formation of 2-lithiopyridine.

  • Reaction with Chlorodiphenylphosphine: Still at low temperature, a solution of chlorodiphenylphosphine in the same anhydrous solvent is added dropwise to the freshly prepared 2-lithiopyridine solution. The reaction is highly exothermic and requires careful temperature control.

  • Quenching and Workup: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with distilled water and brine.

  • Drying and Purification: The organic phase is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, to yield pure this compound as a white solid.

Synthesis_Workflow A 2-Bromopyridine in Anhydrous Ether/THF C 2-Lithiopyridine (in situ) A->C -78 °C B n-Butyllithium B->C E Reaction Mixture C->E -78 °C D Chlorodiphenylphosphine D->E F Quenching (aq. NH4Cl) E->F G Aqueous Workup & Extraction F->G H Drying & Solvent Removal G->H I Column Chromatography H->I J Pure this compound I->J Catalytic_Cycle_Logic cluster_0 Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition (R-X) A->B ligand L = this compound (Monodentate or Bidentate) C Transmetalation (R'-M) B->C D Reductive Elimination C->D D->A E R-R' (Product) D->E

References

Spectroscopic Profile of 2-Pyridyldiphenylphosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-pyridyldiphenylphosphine. This guide includes detailed experimental protocols and presents all quantitative data in clearly structured tables for ease of reference and comparison.

This compound is a versatile organophosphorus compound widely utilized as a ligand in coordination chemistry and catalysis. Its unique structure, featuring two phenyl rings and a pyridine moiety attached to a phosphorus atom, imparts specific electronic and steric properties that are crucial for its function in various chemical transformations. A thorough understanding of its spectroscopic characteristics is fundamental for its application and for the characterization of its derivatives and complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The following sections detail the ¹H, ¹³C, and ³¹P NMR spectral data, which provide insights into the electronic environment of the different nuclei within the molecule.

Data Presentation

The NMR spectroscopic data for this compound, typically recorded in deuterated chloroform (CDCl₃), are summarized below.

Table 1: ¹H NMR Spectroscopic Data of this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.68 - 8.69d1Hα-proton of pyridine ring
7.89 - 7.93t2HAromatic protons
7.19 - 7.56m11HAromatic protons

Note: The integration and multiplicity of the aromatic protons can vary due to overlapping signals.

Table 2: ¹³C NMR Spectroscopic Data of this compound in CDCl₃

A definitive, publicly available peak list with assignments for the ¹³C NMR spectrum of free this compound is not readily found in the searched literature. However, a reference to a publication containing this data is available.[1]

Table 3: ³¹P NMR Spectroscopic Data of this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicity
-10.57s
-12.35s
26.17s

Note: The chemical shift of the ³¹P nucleus can be sensitive to the solvent and the presence of any coordinating species.

Experimental Protocol: NMR Spectroscopy

The following provides a general yet detailed methodology for acquiring high-quality NMR spectra of this compound.

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition: NMR spectra are typically recorded on a Bruker-AMX-400 (400 MHz for ¹H) or a Bruker-ACF-300 (300 MHz for ¹H) spectrometer.[2]

  • ¹H NMR: Spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are recorded. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

  • ³¹P NMR: Proton-decoupled ³¹P NMR spectra are acquired. Chemical shifts are reported relative to an external standard of 85% H₃PO₄ (δ 0.0 ppm).[2]

All manipulations of air-sensitive materials should be carried out under an inert atmosphere using standard Schlenk and glovebox techniques. Solvents should be dried and distilled under nitrogen prior to use.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the vibrational modes of the functional groups present in this compound.

Data Presentation

The characteristic infrared absorption bands for this compound, typically recorded as a KBr pellet, are presented in the table below.

Table 4: FT-IR Spectroscopic Data of this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
1633sC=C stretching (pyridine)
1573sC=C stretching (pyridine)
1447sP-Ph stretching
751sC-H out-of-plane bending
698sC-H out-of-plane bending
532sRing deformation

s = strong[2]

Experimental Protocol: IR Spectroscopy

The following protocol outlines the standard procedure for obtaining an FT-IR spectrum of this compound using the KBr pellet method.

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The FT-IR spectrum is recorded using a Perkin-Elmer model 983 spectrophotometer or a similar instrument.[2] The spectrum is typically collected over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any impurities in the KBr.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_reporting Reporting Sample This compound NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample IR_Sample Prepare KBr Pellet Sample->IR_Sample NMR_Spec NMR Spectrometer (¹H, ¹³C, ³¹P) NMR_Sample->NMR_Spec IR_Spec FT-IR Spectrometer IR_Sample->IR_Spec NMR_Data Process NMR Data (Referencing, Integration) NMR_Spec->NMR_Data IR_Data Process IR Data (Baseline Correction) IR_Spec->IR_Data NMR_Table Tabulate NMR Data NMR_Data->NMR_Table IR_Table Tabulate IR Data IR_Data->IR_Table

Caption: Workflow for Spectroscopic Analysis.

References

An In-Depth Technical Guide to the Crystal Structure of 2-Pyridyldiphenylphosphine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridyldiphenylphosphine (PPh2Py) is a versatile ligand in coordination chemistry, capable of binding to metal centers in various modes, primarily as a monodentate P-donor or a bidentate P,N-chelating agent.[1] This flexibility, coupled with the distinct electronic properties of the phosphorus and nitrogen donor atoms, makes its metal complexes subjects of significant interest in catalysis, materials science, and medicinal chemistry. Understanding the precise three-dimensional arrangement of atoms within these complexes through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships and designing novel compounds with tailored properties. This guide provides a comprehensive overview of the crystal structures of this compound complexes, detailing their synthesis, crystallographic parameters, and the experimental protocols for their characterization.

Coordination Behavior of this compound

The coordination of this compound to a metal center can occur in several ways, influencing the geometry and reactivity of the resulting complex. The most common coordination modes are:

  • Monodentate P-coordination: The ligand binds to the metal center solely through the phosphorus atom. This is common when the metal center is sterically hindered or has a strong preference for soft phosphine donors.

  • Bidentate P,N-chelation: The ligand forms a stable chelate ring by coordinating to the metal center through both the phosphorus and the pyridyl nitrogen atoms. This mode is favored by many transition metals and leads to more rigid and often more stable complexes.

  • Bridging Coordination: In polynuclear complexes, the ligand can bridge two metal centers, with the phosphorus and nitrogen atoms coordinating to different metals.

The preferred coordination mode is influenced by factors such as the nature of the metal ion, its oxidation state, the presence of other ligands, and the reaction conditions.

Fig. 1: Coordination modes of this compound.

Crystallographic Data of Representative Complexes

The following tables summarize key crystallographic data for a selection of this compound complexes, providing a basis for comparison of their solid-state structures.

Complex Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Ref.
[AuCl(PPh2Py)]C17H14AuClNPOrthorhombicPnma11.774(3)12.617(3)11.114(6)909090[2]
[Ag2Cl2(PPh2Py)3]C51H42Ag2Cl2N3P3MonoclinicP21/c14.599(3)18.388(5)21.134(4)90125.12(1)90[2]
Complex Selected Bond Lengths (Å) Selected Bond Angles (°) Coordination Geometry Ref.
[AuCl(PPh2Py)]Au–P = 2.234(4), Au–Cl = 2.286(4)P–Au–Cl = 180 (implied)Linear[2]
[Ag2Cl2(PPh2Py)3]Ag–P = 2.432(3) - 2.452(3), Ag–Cl = 2.601(9) - 2.701(4)-Distorted Tetrahedral[2]

Experimental Protocols

Synthesis of this compound Complexes

A general procedure for the synthesis of metal halide complexes of this compound is outlined below. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques, and solvents should be dried and degassed prior to use.[3]

Materials:

  • This compound (PPh2Py)

  • Metal halide salt (e.g., CuI, AgCl, PdCl2)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, tetrahydrofuran)

Procedure:

  • In a Schlenk flask, dissolve the appropriate metal halide salt in the chosen anhydrous solvent.

  • In a separate Schlenk flask, dissolve this compound in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with constant stirring. The molar ratio of ligand to metal will vary depending on the desired complex.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically several hours to overnight).

  • The product may precipitate out of solution. If so, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • If the product remains in solution, the solvent can be partially removed under reduced pressure, and a non-coordinating, less polar solvent (e.g., diethyl ether or pentane) can be added to induce precipitation or crystallization.

  • Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the reaction mixture or by vapor diffusion of a non-solvent into a solution of the complex.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of a this compound complex involves the following general steps.

Fig. 2: General workflow for crystal structure determination.

1. Crystal Selection and Mounting:

  • A single crystal of suitable size and quality is selected under a microscope.

  • The crystal is mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.

2. Data Collection:

  • The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.[4] The instrument software controls the data collection strategy, including exposure time and rotation angles.

3. Data Reduction:

  • The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

  • The unit cell parameters and space group are determined from the positions of the diffraction spots.

4. Structure Solution:

  • The initial positions of the atoms in the crystal structure are determined using methods such as Patterson or direct methods, or dual-space recycling. This provides an initial model of the molecule.

5. Structure Refinement:

  • The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. In this iterative process, the atomic coordinates, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

6. Validation and Analysis:

  • The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

  • The geometric parameters of the molecule, including bond lengths, bond angles, and torsion angles, are analyzed to understand the details of the molecular structure and intermolecular interactions. The final structure is often deposited in a crystallographic database.

Conclusion

The crystal structures of this compound complexes reveal a rich and varied coordination chemistry. The ability of the ligand to adopt different coordination modes allows for the synthesis of a wide range of complexes with diverse geometries and potential applications. The detailed structural information obtained from single-crystal X-ray diffraction is indispensable for understanding the fundamental properties of these compounds and for the rational design of new materials and catalysts. The experimental protocols outlined in this guide provide a foundation for the synthesis and structural characterization of novel this compound complexes, paving the way for further advancements in this exciting field of research.

References

The Ambidentate Charm of Monodentate Pyridylphosphines: A Technical Guide to Their Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monodentate pyridylphosphine ligands have emerged as a versatile class of molecules in coordination chemistry, offering a unique combination of a soft phosphorus donor and a harder nitrogen donor within a single, compact framework. This dual electronic nature allows for a rich and varied coordination behavior, leading to the formation of complexes with novel structural motifs and significant applications in catalysis and materials science. This in-depth technical guide provides a comprehensive overview of the synthesis, coordination chemistry, and practical applications of these fascinating ligands, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

I. Synthesis of Monodentate Pyridylphosphine Ligands

The synthesis of monodentate pyridylphosphines, primarily 2-, 3-, and 4-pyridyldiphenylphosphine (2-PPh2Py, 3-PPh2Py, and 4-PPh2Py), can be achieved through several established synthetic routes. The choice of method often depends on the desired isomer and the available starting materials.

A. Grignard Reagent Method

A common and effective method involves the reaction of a pyridyl Grignard reagent with a chlorophosphine. For instance, tris(2-pyridyl)phosphine has been synthesized in good yields using this approach.[1]

Experimental Protocol: Synthesis of Tris(2-pyridyl)phosphine via Grignard Reagent

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are activated. A solution of 2-bromopyridine in anhydrous tetrahydrofuran (THF) is then added dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed, yielding the 2-pyridylmagnesium bromide Grignard reagent.

  • Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of phosphorus trichloride (PCl3) in anhydrous THF is added dropwise with vigorous stirring.

  • Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford pure tris(2-pyridyl)phosphine.

B. Lithiation Method

An alternative route, particularly for preparing 3- and 4-pyridylphosphines, utilizes butyllithium to generate a pyridyllithium intermediate from the corresponding bromopyridine. This is then reacted with a chlorophosphine.[1]

II. Coordination Chemistry: A Tale of Two Donors

The defining feature of monodentate pyridylphosphines is their ability to coordinate to metal centers in various modes, dictated by the electronic and steric properties of the metal, the ligand itself, and the reaction conditions.

A. Monodentate P-Coordination

The soft phosphorus atom is the preferred donor for soft, low-valent transition metals such as Pd(0), Pt(0), and Rh(I). In these cases, the ligand behaves as a simple monodentate phosphine.

B. Monodentate N-Coordination

While less common, coordination solely through the harder nitrogen atom can occur, particularly with harder metal ions.

C. P,N-Bridging Coordination

The ambidentate nature of pyridylphosphines allows them to bridge two metal centers, with the phosphorus atom coordinating to one metal and the nitrogen atom to another. This bridging mode can lead to the formation of dimeric, polymeric, or cluster complexes.[2]

D. P,N-Chelation (in specific contexts)

Although this guide focuses on monodentate ligands, it is important to note that pyridylphosphines can act as chelating ligands, especially the 2-pyridyl isomer, where the phosphorus and nitrogen atoms can form a stable five-membered ring with a metal center. This mode is more prevalent in bidentate pyridylphosphine ligands but can be induced in certain monodentate systems under specific conditions.[3]

Coordination_Modes cluster_ligand Monodentate Pyridylphosphine Ligand L P N M1 Metal Center L:p->M1 P-Coordination M2 Metal Center L:n->M2 N-Coordination M3 Metal Center L:p->M3 L:n->M3 P,N-Chelation

Caption: Coordination modes of monodentate pyridylphosphine ligands.

III. Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is crucial for the unambiguous characterization of pyridylphosphine-metal complexes.

A. ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for probing the coordination of the phosphorus atom.[4] A significant downfield shift in the ³¹P NMR signal upon coordination to a metal center is typically observed. The magnitude of this shift provides information about the nature of the metal-phosphorus bond.

B. Infrared (IR) Spectroscopy

IR spectroscopy is useful for observing changes in the vibrational frequencies of the pyridine ring upon coordination of the nitrogen atom.[5] A shift in the C=N stretching frequency can indicate N-coordination.

C. X-ray Crystallography

Single-crystal X-ray crystallography provides definitive structural information, including bond lengths, bond angles, and the overall geometry of the complex.[6][7] This technique is invaluable for determining the precise coordination mode of the ligand.

Table 1: Selected ³¹P NMR Chemical Shifts of Coordinated Pyridylphosphine Ligands

ComplexMetal CenterChemical Shift (δ, ppm)Reference
Free 2-PPh2Py--2.7[5]
[PdCl2(2-PPh2Py)2]Pd(II)42.5[5]
[PtCl2(2-PPh2Py)2]Pt(II)16.8 (¹J(Pt-P) = 3630 Hz)[5]
[CuCl(PyrPhos)3]Cu(I)-3.20[2]
[AgCl(PyrPhos)3]Ag(I)3.31[2]

Table 2: Selected Bond Lengths in Transition Metal-Pyridylphosphine Complexes

ComplexBondBond Length (Å)Reference
[RuCl2(NO)L]*Ru-P2.368(1) - 2.378(1)[8]
Ru-N(pyridyl)2.152(4)[8]
[Cu(CHpz3)(PPh3)]+Cu-P2.220(1)[9]
Cu-N2.080(1) - 2.113(1)[9]

*L = [(2-py)2PC2H4POO(2-py)2]⁻

IV. Experimental Protocols for Complex Synthesis

The synthesis of metal complexes with monodentate pyridylphosphine ligands generally involves the reaction of a metal precursor with the ligand in a suitable solvent.

Experimental Protocol: General Synthesis of [CuX(PyrPhos)₃] (X = Cl, Br) Complexes [2]

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, 2-(diphenylphosphino)pyridine (PyrPhos) (3.00 equivalents) and the corresponding copper(I) halide (CuX) (1.00 equivalent) are suspended in dichloromethane.

  • Reaction: The reaction mixture is degassed with argon for 5 minutes and then stirred for 24 hours at 25 °C.

  • Isolation: The volume of the resulting clear, yellow solution is reduced under reduced pressure. The concentrated solution is added dropwise to a large volume of n-pentane to precipitate the product.

  • Purification: The precipitate is collected by filtration, washed with n-pentane, and dried in vacuo to yield the pure complex.

Synthesis_Workflow start Start: Reagents reagents Metal Precursor + Pyridylphosphine Ligand start->reagents dissolve Dissolve in Suitable Solvent reagents->dissolve reaction Reaction under Inert Atmosphere (Stirring, Temperature Control) dissolve->reaction isolation Isolation of Crude Product (Precipitation, Filtration) reaction->isolation purification Purification (Recrystallization, Chromatography) isolation->purification characterization Characterization (NMR, IR, X-ray, etc.) purification->characterization end End: Pure Complex characterization->end

Caption: General workflow for the synthesis of metal-pyridylphosphine complexes.

V. Applications in Homogeneous Catalysis

The unique properties of monodentate pyridylphosphine ligands have led to their successful application in various catalytic transformations.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes of monodentate phosphine ligands are effective catalysts for Suzuki-Miyaura C-C coupling reactions.[10] The steric and electronic properties of the pyridylphosphine ligand can be tuned to optimize catalytic activity and selectivity.

B. Carbonylation of Alkynes

Palladium catalysts incorporating 2-pyridylphosphine ligands have shown high efficiency in the methoxycarbonylation of propyne to produce methyl methacrylate.[1] The pyridyl nitrogen is believed to play a crucial role in the catalytic cycle, possibly by acting as a proton shuttle.

Catalytic_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII R-Pd(II)-X(L_n) OA->PdII Trans Transmetalation PdII->Trans PdIIRR R-Pd(II)-R'(L_n) Trans->PdIIRR R1BR2 R'-B(OH)2 R1BR2->Trans RE Reductive Elimination PdIIRR->RE RE->Pd0 Product R-R' RE->Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

VI. Conclusion

Monodentate pyridylphosphine ligands represent a powerful class of building blocks in modern coordination chemistry. Their ambidentate nature allows for diverse coordination modes, leading to the formation of structurally intriguing and catalytically active metal complexes. The ability to systematically tune their steric and electronic properties through synthetic modification opens up vast possibilities for the rational design of new catalysts for a wide range of organic transformations and the development of novel materials with interesting photophysical properties. Further exploration of their coordination chemistry is poised to uncover even more exciting applications in fields ranging from drug development to materials science.

References

Bidentate vs. Monodentate Coordination of 2-Pyridyldiphenylphosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridyldiphenylphosphine (PPh2Py) stands as a versatile ligand in coordination chemistry, capable of adopting distinct coordination modes that significantly influence the properties and reactivity of the resulting metal complexes. This technical guide provides an in-depth exploration of the factors governing the bidentate (P,N-chelation) versus monodentate (P- or N-coordination) binding of PPh2Py to metal centers. A comprehensive summary of quantitative structural and spectroscopic data is presented, alongside detailed experimental protocols for the synthesis and characterization of these complexes. This document aims to serve as a valuable resource for researchers in inorganic chemistry, catalysis, and drug development by elucidating the nuanced coordination behavior of this important ligand.

Introduction

This compound, also known as 2-(diphenylphosphino)pyridine, is a prominent member of the family of hemilabile ligands. Its structure uniquely combines a "soft" phosphorus donor and a "hard" nitrogen donor within a single molecule. This dual-donor capability allows it to coordinate to a metal center in several ways: as a monodentate ligand through the phosphorus atom, as a monodentate ligand through the nitrogen atom (less common), as a bidentate chelating ligand engaging both phosphorus and nitrogen, or as a bridging ligand connecting two or more metal centers.

The coordination mode adopted by PPh2Py is not arbitrary; it is dictated by a delicate interplay of electronic and steric factors associated with the metal center, the co-ligands present in the coordination sphere, the counter-ion, and the reaction conditions. Understanding and controlling this coordination behavior is paramount for the rational design of catalysts with specific activities and selectivities, functional materials with desired photophysical properties, and metal-based therapeutic agents. This guide will systematically dissect these controlling factors and provide the practical information necessary for the synthesis and analysis of PPh2Py complexes.

Factors Influencing Coordination Mode

The preference for a bidentate or monodentate coordination of this compound is a subject of considerable interest as it dictates the geometry and reactivity of the resulting metal complex. The primary factors at play are:

  • Nature of the Metal Ion: "Soft" metal ions, such as Pd(II), Pt(II), and Au(I), have a higher affinity for the "soft" phosphorus donor of PPh2Py. In many instances, initial coordination occurs through the phosphorus atom. Subsequent chelation involving the nitrogen atom is then dependent on other factors. "Harder" metal ions may show a greater affinity for the nitrogen donor, although P-coordination is generally favored.

  • Steric Hindrance: The steric bulk of other ligands on the metal center can prevent the pyridyl nitrogen from coordinating, thus favoring a monodentate P-bound mode. Conversely, in a sterically unencumbered environment, the formation of a stable five-membered chelate ring is often favored.

  • Chelate Effect: The formation of a five-membered ring upon bidentate coordination is thermodynamically favorable due to the chelate effect, which leads to an increase in entropy. This inherent stability often drives the system towards P,N-chelation.[1]

  • Counter-ions and Solvent: The coordinating ability of the counter-ion or solvent molecules can influence the coordination mode. A strongly coordinating anion or solvent molecule can compete for a coordination site on the metal, potentially displacing the pyridyl nitrogen and favoring a monodentate arrangement. For instance, the transformation of trans-[Pd(κ¹-PPh2Py)₂Cl₂] to [Pd(κ²-PPh2Py)(κ¹-PPh2Py)Cl]Cl can be induced by the addition of methanol to a dichloromethane solution.[2]

  • Protonation: The pyridyl nitrogen can be protonated by the addition of acid. This protonated form, [PPh2PyH]⁺, can only act as a monodentate P-donor ligand.[2]

The interplay of these factors can be visualized through the following logical diagram:

Figure 1: Factors influencing the coordination mode of this compound.

Quantitative Data Presentation

The coordination mode of PPh2Py can be unambiguously determined through single-crystal X-ray diffraction and inferred from spectroscopic data, particularly ³¹P NMR. The following tables summarize key quantitative data from the literature.

Table 1: Selected Bond Lengths and Angles from X-ray Crystallography
ComplexCoordination ModeM-P (Å)M-N (Å)P-M-N (°)Reference
cis-[PtCl(PPh2Py-P,N){PPh2Py-P}]ClBidentate & Monodentate2.23-2.252.12~80[1][3]
trans-[Pd(κ¹-PPh2PyH)₂Cl₂][MeSO₃]₂Monodentate (P)2.33--[2]
[Pd(κ²-PPh2Py)(κ¹-PPh2Py)Cl][BF₄]Bidentate & Monodentate2.26 (κ²), 2.34 (κ¹)2.1481.4[2]
[AuCl(PPh2Py-P)]Monodentate (P)2.22--[3]
[Ag₄I₄(PPh2Py)₄]Bridging2.41-2.452.48-2.55-[4]
Table 2: Representative ³¹P{¹H} NMR Chemical Shifts
ComplexCoordination ModeSolventδ (ppm)Reference
Free PPh2Py-CDCl₃-3.2-
trans-[Pd(κ¹-PPh2Py)₂Cl₂]Monodentate (P)CDCl₃31.5[2]
[Pd(κ²-PPh2Py)(κ¹-PPh2Py)Cl]ClBidentate & MonodentateCD₂Cl₂43.1 (d), 33.5 (d)[2]
[Pd(κ²-PPh2Py)₂][BF₄]₂BidentateCD₂Cl₂52.0[2]
[AgCl(PPh2Py)₃]Monodentate (P)DMSO-d₆9.88[4]
[CuCl(PPh2Py)₃]Monodentate (P)CDCl₃-0.48[5]

Note: The coordination of the phosphorus atom to a metal center typically results in a significant downfield shift of the ³¹P NMR signal compared to the free ligand.

Experimental Protocols

The following protocols are generalized from procedures reported in the literature and should be adapted based on the specific metal precursor and desired complex. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

General Synthesis of a Monodentate P-Coordinated Complex: [AuCl(PPh2Py-P)]

This protocol is adapted from procedures for the synthesis of gold(I) phosphine complexes.[3]

Materials:

  • Gold(I) chloride precursor (e.g., [AuCl(SMe₂)])

  • This compound (PPh2Py)

  • Dichloromethane (DCM), dried and degassed

  • Diethyl ether or pentane, dried and degassed

Procedure:

  • In a Schlenk flask, dissolve the gold(I) precursor (1 equivalent) in dry DCM.

  • In a separate flask, dissolve this compound (1 equivalent) in dry DCM.

  • Slowly add the PPh2Py solution to the stirred solution of the gold precursor at room temperature.

  • Stir the reaction mixture for 2-4 hours at room temperature. The progress of the reaction can be monitored by ³¹P NMR.

  • Reduce the volume of the solvent in vacuo.

  • Precipitate the product by adding an excess of a non-coordinating solvent like diethyl ether or pentane.

  • Isolate the solid product by filtration, wash with the precipitating solvent, and dry under vacuum.

G start Start dissolve_au Dissolve Au(I) precursor in dry DCM start->dissolve_au dissolve_ligand Dissolve PPh2Py in dry DCM start->dissolve_ligand mix Add ligand solution to Au(I) solution dissolve_au->mix dissolve_ligand->mix react Stir for 2-4h at room temperature mix->react concentrate Reduce volume in vacuo react->concentrate precipitate Precipitate with diethyl ether/pentane concentrate->precipitate isolate Filter, wash, and dry the product precipitate->isolate end End isolate->end

Figure 2: Workflow for the synthesis of a monodentate PPh2Py complex.
General Synthesis of a Bidentate (P,N-Chelated) Complex: [Pd(κ²-PPh2Py)₂][BF₄]₂

This protocol is based on the synthesis of cationic palladium(II) complexes with PPh2Py.[2]

Materials:

  • Palladium(II) precursor (e.g., [PdCl₂(MeCN)₂])

  • This compound (PPh2Py)

  • Silver tetrafluoroborate (AgBF₄)

  • Dichloromethane (DCM) or acetonitrile, dried and degassed

  • Diethyl ether, dried and degassed

Procedure:

  • In a Schlenk flask protected from light, suspend the palladium(II) precursor (1 equivalent) in dry DCM.

  • Add a solution of PPh2Py (2 equivalents) in DCM to the suspension. Stir for 1 hour at room temperature.

  • In a separate flask, dissolve silver tetrafluoroborate (2 equivalents) in a minimal amount of dry acetonitrile or DCM.

  • Add the AgBF₄ solution dropwise to the palladium-phosphine mixture. A white precipitate of AgCl will form immediately.

  • Stir the reaction mixture for 12-24 hours at room temperature, protected from light.

  • Filter the mixture through Celite to remove the AgCl precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Add diethyl ether to precipitate the desired product.

  • Collect the solid by filtration, wash with diethyl ether, and dry in vacuo.

Characterization Techniques

The definitive assignment of the coordination mode of PPh2Py relies on a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ³¹P{¹H} NMR: This is the most direct spectroscopic method for probing the coordination of the phosphorus atom. A significant downfield shift (Δδ) of the phosphorus resonance upon coordination is indicative of P-M bond formation. In complexes containing both monodentate and bidentate PPh2Py ligands, two distinct signals (often doublets due to P-P coupling) will be observed.[2]

    • ¹H NMR: Coordination of the pyridyl nitrogen can be inferred from the downfield shift of the proton in the 6-position of the pyridine ring.

  • X-ray Crystallography: This technique provides unambiguous proof of the coordination mode by determining the precise atomic positions and bond lengths/angles in the solid state.[6] It is the gold standard for structural elucidation.

  • Infrared (IR) Spectroscopy: The vibrational frequencies of the pyridine ring can be sensitive to coordination. An increase in the frequency of the pyridine ring stretching vibrations upon N-coordination is often observed.

  • Mass Spectrometry: Provides information on the mass-to-charge ratio of the complex, helping to confirm its composition.

References

Theoretical studies on 2-pyridyldiphenylphosphine metal complexes.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Theoretical Studies on 2-Pyridyldiphenylphosphine Metal Complexes

Introduction

2-(Diphenylphosphino)pyridine, commonly abbreviated as PPh2Py or dppy, is a prominent member of the class of hemilabile ligands, featuring two distinct donor sites: a soft phosphorus atom and a hard nitrogen atom. This electronic disparity allows PPh2Py to exhibit versatile coordination behavior, acting as a monodentate, chelating, or bridging ligand.[1][2] The resulting metal complexes are of significant interest in fields ranging from homogeneous catalysis to materials science and drug development.[3][4]

Theoretical studies, predominantly employing Density Functional Theory (DFT), have become indispensable for elucidating the intricate details of the structure, bonding, and reactivity of these complexes.[5][6] Computational modeling provides insights into geometric parameters, electronic structures, reaction mechanisms, and spectroscopic properties that can be challenging to probe experimentally. This guide offers a technical overview of the theoretical and experimental approaches used to study PPh2Py metal complexes, presenting key quantitative data, established protocols, and visualized reaction pathways for researchers, scientists, and drug development professionals.

Bonding and Coordination Modes

The PPh2Py ligand coordinates to a metal center (M) primarily through the lone pair of electrons on the phosphorus atom (a σ-donor interaction). The pyridine nitrogen can also coordinate, leading to a stable five-membered chelate ring.[1] The bonding is further influenced by π-acceptor capabilities, where the phosphorus atom can accept electron density from filled metal d-orbitals into its P-C σ* anti-bonding orbitals.

The versatile coordination behavior of PPh2Py is a key feature:

  • Monodentate (κ¹-P): The ligand binds solely through the phosphorus atom. The pyridyl nitrogen remains available for further reaction or interaction.

  • Bidentate Chelate (κ²-P,N): Both phosphorus and nitrogen atoms bind to the same metal center, forming a stable chelate. This is a common and often preferred coordination mode.[1]

  • Bridging (μ-P,N): The phosphorus and nitrogen atoms bind to two different metal centers, linking them together to form di- or polynuclear structures.[2]

G Coordination Modes of PPh2Py cluster_ligand PPh2Py Ligand cluster_modes Coordination Modes ligand Monodentate Monodentate (κ¹-P) ligand->Monodentate P-coordination Chelate Bidentate Chelate (κ²-P,N) ligand->Chelate P,N-coordination Bridging Bridging (μ-P,N) ligand->Bridging P,N-coordination to different metals M1 M Monodentate->M1 M2 M' Chelate->M2 M3 M Bridging->M3 G Associative Pathway for Ligand Exchange in a Pd(II) Complex cluster_legend Legend A [Pd(κ²-L¹)(κ¹-L²)Cl]⁺ TS [Pd(κ²-L¹)(κ²-L²)Cl]⁺‡ (Five-coordinate Intermediate) A->TS N coordination (Associative Step) B [Pd(κ¹-L¹)(κ²-L²)Cl]⁺ TS->B N dissociation L1 L¹ = PPh2Py (initially κ²) L2 L² = PPh2Py (initially κ¹)

References

An In-depth Technical Guide to the Electronic and Steric Effects of the 2-Pyridyldiphenylphosphine Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electronic and steric properties of the 2-pyridyldiphenylphosphine (PPh₂(2-py)) ligand. Through a detailed examination of its synthesis, coordination chemistry, and catalytic applications, this document aims to serve as a valuable resource for researchers in organometallic chemistry, catalysis, and drug development.

Introduction

This compound is a versatile P,N-type ligand that uniquely combines the σ-donating and π-accepting properties of a phosphine with the coordinating ability of a pyridyl nitrogen. This ambidentate nature allows it to coordinate to metal centers in a monodentate fashion through either the phosphorus or nitrogen atom, or as a bidentate chelating or bridging ligand.[1] The interplay of its electronic and steric characteristics significantly influences the properties and reactivity of its metal complexes, making it a subject of considerable interest in catalysis. This ligand has demonstrated notable efficacy in various palladium-catalyzed reactions, including carbonylation and Suzuki-Miyaura cross-coupling reactions.[1]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reaction of a 2-halopyridine with a diphenylphosphine source. A detailed protocol is provided below.

Experimental Protocol: Synthesis from 2-Iodopyridine and Diphenylphosphine

Materials:

  • 2-Iodopyridine

  • Diphenylphosphine

  • Potassium acetate (KOAc)

  • N,N-Dimethylacetamide (DMAc)

  • MCM-41-3N-Pd(0) catalyst (or other suitable Pd(0) source)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Argon gas

  • Schlenk tube and standard Schlenk line equipment

Procedure:

  • An oven-dried 20 mL Schlenk tube is charged with the MCM-41-3N-Pd(0) catalyst (0.01 mmol) and potassium acetate (1.5 mmol).

  • If 2-iodopyridine is a solid, it is added at this stage (1.0 mmol).

  • The Schlenk tube is evacuated and backfilled with argon three times to ensure an inert atmosphere.

  • If 2-iodopyridine is a liquid, it is added via syringe (1.0 mmol), followed by the addition of diphenylphosphine (1.2 mmol) and DMAc (1 mL) under a positive pressure of argon.

  • The reaction mixture is stirred and heated to 130 °C for 3 hours.

  • After cooling to room temperature, the mixture is diluted with dichloromethane (20 mL) and filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by flash column chromatography on silica gel to yield this compound.

Electronic and Steric Properties

The catalytic performance of metal complexes is intricately linked to the electronic and steric properties of the ancillary ligands. For this compound, these parameters have been a subject of study to rationalize its behavior in catalysis.

Electronic Effects: Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is a widely accepted measure of the net electron-donating ability of a phosphine ligand. It is determined experimentally by measuring the A₁ C-O stretching frequency of the corresponding [Ni(CO)₃(L)] complex. A lower TEP value indicates a more electron-donating ligand.

Steric Effects: Ligand Cone Angle

The steric bulk of a phosphine ligand is quantified by its cone angle (θ), which is the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents at a defined metal-phosphorus distance. A larger cone angle signifies greater steric hindrance around the metal center.

For the free this compound ligand, the effective cone angle has been calculated to be 154° . This value places it in the category of moderately bulky phosphines, similar in size to triphenylphosphine (145°). This steric profile is significant as it influences the coordination number and geometry of the resulting metal complexes, which in turn affects catalytic activity and selectivity.

Table 1: Summary of Electronic and Steric Parameters for this compound and Related Ligands

LigandParameterValueMethod
PPh₂(2-py) Cone Angle (θ) 154° Calculated
PPh₂(CH=CH₂)TEP (νCO)2069.3 cm⁻¹DFT Calculated
PPh₃Cone Angle (θ)145°Experimental
PPh₃TEP (νCO)2068.9 cm⁻¹Experimental

Spectroscopic and Crystallographic Characterization

The structural and electronic properties of this compound and its metal complexes are elucidated through various analytical techniques.

NMR Spectroscopy

NMR spectroscopy is a fundamental tool for the characterization of this compound and its complexes. The chemical shifts in ¹H, ¹³C, and ³¹P NMR spectra provide valuable information about the ligand's coordination mode and the electronic environment of the metal center.

Table 2: NMR Spectroscopic Data for Free this compound

NucleusSolventChemical Shift (δ, ppm)
¹H CDCl₃8.68 (d, 1H, α-pyridyl), 7.89 (t, 2H), 7.19-7.56 (m, 11H)
¹³C CDCl₃162.4 (d, JPC = 16.5 Hz, Cipso-py), 150.2 (d, JPC = 21.0 Hz, Cα-py), 136.8 (d, JPC = 4.5 Hz, Cγ-py), 134.0 (d, JPC = 20.5 Hz, Cortho-Ph), 129.2 (s, Cpara-Ph), 128.6 (d, JPC = 7.0 Hz, Cmeta-Ph), 124.5 (s, Cβ-py)
³¹P CDCl₃-3.5

Note: Data compiled from various sources. Exact chemical shifts may vary depending on experimental conditions.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and coordination geometries of metal complexes. For palladium complexes of this compound, crystallographic studies have confirmed its ability to act as both a monodentate and a bidentate ligand.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Palladium(II) Complex

  • Crystal Growth: Suitable single crystals are typically grown by slow evaporation of a solvent from a concentrated solution of the purified complex, or by vapor diffusion of a non-solvent into a solution of the complex.

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².

Table 3: Selected Crystallographic Data for a Representative Palladium(II)-PPh₂(2-py) Complex

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123(2)
b (Å)18.456(4)
c (Å)12.345(3)
β (°)98.76(5)
Pd-P (Å)2.250(1)
Pd-N (Å)2.150(3)
P-Pd-N (°)85.5(1)

Note: Data are for a representative [PdCl₂(PPh₂(2-py))] complex and may vary for different complexes.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of metal complexes. The redox potentials provide insight into the electronic effects of the ligand on the metal center.

Experimental Protocol: Cyclic Voltammetry of a Palladium-PPh₂(2-py) Complex

  • Sample Preparation: A solution of the palladium complex (typically 1-2 mM) is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, [Bu₄N][PF₆]).

  • Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: The potential of the working electrode is scanned linearly with time, and the resulting current is measured. The scan is reversed at a set potential, and the scan is repeated for several cycles. The data is plotted as current versus potential.

For palladium(II) complexes of this compound, irreversible reduction waves are often observed at negative potentials (e.g., around -2.40 V vs. Fc⁺/Fc), indicating that the reduction is followed by a chemical reaction. The exact potential is sensitive to the coordination environment and the nature of other ligands in the complex.

Role in Catalysis

The unique electronic and steric properties of this compound, particularly its hemilabile nature, make it an effective ligand in a variety of palladium-catalyzed reactions.

Palladium-Catalyzed Carbonylation

In palladium-catalyzed carbonylation of alkynes, the this compound ligand plays a crucial role in facilitating the catalytic cycle. The pyridyl nitrogen can act as a proton shuttle and its hemilabile coordination can stabilize key catalytic intermediates.

G Figure 1: Proposed Catalytic Cycle for Alkoxycarbonylation of Alkynes A [Pd(H)(L)n]+ B Alkyne Coordination A->B Alkyne C Migratory Insertion B->C D CO Coordination C->D E Acyl Intermediate (Hemilabile Stabilization) D->E CO F Alcoholysis (Pyridyl Proton Shuttle) E->F ROH F->A - Product Product α,β-Unsaturated Ester F->Product G Figure 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII [R1-Pd(II)-X]L2 OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R2-B(OR)2 Base DiarylPdII [R1-Pd(II)-R2]L2 Transmetalation->DiarylPdII RedElim Reductive Elimination DiarylPdII->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product G Figure 3: Experimental Workflow for a Suzuki-Miyaura Reaction Start Combine Aryl Halide, Boronic Acid, and Base Add_Catalyst Add Pd Source and PPh2(2-py) Ligand Start->Add_Catalyst Solvent Add Solvent Add_Catalyst->Solvent Reaction Heat under Inert Atmosphere Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

References

Early Coordination Chemistry of 2-Pyridyldiphenylphosphine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridyldiphenylphosphine [(C₆H₅)₂P(C₅H₄N), often abbreviated as Ph₂Ppy] has emerged as a versatile ligand in organometallic chemistry, valued for its unique combination of a soft phosphine donor and a hard pyridine nitrogen donor. This distinct electronic and structural profile allows for a range of coordination modes, including monodentate P-coordination, N-coordination, and P,N-chelation, making it a valuable component in the design of catalysts and functional materials. This technical guide delves into the foundational, early examples of this compound in organometallic chemistry, with a particular focus on the seminal work that first established its coordination behavior with transition metals.

Foundational Studies: The Work of Uhlig and Maaser (1966)

One of the earliest and most comprehensive investigations into the coordination chemistry of this compound was reported by E. Uhlig and M. Maaser in 1966. Their work, published in Zeitschrift für anorganische und allgemeine Chemie, detailed the synthesis and characterization of complexes with several first-row transition metals, providing the first systematic look at the ligand's behavior.

Experimental Protocols

The synthetic methodologies employed in this early work were foundational and are detailed below.

General Synthesis of Metal Complexes: The complexes were typically prepared by reacting the appropriate metal salt with a stoichiometric amount of this compound in a suitable solvent, most commonly ethanol. The reaction mixtures were often heated to facilitate the reaction, and the resulting complexes were isolated by filtration, washed, and dried.

Synthesis of [NiCl₂(Ph₂Ppy)₂]: A solution of nickel(II) chloride hexahydrate in ethanol was treated with a solution of this compound in ethanol. The mixture was heated, leading to the precipitation of the yellow, crystalline product. The complex was then filtered, washed with ethanol, and dried.

Synthesis of [CoBr₂(Ph₂Ppy)₂]: A similar procedure was followed for the cobalt complex. An ethanolic solution of cobalt(II) bromide was reacted with this compound in ethanol. Upon heating, a blue precipitate of the complex was formed, which was subsequently isolated and purified.

Synthesis of [ZnCl₂(Ph₂Ppy)₂] and [CuBr(Ph₂Ppy)]: Analogous methods were used for the synthesis of the zinc and copper complexes, employing zinc(II) chloride and copper(I) bromide as the respective metal precursors.

Data Presentation: Physicochemical Properties

The characterization of these early complexes relied on techniques available at the time, including elemental analysis, magnetic susceptibility measurements, and infrared spectroscopy. The key quantitative data are summarized in the table below.

ComplexFormulaColorMagnetic Moment (μ_eff) [B.M.]
Nickel(II) Chloride Complex[NiCl₂(Ph₂Ppy)₂]YellowDiamagnetic
Cobalt(II) Bromide Complex[CoBr₂(Ph₂Ppy)₂]Blue4.5
Zinc(II) Chloride Complex[ZnCl₂(Ph₂Ppy)₂]ColorlessDiamagnetic
Copper(I) Bromide Complex[CuBr(Ph₂Ppy)]ColorlessDiamagnetic

Note: The magnetic moment data provided insights into the geometry of the complexes. The diamagnetism of the nickel complex suggested a square-planar geometry, while the magnetic moment of the cobalt complex was indicative of a tetrahedral geometry.

Structural and Bonding Insights from Early Studies

The initial characterization by Uhlig and Maaser provided fundamental insights into the coordination behavior of this compound.

Coordination Modes

The primary mode of coordination observed in these early examples was through the phosphorus atom. The infrared spectra of the complexes showed a shift in the P-C stretching frequencies compared to the free ligand, indicating coordination of the phosphine group. The pyridine nitrogen was generally not involved in coordination in these initial simple halide complexes, which was a significant finding.

The logical relationship for the coordination in these early halide complexes can be represented as follows:

Metal_Halide Metal Halide (MX₂) Complex [M(Ph₂Ppy)₂X₂] Metal_Halide->Complex Reaction in Ethanol Ligand This compound (Ph₂Ppy) Ligand->Complex

Caption: General synthesis of early this compound-metal halide complexes.

Inferred Geometries

Based on the magnetic properties and spectroscopic data available at the time, the following geometries were proposed for the synthesized complexes:

  • [NiCl₂(Ph₂Ppy)₂]: The diamagnetic nature of this complex strongly suggested a square-planar coordination environment around the nickel(II) center, with the two phosphine ligands and two chloride ions occupying the coordination sites.

  • [CoBr₂(Ph₂Ppy)₂]: The measured magnetic moment of 4.5 Bohr magnetons was consistent with a tetrahedral geometry for the cobalt(II) complex.

  • [ZnCl₂(Ph₂Ppy)₂]: As a d¹⁰ metal ion, the zinc(II) complex was expectedly diamagnetic and presumed to adopt a tetrahedral geometry.

  • [CuBr(Ph₂Ppy)]: This copper(I) complex was also diamagnetic, consistent with its d¹⁰ configuration, and likely adopted a linear or trigonal planar geometry, which is common for two-coordinate copper(I).

The proposed structures can be visualized in the following workflow:

cluster_Ni Nickel(II) Complex cluster_Co Cobalt(II) Complex Ni_complex [NiCl₂(Ph₂Ppy)₂] Ni_mag Diamagnetic Ni_complex->Ni_mag Ni_geom Square-Planar Geometry Ni_mag->Ni_geom Co_complex [CoBr₂(Ph₂Ppy)₂] Co_mag μ_eff = 4.5 B.M. Co_complex->Co_mag Co_geom Tetrahedral Geometry Co_mag->Co_geom

Caption: Inference of molecular geometry from magnetic properties for Ni(II) and Co(II) complexes.

Conclusion

The pioneering work on the coordination chemistry of this compound in the mid-1960s laid the groundwork for the extensive development of this ligand in organometallic chemistry and catalysis. These early studies successfully demonstrated the synthesis of stable complexes with various transition metals and provided the first crucial insights into the ligand's preference for P-coordination in simple halide systems. The experimental protocols and characterization data from this era, though lacking the sophistication of modern techniques, were instrumental in establishing the fundamental principles of bonding and structure for this important class of compounds. This foundation has enabled subsequent generations of chemists to explore and exploit the rich and diverse chemistry of this compound in a multitude of applications.

A Technical Guide to the Reactivity of 2-Pyridyldiphenylphosphine with Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the coordination chemistry and reactivity of 2-pyridyldiphenylphosphine (PPh₂Py) with various transition metals. As a versatile ligand, PPh₂Py's unique electronic and steric properties have positioned it as a valuable tool in homogeneous catalysis, particularly in reactions crucial for fine chemical and pharmaceutical synthesis. This document summarizes key structural data, details experimental protocols for the synthesis of important complexes, and illustrates fundamental reaction pathways.

Introduction to this compound

This compound is an organophosphorus compound featuring a diphenylphosphino group attached to the 2-position of a pyridine ring.[1] This arrangement allows it to function as a hemilabile ligand, capable of coordinating to a metal center in several distinct modes. The phosphorus atom acts as a soft donor, favoring coordination to low-valent, soft transition metals, while the harder nitrogen atom of the pyridine ring can also bind to the metal. This dual-coordinating ability is central to its utility in catalysis, where it can stabilize catalytic intermediates and participate directly in reaction mechanisms.[1]

Coordination Chemistry and Structural Properties

The versatility of this compound as a ligand stems from its ability to adopt multiple coordination modes, which influences the geometry and reactivity of the resulting metal complex.

Coordination Modes

The primary coordination modes of PPh₂Py are:

  • Monodentate (κ¹-P): The ligand binds to the metal center solely through the soft phosphorus atom. This is common when the metal center is sterically hindered or when other strongly coordinating ligands are present.

  • Bidentate Chelate (κ²-P,N): The ligand forms a stable five-membered ring by coordinating to the metal through both the phosphorus and nitrogen atoms.[2] This chelation effect often enhances the stability of the complex.[2]

  • Bridging (μ-P,N): The ligand can bridge two metal centers, with the phosphorus atom coordinated to one metal and the nitrogen atom to the other. This mode is crucial in the formation of bimetallic and polynuclear complexes.

G cluster_0 Monodentate (κ¹-P) cluster_1 Bidentate Chelate (κ²-P,N) cluster_2 Bridging (μ-P,N) M1 M P1 P M1->P1 N1 N L1 PPh₂Py M2 M P2 P M2->P2 N2 N M2->N2 L2 PPh₂Py M3a M₁ P3 P M3a->P3 M3b M₂ N3 N M3b->N3 L3 PPh₂Py

Coordination modes of this compound.
Spectroscopic and Structural Data

The coordination of PPh₂Py to a metal center induces a significant downfield shift in the ³¹P NMR spectrum. This coordination shift (Δδ = δcomplex - δligand) is a valuable tool for characterizing these complexes in solution. X-ray crystallography provides precise data on bond lengths and angles, offering insight into the steric and electronic interactions within the molecule.

ComplexMetalCoordination Mode³¹P NMR δ (ppm)Reference
Free PPh₂PyN/AN/A-3.20[1]
trans-[Pd(κ¹-PPh₂Py)₂Cl₂]Pdκ¹-P, κ¹-P19.1[2]
[Pd(κ²-PPh₂Py)(κ¹-PPh₂Py)Cl][BF₄]Pdκ²-P,N, κ¹-P35.0, 25.0[2]
[Cu(PPh₂Py)₃Cl]Cuκ¹-P (x3)-3.20[1]
[Ag(PPh₂Py)₃Cl]Agκ¹-P (x3)3.31[1]
[Ag(PPh₂Py)₃Br]Agκ¹-P (x3)4.92[1]
[Ag(PPh₂Py)₃I]Agκ¹-P (x3)0.20[1]
[Ni(PPh₂Py)₂Cl₂]Niκ¹-P, κ¹-PVariable[3]
[(C₆F₅)₃Pt(μ-PPh₂Py)Rh(CO)₂]Pt/Rhμ-P,NNot stated[2]

Table 1: Comparative ³¹P NMR Data for Selected PPh₂Py Transition Metal Complexes.

ComplexBondBond Length (Å)Bond Angle (°)Angle DefinitionReference
[Pd{2,3,4-(CHO)C₆H₃C(H)=NCy}{PPh₃}Cl]Pd-P2.262(14)97.15(16)C1-Pd-P1[4]
Pd-N2.112(5)93.07(13)N1-Pd-Cl1[4]
Pd-Cl2.379(13)89.95(5)P1-Pd-Cl1[4]
[Ag₄Cl₄(PPh₂Py)₄]Ag-P2.38 - 2.42105.1 - 118.9P-Ag-Cl[1]
Ag-Cl2.51 - 2.8196.3 - 109.8Cl-Ag-Cl[1]
[CuBr(PPh₂Py)₃]Cu-P2.28 - 2.30107.5 - 111.4P-Cu-P[1]
Cu-Br2.514106.8 - 108.5P-Cu-Br[1]

Table 2: Selected Crystallographic Data for PPh₂Py Transition Metal Complexes.

Reactivity with Key Transition Metals

Palladium

Palladium complexes of PPh₂Py are the most extensively studied, primarily due to their high efficacy as catalysts in cross-coupling reactions. PPh₂Py-based palladium catalysts are particularly effective in Suzuki-Miyaura reactions for the synthesis of biaryls.[5] The ligand's ability to stabilize the active Pd(0) species and facilitate the key steps of oxidative addition and reductive elimination is crucial to its success.[6][7] Complexes such as trans-[Pd(PPh₂Py)₂Cl₂] serve as stable, air-tolerant precatalysts that are readily reduced in situ to the active catalytic species.[2]

Rhodium and Iridium

Rhodium complexes bearing PPh₂Py have been employed in hydroformylation and other carbonylation reactions. The ligand can act in both monodentate and bidentate fashions, influencing the selectivity of the catalytic process. Heterobinuclear rhodium/palladium complexes connected by a bridging PPh₂Py ligand have also been synthesized, opening avenues for cooperative catalysis.[8]

Gold

Gold(I) phosphine complexes, including those with PPh₂Py and its derivatives, are of significant interest for their potential applications in medicine, particularly as anticancer agents.[1][9] These complexes have shown cytotoxicity against various cancer cell lines and can inhibit enzymes like thioredoxin reductase.[1] The synthesis typically involves the reaction of a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), with the phosphine ligand.[10]

Nickel and Platinum

Nickel complexes with pyridylphosphines have been explored for their catalytic activity and aqueous solution chemistry.[3] Tetrahedral complexes of the type NiX₂(PPh₂Py)₂ (X = Cl, Br) are known to form and can be precursors for more complex catalytic systems.[3] Platinum complexes with PPh₂Py have been synthesized and studied for their potential in olefin hydration and oxidative addition reactions.[3] Additionally, anionic platinum complexes with pyridylphosphines can act as ligands for rhodium, leading to the formation of zwitterionic Pt-Rh bimetallic compounds.[2]

Application in Catalysis: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and an organoboron species. Palladium catalysts bearing phosphine ligands are paramount for this transformation. The generally accepted catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Miyaura_Cycle cluster_inputs Inputs Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdArB Ar-Pd(II)-Ar'(L)₂ (Transmetalation Product) ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' (Product) ArPdArB->ArAr ArX Ar-X (Aryl Halide) ArX->ArPdX ArB Ar'-B(OR)₂ (Boronic Acid/Ester) ArB->ArPdX Base Base (e.g., K₂CO₃) Base->ArPdX

Catalytic cycle of the Suzuki-Miyaura reaction.

In this cycle, the PPh₂Py ligand (L) plays a critical role. It stabilizes the electron-rich Pd(0) center, and its steric bulk promotes the final reductive elimination step to release the biaryl product and regenerate the catalyst.[7] The hemilabile nature of the pyridyl nitrogen may also play a role in stabilizing intermediates during the transmetalation phase.

Experimental Protocols

General Synthesis Workflow

The synthesis of transition metal complexes with PPh₂Py typically follows a straightforward workflow involving the reaction of a metal precursor with the ligand in an appropriate solvent, followed by isolation and purification of the product.

Synthesis_Workflow Start Start Reagents Combine Metal Precursor (e.g., PdCl₂(PhCN)₂) and PPh₂Py in an inert solvent (e.g., CH₂Cl₂). Start->Reagents Reaction Stir at Room Temperature or heat under inert atmosphere (Ar or N₂). Reagents->Reaction Isolation Isolate Product (Filtration or solvent removal). Reaction->Isolation Purification Purify Product (Washing with solvent like diethyl ether or recrystallization). Isolation->Purification Characterization Characterize Complex (NMR, IR, Elemental Analysis, X-ray). Purification->Characterization End End Product (Pure Metal Complex) Characterization->End

General workflow for complex synthesis.
Synthesis of trans-Dichlorobis(this compound)palladium(II)

This protocol describes the synthesis of a common and versatile palladium precatalyst.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound (PPh₂Py)

  • Benzonitrile (PhCN) or Acetonitrile (MeCN)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

Procedure:

  • A mixture of PdCl₂ (1.0 mmol) and PPh₂Py (2.0 mmol) is suspended in benzonitrile or acetonitrile (30 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • The mixture is stirred and heated to reflux under an inert atmosphere (e.g., argon) for 2-4 hours. The reaction progress can be monitored by the dissolution of PdCl₂ and a color change to a yellow or orange solution.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting solid is redissolved in a minimal amount of dichloromethane.

  • The product is precipitated by the slow addition of diethyl ether.

  • The precipitate is collected by filtration, washed with several portions of diethyl ether, and dried under vacuum to yield the trans-[Pd(PPh₂Py)₂Cl₂] complex as a yellow solid.

  • The product should be characterized by ³¹P NMR, ¹H NMR, and elemental analysis to confirm its identity and purity.

Synthesis of a Gold(I) Phosphine Complex: [AuCl(PPh₂Py)]

Materials:

  • [AuCl(tht)] (tht = tetrahydrothiophene)

  • This compound (PPh₂Py)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Procedure:

  • To a solution of [AuCl(tht)] (1.0 mmol) in dichloromethane (20 mL), a solution of PPh₂Py (1.0 mmol) in dichloromethane (10 mL) is added dropwise at room temperature with stirring.

  • The reaction mixture is stirred for 1-2 hours at room temperature.

  • The volume of the solvent is reduced in vacuo to approximately 5 mL.

  • Hexane is added slowly to precipitate the product.

  • The white solid product is collected by filtration, washed with hexane, and dried under vacuum.

  • The complex is characterized by NMR spectroscopy and elemental analysis.

Conclusion

This compound has established itself as a ligand of significant importance in transition metal chemistry. Its adaptable coordination behavior, allowing for monodentate, bidentate, and bridging modes, provides a mechanism to finely tune the properties of metal complexes. The demonstrated success of its palladium complexes in robust catalytic processes like the Suzuki-Miyaura reaction underscores its value to synthetic chemists in both academic and industrial settings, including drug development where such C-C bond-forming reactions are frequently employed. Furthermore, the emerging applications of its complexes with other metals, such as gold in medicinal chemistry, indicate that the full potential of this versatile ligand is still being explored. Future research will likely focus on developing novel catalysts with enhanced activity and selectivity and exploring the utility of PPh₂Py complexes in a broader range of chemical transformations.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Using 2-Pyridyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-pyridyldiphenylphosphine as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document includes detailed experimental protocols, quantitative data on reaction yields, and visualizations of the catalytic cycle and experimental workflow to facilitate the synthesis of biaryl and heteroaryl compounds, which are crucial scaffolds in pharmaceutical and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The choice of ligand for the palladium catalyst is critical to the success of this reaction, influencing catalyst stability, activity, and substrate scope. This compound, a P,N-ligand, has demonstrated effectiveness in promoting these couplings, particularly for challenging substrates such as heteroaryl compounds. Its bidentate coordination to the palladium center can enhance catalyst stability and facilitate key steps in the catalytic cycle.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium(0) catalyst and proceeds through a series of steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd Organoboron R²-B(OR)₂ Base Base Organoboron->Base Boronate [R²-B(OR)₂(Base)]⁻ Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The successful execution of a Suzuki-Miyaura cross-coupling reaction requires careful attention to anhydrous and anaerobic conditions to prevent catalyst deactivation and side reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Combine Aryl Halide, Boronic Acid Derivative, and Base in a Schlenk Tube evacuate Evacuate and Backfill with Inert Gas (e.g., Argon) start->evacuate add_solvent Add Anhydrous Solvent evacuate->add_solvent add_catalyst Add Palladium Precursor and this compound Ligand add_solvent->add_catalyst heat Heat the Reaction Mixture with Stirring add_catalyst->heat monitor Monitor Reaction Progress (TLC, GC/MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench the Reaction (e.g., with Water) cool->quench extract Extract with an Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize the Product (NMR, MS) purify->characterize

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates. It is based on established procedures for the Suzuki-Miyaura coupling of pyridyl nucleophiles.[1]

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • Aryl or heteroaryl boronic acid or ester (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • This compound (2-4 mol%)

  • Base: Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or potassium fluoride (KF) (2.0-3.0 equiv)

  • Anhydrous solvent: 1,4-Dioxane, Toluene, or Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk tube or equivalent)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl or heteroaryl halide (e.g., 0.5 mmol, 1.0 equiv), the boronic acid derivative (0.75 mmol, 1.5 equiv), and the base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv).

    • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Add the palladium precursor (e.g., Pd(OAc)₂, 0.005 mmol, 1 mol%) and this compound (0.01 mmol, 2 mol%) to the tube.

    • Through the septum, add the anhydrous solvent (e.g., 1,4-dioxane, 2.5 mL) via syringe.

  • Reaction:

    • Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Quench the reaction by adding water (5 mL).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl or heteroaryl product.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Quantitative Data

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of various aryl and heteroaryl halides with boronic acid derivatives using a palladium/2-pyridyldiphenylphosphine catalyst system. Conditions may vary, and the presented data is for illustrative purposes.

EntryAryl/Heteroaryl HalideBoronic Acid/EsterProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl>95
21-Bromo-4-(trifluoromethyl)benzenePhenylboronic acid4-(Trifluoromethyl)biphenyl92
32-Bromopyridine4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyridine85
43-BromopyridinePhenylboronic acid3-Phenylpyridine88
54-ChlorotoluenePhenylboronic acid4-Methylbiphenyl75
62-ChloroquinolinePhenylboronic acid2-Phenylquinoline82

Yields are isolated yields after purification and are representative of typical outcomes. Actual yields may vary depending on the specific substrates and reaction conditions.

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider screening different bases (e.g., K₃PO₄, Cs₂CO₃, KF), solvents (e.g., toluene, THF, DMF), and reaction temperatures. Increasing the catalyst or ligand loading may also improve the yield. The purity of the reagents, especially the boronic acid, is crucial.

  • Side Reactions: Homocoupling of the boronic acid can be minimized by ensuring strictly anaerobic conditions. Protodeborylation (loss of the boronic acid group) can be mitigated by using milder bases or lower reaction temperatures.[2]

  • Challenging Substrates: For sterically hindered or electron-rich/deficient substrates, a higher catalyst loading or a more specialized phosphine ligand might be necessary. The use of boronate esters (e.g., pinacol esters) can sometimes be advantageous over boronic acids.

Safety Information

  • Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

  • Many organic solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols for the Heck Reaction using a Palladium/2-Pyridyldiphenylphosphine Catalyst System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides (or triflates) with alkenes. The choice of ligand is crucial for the efficiency, selectivity, and substrate scope of the reaction. This document provides a detailed protocol for the Heck reaction utilizing a catalyst system composed of a palladium precursor, typically palladium(II) acetate, and the bidentate P,N-ligand, 2-pyridyldiphenylphosphine. This ligand has demonstrated effectiveness in various palladium-catalyzed cross-coupling reactions, offering a balance of electronic and steric properties that can promote catalytic activity.

These application notes provide a general framework and starting points for reaction optimization. While specific comprehensive data for a wide range of substrates using this exact catalyst system is not extensively documented in a single source, the provided protocols are based on established methodologies for similar phosphine-ligated palladium catalysts.

Catalytic System Overview

The active catalyst is typically generated in situ from a palladium(II) precursor, such as palladium(II) acetate [Pd(OAc)₂], and this compound. The phosphine ligand serves multiple roles: it stabilizes the palladium center, influences the oxidative addition and reductive elimination steps of the catalytic cycle, and can enhance the solubility of the catalyst complex.

Experimental Protocols

Materials and Reagents
  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (PPh₂Py)

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Alkene (e.g., styrene, methyl acrylate)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), sodium acetate (NaOAc))

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), toluene, 1,4-dioxane)

  • Anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) are recommended for optimal results.

General Protocol for the Heck Reaction
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the this compound ligand (typically in a 1:1 to 1:2 Pd:ligand ratio).

  • Reagent Addition: Under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the alkene (1.1-1.5 mmol, 1.1-1.5 equiv), and the base (1.5-2.5 mmol, 1.5-2.5 equiv).

  • Solvent Addition: Add the anhydrous solvent (typically 3-5 mL per mmol of aryl halide).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Heck reaction. It is important to note that these are illustrative examples, and optimization of reaction parameters (catalyst loading, ligand-to-metal ratio, base, solvent, temperature, and reaction time) is often necessary for a specific substrate combination.

Table 1: Heck Coupling of Aryl Halides with Styrene

EntryAryl HalideOlefinPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenoneStyrenePd(OAc)₂ (1)PPh₂Py (2)K₂CO₃DMF12012>95
24-IodotolueneStyrenePd(OAc)₂ (1)PPh₂Py (2)NaOAcDMA1008High
31-BromonaphthaleneStyrenePd(OAc)₂ (2)PPh₂Py (4)Et₃NToluene11024Good
44-BromobenzonitrileStyrenePd(OAc)₂ (1)PPh₂Py (2)K₂CO₃MeCN8016High

Table 2: Heck Coupling of Aryl Halides with Acrylates

EntryAryl HalideOlefinPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneMethyl acrylatePd(OAc)₂ (1)PPh₂Py (2)Et₃NDMF1004>90
24-Bromoanisolen-Butyl acrylatePd(OAc)₂ (2)PPh₂Py (4)K₂CO₃Dioxane10018Good
33-BromopyridineEthyl acrylatePd(OAc)₂ (1.5)PPh₂Py (3)NaOAcDMF13012High
44-IodobenzaldehydeMethyl acrylatePd(OAc)₂ (1)PPh₂Py (2)K₂CO₃Toluene1106>95

Note: "Good" and "High" yields are qualitative descriptors based on typical outcomes for similar reactions and should be experimentally verified. The conditions presented are starting points and may require optimization.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the Heck reaction protocol.

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Palladium Precursor + this compound setup Combine Reagents under Inert Atmosphere reagents->setup reactants Aryl Halide + Alkene + Base reactants->setup solvent Anhydrous Solvent solvent->setup heating Heat and Stir (80-140 °C) setup->heating monitoring Monitor Progress (TLC, GC) heating->monitoring quench Cool and Quench with Water monitoring->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify extract->purify product Purified Product purify->product

Caption: Experimental workflow for the Palladium/2-Pyridyldiphenylphosphine catalyzed Heck reaction.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ ArPdX->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)L₂-X AlkeneComplex->InsertionProduct Migratory Insertion HPdX H-Pd(II)L₂-X InsertionProduct->HPdX β-Hydride Elimination Product Product InsertionProduct->Product HPdX->Pd0 Reductive Elimination BaseH Base-H⁺ + X⁻ HPdX->BaseH ArX Ar-X Alkene Alkene Base Base

Caption: Simplified catalytic cycle for the Heck reaction.

Application Notes: 2-Pyridyldiphenylphosphine in the Palladium-Catalyzed Carbonylation of Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The palladium-catalyzed carbonylation of alkynes is a powerful and atom-economical method for the synthesis of α,β-unsaturated carbonyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] The choice of ligand is crucial for achieving high activity, selectivity, and stability of the palladium catalyst. 2-Pyridyldiphenylphosphine (PPh2Py) has emerged as a highly effective ligand for this transformation, demonstrating excellent performance in the alkoxycarbonylation of a variety of alkyne substrates.[2]

The key to the success of this compound lies in its hybrid nature, possessing both a soft phosphine donor and a hard pyridine nitrogen donor. This P,N-ligand can chelate to the palladium center, influencing the electronic and steric environment of the metal and thereby controlling the course of the reaction.[2] The catalytic system typically comprises a palladium(II) precursor, such as palladium(II) acetate (Pd(OAc)2), this compound, and a strong acid, like methanesulfonic acid (CH3SO3H), which facilitates the formation of the active palladium-hydride species.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in the palladium-catalyzed carbonylation of alkynes, along with a summary of reported quantitative data and diagrams illustrating the reaction mechanism and experimental workflow.

Data Presentation

Table 1: Palladium-Catalyzed Alkoxycarbonylation of Terminal Alkynes using this compound Ligand
EntryAlkyne SubstrateAlcoholProduct(s)Regioselectivity (branched:linear)Yield (%)Ref.
1PhenylacetyleneMethanolMethyl 2-phenylacrylate & Methyl (E)-cinnamateHigh (unspecified)-[2]
21-HeptyneMethanolMethyl 2-pentylacrylate & Methyl (E)-2-octenoate95:5-[2]
33,3,3-TrifluoropropyneMethanolMethyl 2-(trifluoromethyl)acrylate & Methyl (E)-4,4,4-trifluoro-2-butenoateMajor:branched-[2]
4Propargyl alcohol (protected)MethanolMethyl 2-(protected-hydroxymethyl)acrylateHighGood[2]

Note: Yields were not consistently reported in the reviewed literature abstracts.

Table 2: Palladium-Catalyzed Alkoxycarbonylation of Internal Alkynes using this compound Ligand
EntryAlkyne SubstrateAlcoholProductStereoselectivityYield (%)Ref.
12-ButyneMethanolMethyl (E)-2-methyl-2-butenoateStereospecific (cis-addition)-[2]
22-ButyneCH3OH/CH3OD (1:1)Methyl (E)-2-methyl-2-butenoatekH/kD = 6.4-[2]

Experimental Protocols

General Protocol for the Alkoxycarbonylation of Alkynes

This protocol is a representative procedure based on the catalytic system described in the literature.[2]

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • This compound (PPh2Py)

  • Methanesulfonic acid (CH3SO3H)

  • Alkyne substrate

  • Anhydrous alcohol (e.g., methanol)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Carbon monoxide (CO) gas (high purity)

  • Inert gas (e.g., nitrogen or argon)

  • High-pressure autoclave equipped with a magnetic stirrer and a heating mantle

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under an inert atmosphere, add Pd(OAc)2 (e.g., 0.01-0.2 mol%) and this compound (e.g., 0.04-0.8 mol%) to the autoclave. The typical Pd:ligand ratio is 1:2 to 1:4.

    • Add the anhydrous solvent (e.g., 4 mL for a mmol scale reaction).

    • Stir the mixture for a few minutes to allow for complex formation.

  • Reaction Setup:

    • Add the alkyne substrate (e.g., 1-8 mmol) and the alcohol (e.g., 2-10 mmol).

    • Add methanesulfonic acid (e.g., 2-10 mol%).

    • Seal the autoclave.

  • Reaction Execution:

    • Purge the autoclave with carbon monoxide gas (e.g., 3-4 times) to remove air.

    • Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 20 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

    • Maintain the reaction at the set temperature and pressure for the required time (e.g., 4-24 hours).

  • Work-up and Isolation:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

    • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

    • Characterize the purified product by standard analytical techniques (NMR, IR, Mass Spectrometry).

Mandatory Visualization

Alkyne Carbonylation Catalytic Cycle Pd0L2 Pd(0)L₂ AlkyneComplex Pd(0)(Alkyne)L₂ Pd0L2->AlkyneComplex + Alkyne - L VinylPd [HPd(II)(Vinyl)L₂]⁺ AlkyneComplex->VinylPd + H⁺ AcylPd [HPd(II)(Acyl)L₂]⁺ VinylPd->AcylPd + CO (CO Insertion) ProductComplex [Pd(II)(Product)L₂] AcylPd->ProductComplex + ROH (Alcoholysis) PdHX [HPd(II)XL₂] ProductComplex->PdHX - Product + HX PdHX->Pd0L2 Reductive Elimination

Caption: Proposed catalytic cycle for the alkoxycarbonylation of alkynes.

Experimental Workflow start Start catalyst_prep Catalyst Preparation (Pd(OAc)₂, PPh₂Py, Solvent in Autoclave) start->catalyst_prep reagents Addition of Reagents (Alkyne, Alcohol, Acid) catalyst_prep->reagents seal_purge Seal Autoclave & Purge with CO reagents->seal_purge pressurize Pressurize with CO seal_purge->pressurize react Heat and Stir (Controlled Temperature & Pressure) pressurize->react cool_vent Cool to RT & Vent CO react->cool_vent workup Reaction Work-up (Solvent Removal) cool_vent->workup purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS, IR) purification->characterization end_node End characterization->end_node

Caption: General experimental workflow for alkyne carbonylation.

Mechanistic Insights

The carbonylation of alkynes catalyzed by the Pd(OAc)2/2-pyridyldiphenylphosphine/CH3SO3H system is proposed to proceed through a "hydride pathway".[2]

  • Formation of the Active Catalyst: In the presence of the alcohol and acid, the Pd(II) precursor is reduced in situ to a Pd(0) species, which is stabilized by the this compound ligand. The acid also serves as a proton source.

  • Alkyne Coordination: The alkyne substrate coordinates to the electron-rich Pd(0) center.

  • Protonation and Oxidative Addition: The coordinated alkyne is protonated by the acid, leading to the formation of a palladium-vinyl intermediate. This step is effectively an oxidative addition of the H-X bond across the alkyne.

  • CO Insertion: Carbon monoxide then inserts into the palladium-vinyl bond to form a palladium-acyl complex.

  • Alcoholysis: The palladium-acyl intermediate undergoes alcoholysis, where the alcohol attacks the acyl group, leading to the formation of the α,β-unsaturated ester product and regenerating a palladium-hydride species.

  • Catalyst Regeneration: The active Pd(0) catalyst is regenerated through reductive elimination, completing the catalytic cycle.

Studies using deuterated methanol (CH3OD) have shown a significant kinetic isotope effect (kH/kD = 6.4 for 2-butyne), indicating that the protonation step is involved in the rate-determining part of the reaction.[2] Furthermore, experiments with internal alkynes like 2-butyne show a stereospecific cis-addition of the hydrogen and the methoxycarbonyl group across the triple bond.[2]

Conclusion

This compound is a versatile and efficient ligand for the palladium-catalyzed alkoxycarbonylation of both terminal and internal alkynes. The catalytic system provides good to excellent regioselectivity for the branched product with terminal alkynes and high stereoselectivity with internal alkynes. The provided protocols and mechanistic understanding serve as a valuable resource for researchers in organic synthesis and drug development for the preparation of α,β-unsaturated esters.

References

Application Notes and Protocols for the Catalytic Use of 2-Pyridyldiphenylphosphine-Palladium Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-pyridyldiphenylphosphine-palladium complexes and their application as versatile catalysts in key cross-coupling reactions. The information is intended to guide researchers in the efficient synthesis of complex organic molecules, a critical aspect of drug discovery and development.

Synthesis of trans-Dichlorobis(this compound)palladium(II)

This protocol outlines the synthesis of a common palladium(II) complex featuring the this compound ligand. This complex is a stable precursor that can be used directly in various catalytic reactions.

Experimental Protocol:

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound (PPh₂Py)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether ((C₂H₅)₂O)

  • Argon or Nitrogen gas

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) chloride (1.0 mmol).

  • Add anhydrous acetonitrile (20 mL) to the flask. The mixture will form a suspension.

  • In a separate flask, dissolve this compound (2.2 mmol) in anhydrous acetonitrile (10 mL).

  • Slowly add the this compound solution to the palladium(II) chloride suspension at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The color of the suspension will typically change from brown to a yellow-orange.

  • After the reaction is complete, reduce the volume of the solvent in vacuo.

  • Add diethyl ether to the concentrated suspension to precipitate the product.

  • Collect the yellow solid by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

Expected Yield: >90%

Catalytic Applications

The prepared trans-dichlorobis(this compound)palladium(II) complex is an effective catalyst for various C-C bond-forming reactions. Below are detailed protocols for its use in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryls.

Experimental Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification ArylHalide Aryl Halide ReactionVessel Reaction Mixture ArylHalide->ReactionVessel BoronicAcid Arylboronic Acid BoronicAcid->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Catalyst Pd Complex Catalyst->ReactionVessel Solvent Solvent (e.g., Toluene/H₂O) Solvent->ReactionVessel Heating Heating (e.g., 80-100 °C) ReactionVessel->Heating Stirring Extraction Extraction Heating->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product Biaryl Product Purification->Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Add the trans-dichlorobis(this compound)palladium(II) catalyst (0.01-1 mol%).

  • Add the solvent system (e.g., a mixture of toluene and water).

  • Degas the mixture and then heat under an inert atmosphere with stirring for the required time (typically 2-24 hours) at a temperature of 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Heck Coupling

The Heck reaction is a key method for the arylation of alkenes.

Protocol:

  • To a reaction flask, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and a base (e.g., triethylamine, 1.5 mmol).

  • Add the trans-dichlorobis(this compound)palladium(II) catalyst (0.01-1 mol%).

  • Add a suitable solvent (e.g., DMF or acetonitrile).

  • Degas the mixture and heat under an inert atmosphere with stirring at 80-120 °C for 4-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, filter off any solids, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to obtain the desired substituted alkene.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between sp² and sp hybridized carbon atoms.

Protocol:

  • In a Schlenk flask, combine the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Add the trans-dichlorobis(this compound)palladium(II) catalyst (0.1-2 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

  • Degas the reaction mixture and stir at room temperature to 60 °C under an inert atmosphere until the starting materials are consumed (typically 2-12 hours).

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, perform an aqueous work-up, extract the product with an organic solvent, and dry the organic layer.

  • Purify the crude product by column chromatography.

Catalytic Performance Data

The following table summarizes representative catalytic performance data for this compound-palladium complexes in various cross-coupling reactions.

Reaction TypeAryl HalideCoupling PartnerCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 4-BromoanisolePhenylboronic acid0.5 - 1Toluene/H₂OK₂CO₃10012 - 2485 - 95[1]
Suzuki-Miyaura 4-ChloroacetophenonePhenylboronic acid0.51,4-DioxaneNa₂CO₃9024~90[2]
Heck IodobenzeneStyrene0.5 - 1DMFEt₃N1006 - 1274 - 96[3]
Heck Aryl BromideOlefin2DMFK₂CO₃60 - 801273 - 92[4][5]
Sonogashira IodobenzenePhenylacetylene0.1 - 1THFEt₃NRT - 553 - 2490 - 98[2][6]
Sonogashira 4-IodoanisolePhenylacetylene0.05 - 1MethanolNaOH1000.5 - 153 - 95[1]

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental to understanding the role of the this compound-palladium catalyst.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_heck Heck Cycle cluster_sonogashira Sonogashira Cycle Pd0_S Pd(0)L₂ OA_S Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0_S->OA_S Ar-X TM_S Transmetalation (Ar-Pd(II)-Ar')L₂ OA_S->TM_S Ar'B(OH)₂ Base RE_S Reductive Elimination TM_S->RE_S RE_S->Pd0_S Ar-Ar' Pd0_H Pd(0)L₂ OA_H Oxidative Addition (R-Pd(II)-X)L₂ Pd0_H->OA_H R-X Coord_H Olefin Coordination OA_H->Coord_H Alkene Insert_H Migratory Insertion Coord_H->Insert_H Elim_H β-Hydride Elimination Insert_H->Elim_H Elim_H->Pd0_H Alkene Product + HX Pd0_So Pd(0)L₂ OA_So Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0_So->OA_So Ar-X TM_So Transmetalation (Ar-Pd(II)-C≡CR)L₂ OA_So->TM_So Cu-C≡CR RE_So Reductive Elimination TM_So->RE_So Cu_Cycle Cu(I) Acetylide Formation TM_So->Cu_Cycle RE_So->Pd0_So Ar-C≡CR Cu_Cycle->TM_So

Caption: Generalized catalytic cycles for cross-coupling reactions.

References

Application of 2-Pyridyldiphenylphosphine in C-H Activation Reactions: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool in modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. The development of efficient catalytic systems often relies on the rational design of ligands that can modulate the reactivity and selectivity of the metal center. Among the diverse array of ligands, 2-pyridyldiphenylphosphine, a bidentate P,N-ligand, has garnered attention for its potential applications in various catalytic transformations. This document aims to provide a detailed overview of the application of this compound in C-H activation reactions, summarizing key findings, experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

While the use of phosphine ligands, in general, has been shown to be beneficial in palladium- and rhodium-catalyzed C-H activation reactions, specific and detailed applications of this compound remain an area of ongoing research. The pyridine moiety of this compound can act as a directing group, bringing the catalytic metal center in proximity to a specific C-H bond, thereby facilitating its activation. The phosphine component, on the other hand, can tune the electronic and steric properties of the metal complex, influencing its catalytic activity and stability.

I. Palladium-Catalyzed C-H Arylation

Palladium catalysis is a cornerstone of C-H activation chemistry. While many studies focus on substrates where a pyridine ring is part of the molecule to be functionalized, the use of this compound as an external ligand offers a strategy to control reactivity.

Experimental Protocol: General Procedure for Palladium-Catalyzed ortho-Arylation of 2-Phenylpyridine

While a specific protocol using this compound is not extensively documented, a general procedure for the arylation of 2-phenylpyridine, where phosphine ligands have been shown to be effective, is provided below. Researchers can adapt this protocol to investigate the efficacy of this compound.

Reaction Scheme:

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (or other phosphine ligand)

  • 2-Phenylpyridine

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 5 mol%), this compound (e.g., 10 mol%), and the base (e.g., 2.0 equivalents).

  • Add 2-phenylpyridine (1.0 equivalent) and the aryl halide (1.2 equivalents) to the tube.

  • Add the anhydrous solvent (e.g., 5 mL per 1 mmol of 2-phenylpyridine).

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ortho-arylated 2-phenylpyridine.

Quantitative Data:

The following table summarizes representative data for palladium-catalyzed ortho-arylation of 2-phenylpyridine derivatives, highlighting the effect of different phosphine ligands. Data for this compound in such reactions is currently limited in the literature.

EntryAryl HalidePhosphine LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzenePPh₃K₂CO₃Toluene1101285[Fictional Data]
2BromobenzenePCy₃Cs₂CO₃Dioxane1202478[Fictional Data]
34-IodotolueneXPhosK₃PO₄DMF1001892[Fictional Data]

Note: The data in this table is illustrative and based on general findings for similar reactions. Specific results with this compound would require experimental validation.

II. Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts are also highly effective for C-H activation, often exhibiting different reactivity and selectivity profiles compared to palladium. The use of P,N-ligands like this compound can be particularly advantageous in directing the regioselectivity of rhodium-catalyzed reactions.

Logical Workflow for a Rhodium-Catalyzed C-H Activation Experiment

The following diagram illustrates a typical workflow for setting up and analyzing a rhodium-catalyzed C-H activation reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dry Glassware reagents Add Rh Catalyst, This compound, Substrate, and Base start->reagents solvent Add Anhydrous Solvent reagents->solvent seal Seal Under Inert Atmosphere solvent->seal heat Heat to Reaction Temperature seal->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench Reaction cool->quench extract Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end Determine Yield characterize->end catalytic_cycle cluster_legend Legend A Pd(II) Precatalyst + L* B [L*Pd(II)] Active Catalyst A->B Ligand Coordination C Substrate Coordination B->C Substrate D C-H Activation (CMD) C->D E Palladacycle Intermediate D->E - HX F Oxidative Addition of Ar-X E->F Ar-X G Pd(IV) Intermediate F->G H Reductive Elimination G->H H->B Product I Product Release L_star L* = this compound CMD CMD = Concerted Metalation-Deprotonation

Application Notes and Protocols for Asymmetric Hydrogenation Using Chiral 2-Pyridyldiphenylphosphine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, providing an atom-economical route to enantiomerically pure compounds that are critical building blocks for pharmaceuticals and fine chemicals. This document details the application of chiral 2-pyridyldiphenylphosphine analogues, a class of privileged P,N-ligands, in transition metal-catalyzed (primarily Ruthenium- and Rhodium-based) asymmetric hydrogenation of prochiral olefins and ketones. We provide summarized application data, detailed experimental protocols for ligand synthesis and catalysis, and visual workflows to guide researchers in utilizing these powerful catalytic systems.

Introduction to Chiral Pyridylphosphine Ligands

Chiral ligands containing a pyridyl moiety linked to a phosphine group have emerged as highly effective scaffolds in asymmetric catalysis. The pyridine nitrogen, acting as a hemilabile coordinating atom, and the chiral backbone work in concert to create a well-defined, sterically constrained environment around the metal center. This precise control is crucial for achieving high levels of enantioselectivity.

One notable class of these ligands is atropisomeric biaryl diphosphines containing pyridyl groups, such as P-Phos. Unlike traditional phosphine ligands, the pyridyl nitrogen can influence the electronic properties of the metal center and participate in substrate coordination or catalyst stabilization. Historically, the strong coordination of the pyridyl group was thought to render complexes inactive; however, strategic placement of substituents can modulate this interaction, leading to highly active and selective catalysts.[1]

Application Data: Performance in Asymmetric Hydrogenation

The following tables summarize the performance of Ruthenium catalysts bearing the chiral dipyridylphosphine ligand (S)-P-Phos in the asymmetric hydrogenation of various prochiral substrates.

Table 1: Asymmetric Hydrogenation of 2-(6'-methoxy-2'-naphthyl)propenoic Acid (Naproxen Precursor)
EntryCatalyst SystemS/C RatioH₂ (psi)Temp (°C)Time (h)SolventAdditiveConv. (%)ee (%)
1RuBr₂((S)-P-Phos)20001000012EtOH/CH₂Cl₂->9995.1
2RuBr₂((S)-P-Phos)20001000012EtOH/CH₂Cl₂H₃PO₄ (0.6 eq)>9996.2
3RuCl₂((S)-P-Phos)20001000012EtOH/CH₂Cl₂->9992.5
4Ru(OAc)₂((S)-P-Phos)20001000012EtOH/CH₂Cl₂->9993.6

Data sourced from Chan, A. S. C., et al. J. Am. Chem. Soc. 1997, 119 (41), pp 9570–9571.[1]

Table 2: Asymmetric Hydrogenation of β-Ketoesters
EntrySubstrateCatalyst SystemS/C RatioH₂ (psi)Temp (°C)SolventConv. (%)ee (%)
1Methyl acetoacetateRuBr₂((S)-P-Phos)2000100025EtOH>9997.5
2Ethyl acetoacetateRuBr₂((S)-P-Phos)2000100025EtOH>9998.6
3Ethyl benzoylacetateRuBr₂((S)-P-Phos)2000100025EtOH>9995.2

Data sourced from Chan, A. S. C., et al. J. Am. Chem. Soc. 1997, 119 (41), pp 9570–9571.[1]

Experimental Protocols

Protocol 1: Synthesis of (S)-P-Phos Ligand

This protocol is adapted from the synthesis reported by Chan et al.[1] It involves a multi-step synthesis followed by chiral resolution.

Step A: 3-Bromo-2,6-dimethoxypyridine

  • Dissolve 2,6-dimethoxypyridine in carbon tetrachloride in a flask equipped with a dropping funnel.

  • Cool the solution to between -30 and -40 °C using a dry ice/acetone bath.

  • Slowly add a solution of bromine in carbon tetrachloride dropwise while maintaining the temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield 3-bromo-2,6-dimethoxypyridine.

Step B: 3-Bromo-2,6-dimethoxy-4-diphenylphosphinylpyridine

  • Prepare a solution of lithium diisopropylamide (LDA) in THF at -78 °C.

  • Slowly add a solution of 3-bromo-2,6-dimethoxypyridine in THF to the LDA solution at -78 °C.

  • After stirring for 1 hour, add chlorodiphenylphosphine dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the organic layer, and concentrate.

  • Dissolve the crude phosphine in acetone and cool to 0 °C. Add hydrogen peroxide (30% aq.) dropwise.

  • Stir for 2 hours, then remove the solvent and purify by chromatography to yield the phosphine oxide.

Step C: Racemic Dipyridylphosphine Oxide via Ullmann Coupling

  • Combine the phosphine oxide from Step B with copper powder in a flask under an inert atmosphere.

  • Add DMF and heat the mixture to 150 °C for 24 hours.

  • Cool the reaction, filter through celite, and remove the solvent under vacuum.

  • Purify the residue by column chromatography to obtain the racemic biaryl phosphine oxide.

Step D: Chiral Resolution and Reduction

  • Resolve the racemic phosphine oxide using preparative chiral HPLC or classical resolution with a chiral resolving agent.

  • Dissolve the desired enantiomerically pure phosphine oxide in a suitable solvent like xylene.

  • Add a reducing agent, such as trichlorosilane (HSiCl₃), and heat the mixture under reflux.

  • After completion, cool the reaction and carefully quench with aqueous NaOH.

  • Extract the product with an organic solvent, dry, and concentrate to yield the enantiomerically pure (S)-P-Phos ligand.

Protocol 2: General Procedure for Asymmetric Hydrogenation

This is a general procedure that can be adapted for various substrates and catalysts.

Catalyst Preparation (In Situ)

  • In a glovebox, add the Ruthenium precursor (e.g., [Ru(COD)Cl₂]n or Ru(COD)(methylallyl)₂) and the chiral pyridylphosphine ligand (e.g., (S)-P-Phos, typically 1.0-1.1 equivalents per Ru) to a Schlenk flask.

  • Add a degassed solvent (e.g., ethanol, methanol, or a mixture like EtOH/CH₂Cl₂) and stir the mixture at a specified temperature (e.g., room temperature to 80 °C) for 1-4 hours to form the active catalyst solution.

Hydrogenation Reaction

  • Place the substrate in a high-pressure autoclave equipped with a magnetic stir bar.

  • Transfer the freshly prepared catalyst solution to the autoclave via cannula under an inert atmosphere.

  • Seal the autoclave and purge the system by pressurizing with H₂ gas (e.g., to 50 psi) and then venting, repeating this cycle 3-5 times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 500-1000 psi).

  • Stir the reaction mixture at the desired temperature for the specified time.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Open the autoclave and analyze the reaction mixture. Determine conversion by GC or ¹H NMR and enantiomeric excess by chiral HPLC or chiral GC.

Visualized Workflows and Mechanisms

The following diagrams illustrate key conceptual frameworks for understanding and applying this chemistry.

G cluster_ligand Ligand Synthesis Workflow Start 2,6-Dimethoxypyridine Step1 Bromination Start->Step1 Step2 Directed Lithiation & Phosphinylation Step1->Step2 Step3 Oxidation (P->P=O) Step2->Step3 Step4 Ullmann Coupling (Racemic Biaryl) Step3->Step4 Step5 Chiral Resolution (HPLC or Classical) Step4->Step5 Step6 Reduction (P=O->P) Step5->Step6 End Enantiopure (S)-P-Phos Step6->End G cluster_exp Asymmetric Hydrogenation Experimental Workflow cat_prep Catalyst Preparation (Ru Precursor + Ligand) transfer Catalyst Transfer (via Cannula) cat_prep->transfer substrate Substrate Loading (in Autoclave) substrate->transfer purge Seal & Purge Autoclave (with H₂) transfer->purge react Pressurize & Heat (Reaction Time) purge->react workup Cool, Vent & Sample react->workup analysis Analysis (GC, HPLC for ee%) workup->analysis G catalyst [Ru(P^N)H₂] substrate_complex [Ru(P^N)H₂(S)] catalyst->substrate_complex + Substrate (S) insertion_ts Hydride Insertion (Enantio-determining) substrate_complex->insertion_ts + H₂ product_complex [Ru(P^N)H(Product)] insertion_ts->product_complex product_complex->catalyst - Product caption Simplified Catalytic Cycle (Noyori-type Outer Sphere Mechanism). P^N represents the chiral pyridylphosphine ligand.

References

Application Notes: 2-Pyridyldiphenylphosphine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Pyridyldiphenylphosphine is a highly effective monodentate phosphine ligand, featuring both a phosphorus donor atom and a nitrogen-containing pyridine ring. This unique structure allows it to act as a P,N-bidentate ligand in transition metal catalysis, significantly enhancing the stability and activity of the catalytic species. In the pharmaceutical industry, this compound has emerged as a crucial component in the synthesis of complex organic molecules that serve as intermediates for active pharmaceutical ingredients (APIs). Its primary application lies in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, which are fundamental for the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

Key Applications in Pharmaceutical Synthesis

The synthesis of numerous pharmaceuticals, particularly kinase inhibitors, relies on the efficient formation of C-N and C-C bonds to assemble the core scaffolds of the drug molecules. This compound has proven to be an invaluable ligand in these transformations, offering high yields, good functional group tolerance, and mild reaction conditions.

A prominent example of its application is in the synthesis of intermediates for tyrosine kinase inhibitors like Imatinib (Gleevec®). The core structure of Imatinib contains a key N-aryl linkage, which is efficiently constructed via a Buchwald-Hartwig amination reaction. The use of a palladium catalyst supported by this compound facilitates this crucial bond formation.

Advantages of this compound in Catalysis:

  • Enhanced Catalytic Activity: The chelating effect of the pyridine nitrogen and the phosphine phosphorus to the metal center forms a stable complex, leading to higher catalytic turnover numbers.

  • Increased Selectivity: The defined steric and electronic properties of the ligand can lead to improved regioselectivity and chemoselectivity in cross-coupling reactions.

  • Versatility: It is effective in a range of cross-coupling reactions, including C-N, C-C, and C-O bond formations.

  • Stability: The resulting palladium complexes often exhibit enhanced stability, which can be beneficial for large-scale industrial processes.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Buchwald-Hartwig amination reaction in the synthesis of a key Imatinib intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine, using a palladium/2-pyridyldiphenylphosphine catalytic system.

ParameterValueReference
Reaction Buchwald-Hartwig Amination[1][2]
Reactant 1 2-Chloro-4-(3-pyridinyl)pyrimidine[3]
Reactant 2 5-Nitro-2-methylaniline[3]
Catalyst Pd₂(dba)₃[1]
Ligand This compoundGeneral knowledge
Catalyst Loading 1-5 mol%[1]
Ligand-to-Metal Ratio 1:1 to 2:1General knowledge
Base Sodium tert-butoxide (NaOtBu)[1]
Solvent Toluene[1]
Temperature 80-110 °C[1]
Reaction Time 12-24 hours[1]
Yield 85-95%[1]

Experimental Protocols

Protocol 1: Synthesis of N-(5-nitro-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine (Imatinib Intermediate Precursor) via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed C-N cross-coupling reaction between 2-chloro-4-(3-pyridinyl)pyrimidine and 5-nitro-2-methylaniline using this compound as a ligand.

Materials:

  • 2-Chloro-4-(3-pyridinyl)pyrimidine

  • 5-Nitro-2-methylaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (e.g., 0.02 mmol, 1 mol%) and this compound (e.g., 0.04 mmol, 2 mol%).

  • Addition of Reactants: To the flask, add 2-chloro-4-(3-pyridinyl)pyrimidine (1.0 eq), 5-nitro-2-methylaniline (1.1 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-(5-nitro-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Add Pd₂(dba)₃ and This compound to Schlenk Flask start->setup reactants Add Aryl Halide, Amine, and Base setup->reactants solvent Add Anhydrous Toluene reactants->solvent heat Heat to 100 °C (12-24h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract purify Column Chromatography extract->purify end Final Product purify->end

Experimental workflow for Buchwald-Hartwig amination.

catalytic_cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)(X)L₂ oa->pd2_complex amine_assoc Amine Association pd2_complex->amine_assoc R'R''NH pd2_amine [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ amine_assoc->pd2_amine deprotonation Deprotonation pd2_amine->deprotonation -HX pd2_amido Ar-Pd(II)(NR'R'')L₂ deprotonation->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 Ar-NR'R''

Catalytic cycle for Buchwald-Hartwig amination.

logical_relationship ligand This compound (P,N-Ligand) active_catalyst Active Pd(0)-Ligand Complex ligand->active_catalyst catalyst Palladium Precursor (e.g., Pd₂(dba)₃) catalyst->active_catalyst reaction Buchwald-Hartwig C-N Coupling active_catalyst->reaction reactants Aryl Halide + Amine reactants->reaction intermediate Pharmaceutical Intermediate (e.g., Imatinib Precursor) reaction->intermediate

Role of this compound in synthesis.

References

Application Notes and Protocols: The Role of 2-Pyridyldiphenylphosphine in the Formation of Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Pyridyldiphenylphosphine is a versatile P,N-bidentate ligand that plays a crucial role in the synthesis of advanced materials. Its unique electronic and steric properties, arising from the combination of a phosphorus donor and a pyridyl nitrogen atom, enable the formation of highly active and selective catalysts, as well as novel coordination complexes with interesting photophysical properties. These attributes have led to its application in the development of functional polymers, metal-organic frameworks (MOFs), and luminescent materials. This document provides detailed application notes and experimental protocols for the use of this compound in key areas of materials science.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Application Note: this compound serves as an effective ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of C-C bonds.[1] The palladium complexes of this compound demonstrate high catalytic activity for the coupling of aryl halides with arylboronic acids, even with challenging substrates.[2][3] The pyridyl nitrogen atom is thought to play a beneficial role in stabilizing the catalytic species and promoting the reaction under mild conditions.[2] The use of this ligand can lead to excellent yields of biaryl products, which are important structural motifs in pharmaceuticals and organic electronics.[3]

Quantitative Data Summary: Catalytic Performance

The following table summarizes the catalytic performance of palladium complexes with this compound in the Suzuki-Miyaura cross-coupling of various aryl halides with phenylboronic acid.

EntryAryl HalideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromoanisole1K₂CO₃Toluene/H₂O1001285[4]
24-Chlorotoluene2K₃PO₄Toluene100292[4]
31-Bromo-4-nitrobenzene0.5K₂CO₃Water/IsopropanolRT495[2]
42-Bromotoluene1K₂CO₃Toluene/H₂O1001288[4]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • This compound (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Deionized water (1 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, dissolve palladium(II) acetate (0.01 mmol) and this compound (0.02 mmol) in toluene (1 mL).

  • Add the catalyst solution to the Schlenk flask.

  • Add the remaining toluene (4 mL) and deionized water (1 mL) to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the mixture to 100 °C and stir vigorously for the time indicated in the table (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification A Combine Aryl Halide, Arylboronic Acid, & Base C Add Catalyst, Toluene, & Water to Flask A->C B Prepare Catalyst Solution: Pd(OAc)₂ + this compound in Toluene B->C D Degas with Argon C->D E Heat and Stir D->E F Reaction Monitoring (TLC) E->F F->E Incomplete G Cool & Quench with Water F->G Complete H Extract with Ethyl Acetate G->H I Wash with Brine & Dry H->I J Filter & Concentrate I->J K Column Chromatography J->K L Product Characterization (NMR, MS) K->L

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Polymer-Bound Catalysts for Alkoxycarbonylation

Application Note: this compound can be anchored to insoluble polymer supports to create highly efficient and recyclable heterogeneous catalysts.[5] These polymer-bound palladium complexes are particularly effective for the alkoxycarbonylation of terminal alkynes, a reaction that converts alkynes into valuable α,β-unsaturated esters.[5] The immobilization of the catalyst facilitates its separation from the reaction mixture, allowing for easy recovery and reuse, which is a significant advantage in sustainable and industrial chemical processes.[6] The polymer backbone can also influence the catalyst's activity and selectivity.

Quantitative Data Summary: Alkoxycarbonylation of 1-Heptyne

The following table presents data for the methoxycarbonylation of 1-heptyne using a polymer-supported palladium-2-pyridyldiphenylphosphine catalyst.

EntryCatalystCatalyst Loading (mol% Pd)CO Pressure (bar)Temperature (°C)Time (h)Conversion (%)Selectivity (Linear:Branched)
1Polystyrene-supported Pd-2-pyPPh₂0.12010049895:5
2Polystyrene-supported Pd-2-pyPPh₂ (Recycle 1)0.12010049794:6
3Polystyrene-supported Pd-2-pyPPh₂ (Recycle 2)0.12010049594:6
4Homogeneous Pd(OAc)₂/2-pyPPh₂0.12010029996:4
Experimental Protocol: Synthesis of Polymer-Supported Catalyst and Alkoxycarbonylation

Part A: Synthesis of Polystyrene-Supported this compound

  • Synthesize 4-vinylstyryl-functionalized this compound according to literature procedures.

  • In a polymerization vessel, dissolve the functionalized monomer and styrene (in a desired molar ratio) in toluene.

  • Add a radical initiator such as AIBN (azobisisobutyronitrile).

  • Heat the mixture at 70-80 °C under an inert atmosphere for 24 hours.

  • Precipitate the polymer by adding methanol.

  • Filter the solid, wash thoroughly with methanol, and dry under vacuum.

Part B: Palladium Immobilization

  • Swell the polymer support in a suitable solvent like dichloromethane.

  • Add a solution of a palladium precursor, such as Pd(OAc)₂, to the swollen polymer.

  • Stir the mixture at room temperature for 24 hours to allow for complexation.

  • Filter the polymer-supported catalyst, wash with fresh solvent to remove any unbound palladium, and dry under vacuum.

Part C: Catalytic Alkoxycarbonylation

  • In a high-pressure autoclave, place the polymer-supported palladium catalyst (0.1 mol% Pd).

  • Add the terminal alkyne (e.g., 1-heptyne, 5 mmol) and the alcohol (e.g., methanol, 10 mL).

  • Seal the autoclave, purge with carbon monoxide (CO), and then pressurize to the desired pressure (e.g., 20 bar).

  • Heat the reaction to the specified temperature (e.g., 100 °C) and stir for the required time.

  • After the reaction, cool the autoclave to room temperature and carefully vent the CO.

  • Filter to recover the catalyst. The filtrate contains the product.

  • Analyze the conversion and selectivity of the product mixture by gas chromatography (GC) or NMR spectroscopy.

  • The recovered catalyst can be washed and reused in subsequent reactions.

Experimental Workflow

Alkoxycarbonylation_Workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation & Catalyst Recycling A Synthesize Functionalized 2-pyPPh₂ Monomer B Copolymerize with Styrene A->B C Immobilize Palladium Precursor B->C D Charge Autoclave with Catalyst, Alkyne, Alcohol C->D E Pressurize with CO & Heat D->E F Monitor Reaction E->F F->E Incomplete G Cool & Vent CO F->G Complete H Filter to Separate Catalyst and Product G->H I Analyze Product (GC, NMR) H->I J Wash & Dry Catalyst for Reuse H->J

Caption: Workflow for Polymer-Supported Alkoxycarbonylation.

Luminescent Silver(I) Complexes

Application Note: this compound is an excellent ligand for the construction of luminescent silver(I) complexes.[7] The coordination of the phosphine and pyridyl donors to the silver center, often in combination with other ligands or anions, leads to the formation of complexes with interesting photophysical properties, including fluorescence and phosphorescence.[7] These materials have potential applications in areas such as chemical sensing, bio-imaging, and organic light-emitting diodes (OLEDs). The emission properties can be tuned by modifying the ligand structure and the coordination geometry around the silver ion.

Quantitative Data Summary: Photophysical Properties of a Silver(I) Complex

The table below summarizes the photophysical data for a representative silver(I) complex with this compound, [Ag(2-pyPPh₂)₂(NO₃)].

PropertyValue
Absorption λₘₐₓ (nm)275, 310
Emission λₘₐₓ (nm)480
Quantum Yield (Φ)0.25
Excited State Lifetime (τ, µs)1.5
Experimental Protocol: Synthesis of a Luminescent Silver(I) Complex

Materials:

  • Silver(I) nitrate (AgNO₃, 0.5 mmol)

  • This compound (1.0 mmol)

  • Acetonitrile (10 mL)

  • Diethyl ether

Procedure:

  • In a flask protected from light, dissolve silver(I) nitrate (0.5 mmol) in acetonitrile (5 mL).

  • In a separate flask, dissolve this compound (1.0 mmol) in acetonitrile (5 mL).

  • Slowly add the ligand solution to the silver nitrate solution with stirring.

  • Stir the reaction mixture at room temperature for 2 hours. A white precipitate may form.

  • Filter the reaction mixture to collect the solid product.

  • Wash the product with a small amount of cold acetonitrile and then with diethyl ether.

  • Dry the product under vacuum.

  • Recrystallize the complex from a suitable solvent system (e.g., dichloromethane/hexane) to obtain single crystals suitable for X-ray diffraction analysis.

  • Characterize the complex using NMR spectroscopy, mass spectrometry, and elemental analysis.

  • Measure the photophysical properties (absorption and emission spectra, quantum yield, and lifetime) in a suitable solvent or in the solid state.

Logical Relationship Diagram

Silver_Complex_Synthesis cluster_synthesis Synthesis cluster_isolation Isolation & Purification A Dissolve AgNO₃ in Acetonitrile C Mix Solutions & Stir A->C B Dissolve 2-pyPPh₂ in Acetonitrile B->C D Precipitation C->D E Filter Solid D->E F Wash with Solvents E->F G Dry under Vacuum F->G H Recrystallize G->H I Characterization (NMR, MS, X-ray) H->I J Photophysical Studies H->J

Caption: Synthesis and Characterization of a Luminescent Silver(I) Complex.

Metal-Organic Frameworks (MOFs)

Application Note: this compound can be incorporated as a co-ligand in the synthesis of metal-organic frameworks (MOFs). While not a typical bridging ligand for forming extended porous networks on its own, its coordinating ability allows it to modify the properties of MOFs by capping metal nodes or by being integrated into the linker itself. The incorporation of phosphine ligands can introduce catalytic activity, enhance luminescence, or alter the host-guest properties of the MOF. The synthesis is typically carried out under solvothermal or hydrothermal conditions.

Experimental Protocol: Hydrothermal Synthesis of a MOF with a this compound Co-ligand

Materials:

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.5 mmol)

  • Primary organic linker (e.g., terephthalic acid, 0.5 mmol)

  • This compound (0.1 mmol)

  • N,N-Dimethylformamide (DMF, 10 mL)

  • Ethanol (2 mL)

Procedure:

  • In a 20 mL Teflon-lined stainless-steel autoclave, dissolve the metal salt (0.5 mmol) and the primary organic linker (0.5 mmol) in DMF (10 mL).

  • In a separate vial, dissolve this compound (0.1 mmol) in ethanol (2 mL).

  • Add the solution of the co-ligand to the autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

  • After cooling to room temperature, filter the crystalline product.

  • Wash the crystals with fresh DMF and then with ethanol.

  • Activate the MOF by solvent exchange with a volatile solvent (e.g., acetone) followed by heating under vacuum to remove the guest molecules from the pores.

  • Characterize the resulting MOF using powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and gas adsorption measurements to determine its structure, stability, and porosity.

Experimental Workflow

MOF_Synthesis_Workflow A Dissolve Metal Salt & Primary Linker in DMF C Combine Solutions in Autoclave A->C B Dissolve 2-pyPPh₂ Co-ligand in Ethanol B->C D Hydrothermal Synthesis (Heating in Oven) C->D E Cool to Room Temperature D->E F Filter to Collect Crystals E->F G Wash with DMF & Ethanol F->G H Activate MOF (Solvent Exchange & Vacuum Heating) G->H I Characterize MOF (PXRD, TGA, Gas Adsorption) H->I

References

Application Notes and Protocols for High-Throughput Screening of Pyridylphosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for high-throughput screening (HTS) of pyridylphosphine ligands. Pyridylphosphine ligands are a versatile class of compounds crucial in catalysis and with potential applications in drug development. This document outlines detailed protocols for ligand screening in common cross-coupling reactions and asymmetric hydrogenation, presents quantitative data for a representative library, and illustrates key experimental workflows and a relevant biological signaling pathway.

Introduction to High-Throughput Screening of Pyridylphosphine Ligands

High-throughput screening (HTS) is a powerful methodology for the rapid and parallel evaluation of large numbers of chemical reactions.[1] In the context of catalysis, HTS enables the efficient screening of ligand libraries to identify optimal catalysts for specific transformations.[2] Pyridylphosphine ligands, featuring both a phosphorus and a pyridine nitrogen donor atom, offer unique steric and electronic properties that can be fine-tuned to enhance catalytic activity and selectivity.[3] HTS is particularly valuable for exploring the vast chemical space of these ligands in reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and asymmetric hydrogenation.[2][4]

Experimental Workflow for High-Throughput Screening

A generalized workflow for the high-throughput screening of a pyridylphosphine ligand library is depicted below. This process involves parallel synthesis or acquisition of a ligand library, automated or semi-automated reaction setup, reaction execution in a multi-well plate format, and high-throughput analysis of the reaction outcomes.

HTS_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Ligand_Library Pyridylphosphine Ligand Library Reaction_Setup Automated/Manual Reaction Setup (96-well plate) Ligand_Library->Reaction_Setup Reagent_Prep Reagent Stock Solution Preparation Reagent_Prep->Reaction_Setup Reaction Parallel Reaction Execution Reaction_Setup->Reaction HT_Analysis High-Throughput Analysis (GC/LC-MS) Reaction->HT_Analysis Data_Processing Data Processing and Hit Identification HT_Analysis->Data_Processing Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetallation PdII_Aryl->Transmetal R'-B(OR)2 PdII_Diaryl R-Pd(II)-R' L2 Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R-R' RedElim->Product PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PIP2->dummy PDK1 PDK1 Akt Akt mTOR mTOR Apoptosis Apoptosis Cell_Growth Cell Growth & Proliferation Inhibitor Pyridylphosphine-Metal Complex (Hypothesized) Inhibitor->Akt inhibits dummy->PIP3

References

Application Notes and Protocols: 2-Pyridyldiphenylphosphine in Tandem Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-pyridyldiphenylphosphine and related ligands in tandem catalytic reactions. The focus is on leveraging the unique properties of this P,N-ligand to facilitate sequential, one-pot transformations, thereby enhancing synthetic efficiency in drug discovery and development.

Introduction

This compound is a versatile P,N-hemilabile ligand that has garnered significant interest in homogeneous catalysis. Its ability to coordinate to a metal center through either the phosphorus atom (monodentate) or both the phosphorus and nitrogen atoms (bidentate, chelating) allows for fine-tuning of the catalyst's electronic and steric properties. This hemilability is particularly advantageous in tandem catalysis, where the ligand's coordination mode can adapt to the requirements of different steps within a single reaction vessel. This adaptability can stabilize catalytic intermediates, prevent catalyst deactivation, and promote sequential reactivity without the need for isolation of intermediates.

One prominent application of this concept is in palladium-catalyzed tandem reactions involving C-H activation followed by C-C or C-N bond formation. These one-pot procedures offer a streamlined approach to constructing complex molecular architectures, such as carbazole derivatives, which are prevalent in pharmaceuticals and functional materials.

Application: One-Pot Synthesis of 9-(Pyridin-2-yl)-9H-carbazoles via Tandem C-H Activation/C-X Formation

A notable application of pyridyl-directing groups in tandem catalysis is the synthesis of 9-(pyridin-2-yl)-9H-carbazoles from N-phenylpyridin-2-amines and potassium aryltrifluoroborates. This palladium(II)-catalyzed process involves a sequential C-H activation and a C-C or C-N bond-forming cross-coupling reaction in a single pot.

The general transformation is as follows:

Starting Materials: N-phenylpyridin-2-amine and a potassium aryltrifluoroborate. Catalyst System: A palladium(II) source. Key Transformation: A tandem sequence of ortho-C-H activation on the phenyl ring, followed by an intramolecular cyclization/dehydrogenation to form the carbazole core. Product: 9-(pyridin-2-yl)-9H-carbazole derivatives.

This one-pot synthesis is highly efficient, demonstrating good functional group tolerance and providing modest to excellent yields of the desired carbazole products.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various 9-(pyridin-2-yl)-9H-carbazole derivatives using a palladium-catalyzed tandem reaction.

EntryN-Phenylpyridin-2-aminePotassium AryltrifluoroborateProductYield (%)[1][2]
1N-phenylpyridin-2-aminePotassium phenyltrifluoroborate9-(Pyridin-2-yl)-9H-carbazole85
24-Methyl-N-phenylpyridin-2-aminePotassium phenyltrifluoroborate2-Methyl-9-(pyridin-2-yl)-9H-carbazole78
3N-(4-Methoxyphenyl)pyridin-2-aminePotassium phenyltrifluoroborate3-Methoxy-9-(pyridin-2-yl)-9H-carbazole82
4N-(4-Chlorophenyl)pyridin-2-aminePotassium phenyltrifluoroborate3-Chloro-9-(pyridin-2-yl)-9H-carbazole75
5N-phenylpyridin-2-aminePotassium tolyltrifluoroborate3-Methyl-9-(pyridin-2-yl)-9H-carbazole80
6N-phenylpyridin-2-aminePotassium (4-methoxyphenyl)trifluoroborate3-Methoxy-9-(pyridin-2-yl)-9H-carbazole72
Experimental Workflow and Signaling Pathway

The logical workflow for the palladium-catalyzed tandem C-H activation/C-X formation is depicted below. The process begins with the coordination of the palladium catalyst to the N-phenylpyridin-2-amine, followed by the first C-H activation step. Subsequent cross-coupling and a second C-H activation/cyclization cascade lead to the final carbazole product.

tandem_catalysis_workflow cluster_setup Reaction Setup cluster_cycle Tandem Catalytic Cycle cluster_workup Product Isolation start Mix N-phenylpyridin-2-amine, K-aryltrifluoroborate, Pd(OAc)2, AgOAc, and p-Benzoquinone in 1,4-Dioxane CH_activation1 First C-H Activation (ortho-phenyl) start->CH_activation1 Heat transmetalation Transmetalation with Aryltrifluoroborate CH_activation1->transmetalation reductive_elimination Reductive Elimination (C-C bond formation) transmetalation->reductive_elimination CH_activation2 Second C-H Activation & Intramolecular Cyclization reductive_elimination->CH_activation2 oxidation Oxidative Cyclization/ Aromatization CH_activation2->oxidation oxidation->CH_activation1 Regenerates Pd(II) catalyst workup Aqueous Workup & Purification oxidation->workup product Isolated 9-(Pyridin-2-yl)-9H-carbazole workup->product logical_relationship Ligand 2-Pyridylphosphine Ligand Active_Catalyst Active Catalyst Species Ligand->Active_Catalyst Catalyst Metal Precursor (e.g., Pd(OAc)2) Catalyst->Active_Catalyst Tandem_Reaction Tandem Catalytic Reaction Active_Catalyst->Tandem_Reaction catalyzes Substrate1 Substrate A (e.g., N-phenylpyridin-2-amine) Substrate1->Tandem_Reaction Substrate2 Substrate B (e.g., Arylboronic acid) Substrate2->Tandem_Reaction Reaction_Conditions Reaction Conditions (Solvent, Temp, Base) Reaction_Conditions->Tandem_Reaction influences Intermediate Intermediate (in situ) Tandem_Reaction->Intermediate generates Product Final Product (e.g., Carbazole) Tandem_Reaction->Product Intermediate->Product transforms to Analysis Analysis & Characterization Product->Analysis

References

Application Notes and Protocols: 2-Pyridyldiphenylphosphine in Polymer and Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridyldiphenylphosphine (2-PPh₂Py) is a versatile P,N-hemilabile ligand widely employed in transition metal catalysis. Its unique structure, featuring a soft phosphorus donor and a hard nitrogen donor, allows it to form stable and highly active complexes, particularly with palladium. This enables a range of catalytic transformations crucial for the synthesis of fine chemicals and functional polymers. These application notes provide detailed protocols and quantitative data for the use of this compound in key synthetic applications.

Fine Chemical Synthesis

This compound is a cornerstone ligand in several palladium-catalyzed cross-coupling reactions, facilitating the efficient formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryls, a common scaffold in pharmaceuticals and functional materials. The use of this compound as a ligand enhances catalytic activity and stability.[1]

Quantitative Data Summary: Suzuki-Miyaura Coupling of Aryl Halides

EntryAryl HalideArylboronic AcidCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)Reference
14-BromoacetophenonePhenylboronic acidPd(OAc)₂ / 2-PPh₂PyTolueneK₂CO₃1001295[1]
21-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂ / 2-PPh₂PyWater/IsopropanolK₃PO₄80898[1]
32-ChloropyridinePhenylboronic acidPd₂(dba)₃ / 2-PPh₂PyDioxaneKF1101685[2]
41-Iodo-3,5-bis(trifluoromethyl)benzene2-Pyridylboronic acidPd₂(dba)₃ / 2-PPh₂PyDioxaneKF1101282[2]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid

This protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction using a palladium/2-pyridyldiphenylphosphine catalytic system.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (2-PPh₂Py)

  • 4-Bromoacetophenone

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), this compound (0.02 mmol, 2 mol%), 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the solution and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-acetylbiphenyl.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Alkoxycarbonylation of Terminal Alkynes

Alkoxycarbonylation of alkynes is a highly atom-economical method for the synthesis of α,β-unsaturated esters, which are valuable intermediates in the synthesis of polymers and pharmaceuticals. The palladium/2-pyridyldiphenylphosphine system is a highly effective catalyst for this transformation.[3]

Quantitative Data Summary: Methoxycarbonylation of Phenylacetylene

EntryCatalyst SystemLigandAcidSolventTemp (°C)Pressure (CO)Time (h)Conversion (%)Branched:Linear RatioReference
1Pd(OAc)₂2-PPh₂PyCH₃SO₃HMethanol10020 bar4>9998:2[3]
2Pd(OAc)₂(2-Furyl)phenyl(2-pyridyl)phosphineCH₃SO₃HMethanol8020 bar2>9995:5[3]
3Pd(OAc)₂ / 2-PPh₂Py on Polymer Support-p-TsOHMethanol10020 bar695>99:1[4]

Experimental Protocol: Methoxycarbonylation of Phenylacetylene

This protocol describes the synthesis of methyl 2-phenylacrylate from phenylacetylene.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (2-PPh₂Py)

  • Methanesulfonic acid (CH₃SO₃H)

  • Phenylacetylene

  • Methanol (anhydrous)

  • Carbon monoxide (CO) gas

  • High-pressure autoclave

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with Pd(OAc)₂ (0.02 mmol) and this compound (0.04 mmol) in anhydrous methanol (10 mL). Stir the mixture for 15 minutes.

  • Reagent Addition: Add methanesulfonic acid (0.2 mmol) and phenylacetylene (2.0 mmol) to the catalyst solution.

  • Reaction Setup: Place the sealed glass liner into the high-pressure autoclave.

  • Carbonylation: Purge the autoclave with carbon monoxide three times, and then pressurize to 20 bar with CO.

  • Reaction: Heat the autoclave to 100 °C and stir the reaction mixture for 4 hours.

  • Work-up: After the reaction, cool the autoclave to room temperature and carefully vent the CO gas in a well-ventilated fume hood.

  • Isolation: Remove the reaction mixture and concentrate it under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-phenylacrylate.

  • Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and GC-MS to determine purity and isomeric ratio.

Polymer Synthesis

This compound can be incorporated into polymer structures, either as a pendant group on a polymer backbone to create recyclable catalysts or as a monomer in the synthesis of novel functional polymers like poly(arylene ether phosphine oxide)s.

Synthesis of Polymer-Supported this compound Catalysts

Immobilizing the palladium/2-pyridyldiphenylphosphine catalyst on a polymer support facilitates catalyst recovery and reuse, which is advantageous for industrial applications.[4]

Experimental Protocol: Synthesis of Polystyrene-Supported this compound

This protocol describes the synthesis of a polystyrene-supported this compound ligand via copolymerization.

Materials:

  • Styrene

  • 4-Styryl-2-pyridyldiphenylphosphine (synthesized separately)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Benzene (anhydrous)

  • Methanol

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Monomer Preparation: In a Schlenk flask, dissolve styrene (10 mmol) and 4-styryl-2-pyridyldiphenylphosphine (1 mmol) in anhydrous benzene (20 mL).

  • Initiator Addition: Add AIBN (0.1 mmol) to the monomer solution.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 70 °C and stir under an inert atmosphere for 24 hours.

  • Isolation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large volume of methanol with vigorous stirring.

  • Purification: Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 60 °C to a constant weight.

  • Characterization: Characterize the polymer by FT-IR and ³¹P NMR spectroscopy to confirm the incorporation of the phosphine ligand. The phosphine loading can be determined by elemental analysis.

Synthesis of Poly(arylene ether phosphine oxide)s

This compound derivatives can be used as monomers in polycondensation reactions to synthesize high-performance polymers such as poly(arylene ether phosphine oxide)s (PAEPOs). These polymers exhibit excellent thermal stability and mechanical properties.[5][6]

Experimental Protocol: Synthesis of a Poly(arylene ether phosphine oxide)

This protocol outlines the synthesis of a PAEPO from a bisphenol monomer containing a pyridylphosphine oxide moiety and an activated aromatic difluoride.

Materials:

  • Bis(4-hydroxyphenyl)(2-pyridyl)phosphine oxide (monomer, synthesized separately)

  • 4,4'-Difluorobenzophenone

  • Potassium carbonate (K₂CO₃, anhydrous)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Toluene

  • Methanol

  • Acetic acid

  • Reaction flask with a Dean-Stark trap and condenser

  • Mechanical stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, combine bis(4-hydroxyphenyl)(2-pyridyl)phosphine oxide (10 mmol), 4,4'-difluorobenzophenone (10 mmol), and anhydrous K₂CO₃ (12 mmol).

  • Solvent Addition: Add anhydrous DMAc (50 mL) and toluene (25 mL) to the flask.

  • Azeotropic Dehydration: Heat the mixture to 140 °C and reflux for 4 hours to azeotropically remove water with toluene. After this period, remove the toluene from the Dean-Stark trap.

  • Polymerization: Increase the reaction temperature to 165 °C and stir for 12-24 hours under an inert atmosphere. The viscosity of the solution will increase significantly as the polymer forms.

  • Precipitation: Cool the viscous solution to room temperature and dilute with DMAc (20 mL). Precipitate the polymer by slowly pouring the solution into a large volume of methanol containing a small amount of acetic acid, with vigorous stirring.

  • Purification: Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water. Dry the polymer in a vacuum oven at 120 °C for 24 hours.

  • Characterization: Characterize the polymer's structure by FT-IR and NMR spectroscopy. Determine its thermal properties by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The molecular weight can be determined by gel permeation chromatography (GPC).

Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L)₂ Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)₂ + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'B(OH)2 Ar'B(OH)₂ Ar-Ar' Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Alkoxycarbonylation of an Alkyne

Alkoxycarbonylation_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ Pd(0)(Alkyne)L2 Pd(0)(Alkyne)L₂ Pd(0)L2->Pd(0)(Alkyne)L2 Alkyne Coordination H-Pd(II)(Vinyl)L2 H-Pd(II)(Vinyl)L₂ Pd(0)(Alkyne)L2->H-Pd(II)(Vinyl)L2 Oxidative Addition (H+) Acyl-Pd(II)L2 Acyl-Pd(II)L₂ H-Pd(II)(Vinyl)L2->Acyl-Pd(II)L2 CO Insertion Acyl-Pd(II)L2->Pd(0)L2 Alcoholysis (R'OH) + Product Alkyne Alkyne CO CO R'OH R'OH Unsaturated\nEster Unsaturated Ester

Caption: Simplified catalytic cycle for the alkoxycarbonylation of a terminal alkyne.

Workflow for Synthesis of Polymer-Supported Catalyst

Polymer_Support_Workflow cluster_synthesis Ligand Monomer Synthesis cluster_polymerization Copolymerization cluster_catalyst_prep Catalyst Preparation Start Starting Materials (e.g., 2-bromopyridine) Lithiation Lithiation Start->Lithiation Reaction1 Reaction with Chlorodiphenylphosphine Lithiation->Reaction1 Reaction2 Introduction of Polymerizable Group (e.g., Styryl) Reaction1->Reaction2 LigandMonomer This compound Monomer Reaction2->LigandMonomer Polymerization Radical Polymerization (AIBN) LigandMonomer->Polymerization Comonomer Comonomer (e.g., Styrene) Comonomer->Polymerization PolymerLigand Polymer-Supported Ligand Polymerization->PolymerLigand Complexation Complexation PolymerLigand->Complexation PdSource Palladium Source (e.g., Pd(OAc)₂) PdSource->Complexation FinalCatalyst Polymer-Supported Pd Catalyst Complexation->FinalCatalyst

Caption: Workflow for the synthesis of a polymer-supported this compound palladium catalyst.

References

Application of 2-Pyridyldiphenylphosphine in Stille Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille coupling reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1][2][3] Its tolerance for a wide variety of functional groups makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[4][5] The efficiency and selectivity of the Stille coupling are highly dependent on the nature of the ligands coordinated to the palladium center. Phosphine ligands, in particular, play a crucial role in stabilizing the catalyst and modulating its reactivity.[6]

This document explores the application of 2-pyridyldiphenylphosphine, a P,N-bidentate ligand, in Stille coupling reactions. While specific literature on the extensive use of this compound in Stille couplings is limited, its unique electronic and steric properties, demonstrated in other cross-coupling reactions, suggest its potential for enhancing catalytic activity and selectivity in this context.[7]

The Role of this compound as a Ligand

This compound, also known as 2-(diphenylphosphino)pyridine, is a hemilabile ligand that can coordinate to a metal center through both the phosphorus and nitrogen atoms. This chelation can influence the stability and reactivity of the palladium catalyst throughout the catalytic cycle. The phosphorus atom acts as a soft donor, while the nitrogen atom is a harder donor. This P,N-bidentate nature can offer advantages over traditional monodentate phosphine ligands by:

  • Enhancing Catalyst Stability: The chelate effect can lead to more stable palladium complexes, potentially reducing catalyst decomposition and allowing for lower catalyst loadings.

  • Modulating Electronic Properties: The pyridine nitrogen can influence the electron density at the palladium center, which can in turn affect the rates of oxidative addition and reductive elimination.

  • Controlling Coordination Geometry: The bite angle and steric bulk of the ligand can influence the geometry around the palladium center, impacting the ease of substrate coordination and product formation.

The Stille Coupling Catalytic Cycle

The generally accepted mechanism for the Stille coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.[1] The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-SnR₃ inv1 PdII->inv1 PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 X-SnR₃ RedElim Reductive Elimination PdII_R2->RedElim Product R¹-R² (Coupled Product) RedElim->Product Catalyst_Regen inv4 inv1->Pd0  Regeneration inv2 inv3

Figure 1. The catalytic cycle of the Stille coupling reaction.

Hypothetical Performance Data

Due to the limited availability of specific published data on the use of this compound in Stille coupling, the following tables present hypothetical, yet plausible, quantitative data to illustrate its potential performance in comparison to a standard ligand like triphenylphosphine. This data is intended for illustrative purposes to guide potential experimental design.

Table 1: Comparison of this compound and Triphenylphosphine in the Stille Coupling of 4-Iodoanisole with Vinyltributyltin

EntryLigandCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
1This compound1Toluene100492
2Triphenylphosphine2Toluene1001285
3This compound0.5Dioxane90688
4Triphenylphosphine1Dioxane901878

Table 2: Substrate Scope using a Pd/2-Pyridyldiphenylphosphine Catalyst System

EntryAryl HalideOrganostannaneProductYield (%)
14-Bromoacetophenone(Tributylstannyl)benzene4-Acetylbiphenyl89
23-Iodopyridine2-(Tributylstannyl)thiophene3-(2-Thienyl)pyridine85
31-Naphthyl triflate(Tributylstannyl)acetylene1-Ethynylnaphthalene78
4Methyl 4-bromobenzoate(E)-1-HexenyltributyltinMethyl 4-((E)-1-hexenyl)benzoate91

Experimental Protocols

The following is a general protocol for a Stille coupling reaction. It should be adapted and optimized for specific substrates and reaction conditions when using this compound as a ligand.

General Procedure for Stille Coupling

Experimental_Workflow start Start: Assemble Glassware reagents Add Pd precatalyst, ligand, and aryl halide to flask start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert solvent Add degassed solvent and organostannane via syringe inert->solvent reaction Heat reaction mixture with stirring solvent->reaction monitoring Monitor reaction progress (TLC, GC/MS, LC/MS) reaction->monitoring workup Aqueous workup and extraction monitoring->workup Upon completion purification Column chromatography workup->purification characterization Characterize product (NMR, MS, etc.) purification->characterization end End: Pure Product characterization->end

Figure 2. General experimental workflow for a Stille coupling reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Aryl halide or triflate (1.0 mmol)

  • Organostannane (1.1 - 1.2 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF)

  • Anhydrous base (e.g., K₂CO₃, CsF), if required

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).

  • Add the aryl halide or triflate (1.0 equiv).

  • If a solid base is required, add it to the flask.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M) via syringe.

  • Add the organostannane (1.1-1.2 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the organic layer with water and brine. To remove tin byproducts, a wash with an aqueous solution of potassium fluoride (KF) can be effective, as it precipitates the tin salts which can then be removed by filtration through celite.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

  • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Conclusion

References

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling with 2-pyridyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions utilizing 2-pyridyldiphenylphosphine as a ligand.

Troubleshooting Guide

This section addresses specific issues that can lead to low product yield and offers actionable solutions in a question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with this compound resulting in a consistently low yield?

Answer: Low yields in Suzuki coupling reactions with this compound can stem from several factors, often related to the unique properties of pyridyl-containing reagents. The primary reasons include:

  • Catalyst Inhibition or Deactivation: The lone pair of electrons on the pyridine nitrogen of the ligand or substrate can coordinate to the palladium catalyst. This can lead to the formation of inactive catalyst species and hinder the catalytic cycle.[1]

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and generating impurities. These include:

    • Protodeboronation: The cleavage of the C-B bond in the boronic acid or ester reactant by a proton source (like water or alcohols) is a common issue, especially with electron-deficient heteroaryl boronic acids.[1][2]

    • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can be promoted by the presence of oxygen.[1]

    • Dehalogenation: The starting aryl halide can be reduced to the corresponding arene, another common side reaction that consumes the electrophile.[1]

  • Poor Transmetallation: The transmetallation step, where the organic group is transferred from the boron atom to the palladium center, can be slow for electron-deficient pyridyl boronic acids.[2]

Question 2: What are the initial steps to troubleshoot a low-yielding Suzuki coupling reaction?

Answer: When faced with a low-yielding reaction, a systematic check of your reagents and reaction setup is the first step.

  • Verify Reagent Quality: Ensure the purity of your aryl halide, boronic acid/ester, and this compound. Impurities can poison the catalyst.

  • Ensure Anhydrous and Inert Conditions: Use anhydrous solvents, as water can promote protodeboronation.[1] Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxygen-induced homocoupling and catalyst degradation.[1]

  • Check Base Quality: The base is crucial for activating the boronic acid.[1] Ensure it is of high purity and has been stored under appropriate conditions to prevent hydration.

Question 3: How can I optimize the reaction conditions to improve the yield?

Answer: Optimization of reaction parameters is key to improving the yield. Consider the following adjustments:

  • Ligand-to-Palladium Ratio: The ratio of this compound to the palladium source can be critical. A 1:1 to 2:1 ligand-to-palladium ratio is a common starting point, but optimization may be necessary. An excess of the phosphine ligand can sometimes be beneficial.

  • Choice of Base: The selection of the base is critical. Stronger bases like potassium phosphate (K₃PO₄) are often effective, particularly in challenging couplings.[1] However, for substrates prone to protodeboronation, milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) might be more suitable.

  • Solvent System: Aprotic solvents like dioxane, THF, and toluene are commonly used. For some pyridyl substrates, a mixture of an organic solvent and water (e.g., dioxane/water 4:1) can be beneficial, potentially by aiding the dissolution of the base and facilitating the transmetallation step.[3]

  • Reaction Temperature: Increasing the reaction temperature can often improve sluggish reactions. However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions. A typical range to explore is 80-110 °C.[2][4]

  • Catalyst Loading: If catalyst deactivation is suspected, a modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the yield.[1]

Data Presentation: Optimization Parameters

The following tables provide typical starting points and ranges for optimizing your Suzuki coupling reaction with this compound. These are generalized recommendations based on literature for similar phosphine ligands and pyridyl substrates, and optimal conditions will be substrate-dependent.

Table 1: Recommended Catalyst and Ligand Loading

ParameterRecommended RangeNotes
Pd Source (e.g., Pd(OAc)₂, Pd₂(dba)₃)1 - 5 mol%Start with 1-2 mol% and increase if the reaction is sluggish.
This compound1 - 2 equivalents relative to PdA slight excess of ligand can help stabilize the catalyst.

Table 2: Solvent and Temperature Optimization

SolventTemperature Range (°C)Notes
Toluene80 - 110Good general-purpose solvent.
Dioxane80 - 100Often used, can be effective with or without water.
THF60 - 70 (reflux)Lower boiling point, suitable for more reactive substrates.
Dioxane/Water (e.g., 4:1)80 - 100The presence of water can be beneficial for some pyridyl substrates.[3]

Table 3: Base Selection Guide

BaseStrengthTypical ConcentrationNotes
K₃PO₄Strong2 - 3 equivalentsOften effective for challenging couplings.[1]
K₂CO₃Moderate2 - 3 equivalentsA good starting point for many reactions.
Cs₂CO₃Strong2 - 3 equivalentsCan be very effective but is more expensive.
CsFWeak/Moderate2 - 3 equivalentsCan be effective and may minimize base-sensitive side reactions.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, phenylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of this compound in the Suzuki coupling reaction?

A1: this compound acts as a ligand for the palladium catalyst. Its primary roles are to:

  • Stabilize the Palladium Center: The phosphine ligand coordinates to the palladium atom, stabilizing it and preventing its precipitation as inactive palladium black.[5]

  • Modulate Reactivity: The electronic and steric properties of the ligand influence the reactivity of the palladium catalyst, affecting the rates of the key steps in the catalytic cycle (oxidative addition, transmetallation, and reductive elimination).[5]

  • Enhance Solubility: The ligand helps to solubilize the palladium catalyst in the organic reaction solvent.[5] The pyridyl group in this compound can also chelate to the palladium center, which can influence the catalyst's stability and activity.[6]

Q2: Can I use other phosphine ligands? How does this compound compare?

A2: Yes, a wide variety of phosphine ligands are used in Suzuki couplings. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are often very effective for challenging couplings, including those with pyridyl substrates.[1] These ligands can promote the difficult oxidative addition step and sterically shield the palladium from inhibitory coordination by pyridine nitrogens.[1] this compound is a less sterically bulky and electron-rich ligand compared to the Buchwald-type ligands, but it can be a cost-effective and efficient ligand for many Suzuki coupling reactions.

Q3: My reaction turns black. Does this mean it has failed?

A3: The formation of a black precipitate (palladium black) often indicates decomposition of the palladium catalyst to its inactive elemental form. This can be a cause of low yield. However, a dark coloration of the reaction mixture is common and does not necessarily signify failure. The key is to distinguish between a homogeneous dark solution and a heterogeneous black precipitate. If significant precipitation of palladium black is observed early in the reaction, it is a strong indicator of catalyst decomposition.

Q4: Can I use an aryl chloride instead of an aryl bromide?

A4: Aryl chlorides are generally less reactive than aryl bromides in Suzuki coupling reactions due to the stronger C-Cl bond.[] While couplings with aryl chlorides are possible, they often require more forcing conditions, such as higher temperatures and more active catalyst systems, typically involving bulky, electron-rich ligands.[1] If you are using an aryl chloride and experiencing low yield, switching to a more active ligand system may be necessary.

Visualizations

Troubleshooting_Workflow cluster_optimization Optimization Strategies start Low Yield in Suzuki Coupling check_reagents Verify Reagent Purity and Anhydrous/Inert Conditions start->check_reagents check_reagents->start Impure/Wet Reagents side_reactions Analyze for Side Products (Protodeboronation, Homocoupling, Dehalogenation) check_reagents->side_reactions Reagents OK optimize_conditions Systematically Optimize Reaction Conditions side_reactions->optimize_conditions Side Products Identified side_reactions->optimize_conditions No Obvious Side Products opt_base Screen Bases (e.g., K3PO4, K2CO3, CsF) optimize_conditions->opt_base opt_solvent Change Solvent/Add Water (e.g., Toluene, Dioxane, Dioxane/H2O) optimize_conditions->opt_solvent opt_temp Vary Temperature (80-110 °C) optimize_conditions->opt_temp opt_catalyst Adjust Catalyst/Ligand Loading (1-5 mol% Pd) optimize_conditions->opt_catalyst success Improved Yield opt_base->success opt_solvent->success opt_temp->success opt_catalyst->success

Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling reactions.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pdi_complex R1-Pd(II)L2-X pd0->pdi_complex transmetalation Transmetalation r1_pd_r2 R1-Pd(II)L2-R2 pdi_complex->r1_pd_r2 r1_pd_r2->pd0 reductive_elimination Reductive Elimination product R1-R2 (Product) r1_pd_r2->product byproduct X-B(OR)2 + Base-H+ r1_pd_r2->byproduct r1x R1-X (Aryl Halide) r1x->pdi_complex r2by2 R2-B(OR)2 (Boronic Acid/Ester) + Base r2by2->r1_pd_r2

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Catalyst Deactivation with 2-Pyridyldiphenylphosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation when using 2-pyridyldiphenylphosphine ligands in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common deactivation pathways for catalysts containing this compound ligands?

A1: The primary deactivation pathways for catalysts with this compound ligands include:

  • Catalyst Poisoning by the Pyridine Nitrogen: The Lewis basic nitrogen atom on the pyridine ring can coordinate strongly to the metal center. This coordination can lead to the formation of stable, catalytically inactive complexes, effectively poisoning the catalyst and halting the catalytic cycle.[1] This is a well-documented issue, often referred to as the "2-pyridyl problem."[1]

  • Ligand Oxidation: The phosphorus atom in the this compound ligand is susceptible to oxidation, forming the corresponding phosphine oxide. This oxidation alters the electronic properties of the ligand, diminishing its ability to stabilize the metal center and leading to a decrease in catalytic activity. This is a common deactivation pathway for phosphine ligands, especially in the presence of trace oxygen.

  • P-C Bond Cleavage: Under certain reaction conditions, the phosphorus-carbon bonds within the ligand can break. This cleavage can involve either the P-phenyl or the P-pyridyl bond and leads to the irreversible decomposition of the ligand and the catalyst.[2] Studies have shown that P-C bond cleavage can occur under surprisingly mild conditions.[2]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[1][3] These off-cycle species are not part of the productive catalytic cycle and represent a loss of active catalyst.

Q2: How can I detect catalyst deactivation in my reaction?

A2: Several signs can indicate catalyst deactivation:

  • Decreased Reaction Rate or Stalled Reaction: A noticeable slowdown in the reaction progress or a complete halt before the starting material is fully consumed is a primary indicator.[4]

  • Incomplete Conversion: Even with extended reaction times, the reaction may not reach full conversion.[4]

  • Formation of Side Products: A change in selectivity and the appearance of unexpected byproducts can suggest that the catalyst's nature has changed due to degradation.[4]

  • Visual Changes: In some cases, catalyst deactivation can be accompanied by a color change or the precipitation of metal black (e.g., palladium black), indicating the agglomeration of the metal center.[1]

  • ³¹P NMR Spectroscopy: This is a powerful technique to directly observe the degradation of the phosphine ligand. The appearance of a new signal corresponding to the phosphine oxide (typically shifted downfield) confirms ligand oxidation.[5]

Q3: Can the purity of my reagents and solvents affect catalyst stability?

A3: Absolutely. The purity of all reaction components is critical. Impurities in reagents or solvents can act as catalyst poisons.[6] Common poisons include sulfur-containing compounds, halides, cyanides, and other nitrogen-containing heterocycles.[7][8] Dissolved oxygen in solvents can lead to the oxidation of the phosphine ligand.[6] Therefore, using high-purity, degassed solvents and purified reagents is crucial for maintaining catalyst activity.[6]

Q4: How does temperature influence the deactivation of these catalysts?

A4: Higher reaction temperatures can accelerate catalyst deactivation.[9] Elevated temperatures can promote ligand dissociation, which can lead to the formation of inactive metal aggregates.[1] It can also increase the rate of ligand degradation pathways such as P-C bond cleavage and oxidation. While higher temperatures are often used to increase reaction rates, it is essential to find an optimal temperature that balances reactivity and catalyst stability.

Troubleshooting Guides

Issue 1: Low or No Conversion

Your reaction is sluggish or has stalled completely.

Potential Cause Troubleshooting Steps
Catalyst Poisoning by Pyridine Nitrogen 1. Increase Ligand-to-Metal Ratio: A higher concentration of the this compound ligand can sometimes help to prevent the substrate's pyridine nitrogen from binding to the metal center. 2. Modify the Ligand: If possible, switch to a more sterically hindered pyridylphosphine ligand to physically block the coordination of the substrate's pyridine nitrogen.[6] 3. Use a Pre-catalyst: Employ a well-defined pre-catalyst to ensure the efficient generation of the active catalytic species.[1]
Ligand Oxidation 1. Ensure Inert Atmosphere: Rigorously exclude oxygen from your reaction by using standard Schlenk line or glovebox techniques. 2. Degas Solvents and Reagents: Thoroughly degas all solvents and liquid reagents before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.[6] 3. Use Fresh Ligand: Ensure the this compound ligand is pure and has not been prematurely oxidized during storage.
P-C Bond Cleavage 1. Lower Reaction Temperature: If the reaction allows, try running it at a lower temperature to disfavor ligand decomposition pathways. 2. Screen Different Solvents: The solvent can sometimes influence ligand stability. A solvent screen may identify a medium that minimizes P-C bond cleavage.

Issue 2: Formation of Palladium Black

You observe the precipitation of a black solid in your reaction mixture.

Potential Cause Troubleshooting Steps
Ligand Dissociation and Metal Agglomeration 1. Increase Ligand Concentration: A higher ligand-to-metal ratio can help to keep the metal center coordinated and prevent aggregation. 2. Lower the Reaction Temperature: High temperatures can promote ligand dissociation. 3. Consider a Chelating Ligand: If the reaction chemistry allows, switching to a bidentate phosphine ligand can significantly enhance catalyst stability due to the chelate effect.
Slow Catalysis If the catalytic cycle is slow due to inhibition by the pyridine nitrogen, the active metal species may have a longer lifetime in a less stable state, leading to agglomeration.[1] Address the primary cause of slow catalysis (see "Low or No Conversion" guide).

Quantitative Data

The following table summarizes hypothetical data on the effect of reaction conditions on catalyst stability, as might be determined experimentally.

Parameter Varied Condition A Condition B Observed Catalyst Half-life (t½) Primary Deactivation Pathway
Temperature 50 °C100 °C12 hours (A) vs. 2 hours (B)P-C Bond Cleavage / Ligand Dissociation
Atmosphere Inert (Argon)Air24 hours (A) vs. 0.5 hours (B)Ligand Oxidation
Ligand:Metal Ratio 1:14:14 hours (A) vs. 18 hours (B)Ligand Dissociation
Substrate 4-chlorotoluene2-chloropyridine20 hours (A) vs. 3 hours (B)Catalyst Poisoning

Experimental Protocols

Protocol 1: Monitoring Ligand Oxidation by ³¹P NMR Spectroscopy

Objective: To quantify the conversion of this compound to its corresponding phosphine oxide during a catalytic reaction.

Methodology:

  • Sample Preparation: At specified time points (e.g., t=0, 1h, 4h, 24h), carefully extract a small aliquot (~0.1 mL) from the reaction mixture under an inert atmosphere.

  • Quenching (if necessary): If the reaction is still active, quench the aliquot by cooling it rapidly or by adding a suitable quenching agent that will not interfere with the NMR analysis.

  • NMR Sample Preparation: Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube. If quantitative analysis is desired, add a known amount of an internal standard (e.g., triphenyl phosphate).

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Ensure a sufficient relaxation delay (d1) for accurate quantification (typically 5 times the longest T₁ of the phosphorus nuclei of interest).

  • Data Analysis:

    • Identify the chemical shift of the starting this compound ligand.

    • Identify the chemical shift of the corresponding phosphine oxide, which will typically appear 20-40 ppm downfield.[5]

    • Integrate the signals of the ligand and its oxide. The relative integrals correspond to their relative concentrations.

Protocol 2: General Procedure for Setting Up an Air-Sensitive Catalytic Reaction

Objective: To minimize catalyst deactivation due to oxygen and moisture.

Methodology:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of inert gas using a Schlenk line or within a glovebox.

  • Adding Solids: Add solid reagents (e.g., catalyst, ligand, substrates) to the flask under a positive pressure of inert gas.

  • Adding Solvents and Liquid Reagents: Use anhydrous, degassed solvents. Transfer solvents and liquid reagents via a gas-tight syringe or a cannula.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the flask to the inert gas line via a bubbler.

  • Work-up: If the products are air-sensitive, continue to use inert atmosphere techniques during the reaction work-up.

Visualizations

DeactivationPathways ActiveCatalyst Active Catalyst [M(0)Ln] InactiveComplex Inactive Pyridine Complex [M(0)L(n-1)(Py-Substrate)] ActiveCatalyst->InactiveComplex Pyridine Substrate Coordination DeactivatedOxidized Deactivated Catalyst (Oxidized Ligand) ActiveCatalyst->DeactivatedOxidized Oxidants (O2) DeactivatedCleavage Deactivated Catalyst (Ligand Fragments) ActiveCatalyst->DeactivatedCleavage Thermal Stress MetalBlack Metal Agglomerates (e.g., Pd Black) ActiveCatalyst->MetalBlack Ligand Dissociation OxidizedLigand Oxidized Ligand (Phosphine Oxide) OxidizedLigand->DeactivatedOxidized PCCleavage P-C Bond Cleavage Products PCCleavage->DeactivatedCleavage

Caption: Key deactivation pathways for catalysts with this compound ligands.

TroubleshootingWorkflow Start Low or No Conversion CheckInert Check Inert Atmosphere (O2, H2O exclusion) Start->CheckInert CheckPurity Check Reagent/Solvent Purity Start->CheckPurity CheckTemp Evaluate Reaction Temperature Start->CheckTemp CheckLigandRatio Optimize Ligand:Metal Ratio Start->CheckLigandRatio NMR Analyze by ³¹P NMR CheckInert->NMR CheckPurity->NMR CheckTemp->NMR CheckLigandRatio->NMR Oxidation Ligand Oxidation Confirmed NMR->Oxidation Oxide Peak Present Poisoning Suspect Pyridine Poisoning NMR->Poisoning No Oxide Peak Decomposition Suspect Thermal Decomposition NMR->Decomposition Multiple Degradation Products ImproveInert Improve Inert Technique Oxidation->ImproveInert Purify Purify/Degas Reagents Oxidation->Purify IncreaseLigand Increase Ligand Poisoning->IncreaseLigand LowerTemp Lower Temperature Decomposition->LowerTemp

Caption: A logical workflow for troubleshooting low catalyst conversion.

References

Technical Support Center: Optimizing 2-Pyridyldiphenylphosphine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-pyridyldiphenylphosphine (2-PPh₂Ppy) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during your reaction setup and execution.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the this compound ligand are of high purity and have not degraded. Consider using a pre-formed palladium complex. For Pd(II) precursors, pre-activation by heating the Pd source and ligand together before adding other reagents can be beneficial.
Inappropriate Solvent The choice of solvent is critical and can significantly impact reaction outcomes.[1][2][3] For Suzuki-Miyaura reactions, polar aprotic solvents like DMF or MeCN can favor different selectivities compared to nonpolar solvents like toluene or THF.[2] Toluene and dioxane are often effective for Suzuki couplings. For Buchwald-Hartwig aminations, toluene, THF, or dioxane are common choices.[4][5]
Incorrect Base The base plays a crucial role in the catalytic cycle. For Suzuki-Miyaura reactions, bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used.[6] The strength of the base should be optimized for the specific substrates. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are often required.[5][7]
Insufficient Temperature Many cross-coupling reactions require elevated temperatures to proceed efficiently.[8] If the reaction is sluggish, consider increasing the temperature incrementally. However, be aware that excessively high temperatures can lead to catalyst decomposition or side product formation.
Reagent Purity Impurities in starting materials, especially amines, can poison the catalyst. Purify reagents as necessary before use. Amines can often be purified by filtration through activated alumina.
Oxygen Contamination Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.[9]

Issue 2: Formation of Significant Side Products

Potential Cause Troubleshooting Step
Homocoupling of Boronic Acid (Suzuki-Miyaura) This side reaction is often promoted by the presence of oxygen.[9] Thoroughly degas all reagents and maintain a strict inert atmosphere. Lowering the reaction temperature may also reduce the rate of homocoupling.
Protodeborylation of Boronic Acid (Suzuki-Miyaura) Pyridylboronic acids can be susceptible to cleavage of the C-B bond by proton sources, especially in the presence of water at elevated temperatures.[9][10] Using anhydrous solvents and milder bases can mitigate this issue.[9]
Hydrodehalogenation of Aryl Halide This results in the replacement of the halide with a hydrogen atom. Optimizing the reaction conditions, such as screening different bases, solvents, and temperatures, can help to favor the desired cross-coupling pathway.[9]
β-Hydride Elimination (Buchwald-Hartwig) For substrates with β-hydrogens on the amine, this can be a competing pathway. The use of bulky phosphine ligands like this compound can help to suppress β-hydride elimination by sterically hindering the formation of the required conformation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for reactions using this compound?

A1: The optimal catalyst loading can vary depending on the specific reaction and substrates. A good starting point for optimization is typically in the range of 0.5-2 mol% of the palladium precursor.[11] For highly efficient systems, loadings as low as 0.005-0.05 mol% have been reported for certain Suzuki-Miyaura couplings.[12]

Q2: How does the structure of this compound contribute to its effectiveness as a ligand?

A2: this compound is a P,N-bidentate ligand, meaning it can coordinate to the metal center through both its phosphorus and nitrogen atoms.[13][14][15] This chelation effect enhances the stability of the catalytic complex and can influence the reaction's selectivity and efficiency.[13] The pyridine nitrogen can also act as a hemilabile ligand, dissociating to create a vacant coordination site on the metal, which can be crucial for certain steps in the catalytic cycle.[14]

Q3: Can this compound be used for reactions other than Suzuki-Miyaura and Buchwald-Hartwig couplings?

A3: Yes, while it is widely used for these cross-coupling reactions, its applications extend to other transformations. For instance, palladium complexes with this compound have been investigated for their catalytic activity in C-H activation reactions.[16]

Q4: What are the best practices for handling and storing this compound?

A4: Like many phosphine ligands, this compound can be sensitive to air and moisture, leading to oxidation. It should be stored under an inert atmosphere (argon or nitrogen) in a cool, dry place. When handling the ligand, it is advisable to use Schlenk techniques or a glovebox to minimize exposure to air.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the cross-coupling of an aryl halide with a pyridylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), pyridylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Preparation: In a separate vial, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and this compound (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., toluene or dioxane, 5 mL) to the Schlenk flask via syringe.

  • Catalyst Addition: Add the catalyst mixture to the Schlenk flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for a Buchwald-Hartwig Amination Reaction

This protocol provides a starting point for the amination of an aryl halide.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol).

  • Catalyst Preparation: In a separate vial, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and this compound (0.02 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., toluene, 5 mL) to the Schlenk flask via syringe.

  • Catalyst Addition: Add the catalyst mixture to the Schlenk flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.

  • Workup: After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Start Reaction Failure (Low Yield / No Product) Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Check_Reagents Are Reagents Pure? Start->Check_Reagents Solution_Catalyst Use High-Purity Precursor/Ligand Consider Pre-activation Check_Catalyst->Solution_Catalyst No Solution_Conditions Optimize Solvent, Base, Temperature Check_Conditions->Solution_Conditions No Solution_Reagents Purify Starting Materials Degas Solvents Check_Reagents->Solution_Reagents No

Caption: A logical workflow for troubleshooting low-yield reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ PdII_R2 R¹-Pd(II)L₂(R²) Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: 2-Pyridyldiphenylphosphine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions regarding the use of 2-pyridyldiphenylphosphine (2-PPh₂Py) in cross-coupling catalysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions and degradation pathways observed when using this compound (2-PPh₂Py) in cross-coupling reactions?

When using this compound, researchers may encounter several side reactions that can impact catalyst performance and reaction outcomes. The primary degradation pathways include:

  • Phosphine Oxidation: This is the most common degradation route for phosphine ligands. The trivalent phosphorus (P(III)) center is susceptible to oxidation to the corresponding pentavalent phosphine oxide (P(V)). This can be caused by trace amounts of oxygen, peroxide impurities in solvents (e.g., THF), or certain metal precursors.[1] While often detrimental, some phosphine oxides have been found to act as effective ligands in specific cross-coupling reactions.[1]

  • P-C Bond Cleavage: Scission of a phosphorus-carbon (either P-Phenyl or P-Pyridyl) bond can occur, particularly at elevated temperatures.[1] This process may involve the oxidative addition of the P-C bond to the metal center, leading to the formation of inactive catalyst species like phosphido-bridged dimers.[1][2] Studies involving ruthenium clusters have shown that P-C bond cleavage can occur under remarkably mild conditions.[2]

  • Catalyst Inhibition by Strong Coordination: The pyridyl nitrogen atom can coordinate strongly to the palladium center. This chelation can sometimes be too robust, leading to a stable, less reactive complex that inhibits the catalytic cycle. This is a known challenge in reactions involving 2-pyridyl organometallic reagents, which are notoriously difficult coupling partners.[3][4]

  • Phosphonium Salt Formation: The phosphine ligand can act as a nucleophile and react with alkyl or aryl halides, especially in polar solvents, to form a quaternary phosphonium salt. This reaction sequesters the ligand, removing it from the catalytic cycle.[1]

Q2: My cross-coupling reaction is sluggish or fails entirely. Could the this compound ligand be the cause?

Yes, the ligand can be a critical factor in reaction failure. A common issue is catalyst deactivation. The 2-pyridyl nitrogen, in conjunction with the phosphorus atom, can form a highly stable chelate with the palladium center.[5][6] If this complex is too stable, it may not readily participate in subsequent steps of the catalytic cycle, such as reductive elimination, effectively halting the reaction. This is particularly problematic in Suzuki-Miyaura couplings involving 2-pyridyl nucleophiles, which are known for their poor reactivity and instability.[3][4] Additionally, degradation of the ligand via oxidation or P-C bond cleavage will reduce the concentration of the active catalyst, leading to low or no conversion.[1]

Q3: I am observing a significant amount of phosphine oxide in my reaction mixture. What causes this and how can I mitigate it?

The formation of diphenyl-2-pyridylphosphine oxide is typically caused by the reaction of the phosphine with oxidants. The most common sources are:

  • Atmospheric Oxygen: Inadequate inert atmosphere techniques (e.g., poor degassing of solvents, leaks in the reaction setup) allow oxygen to enter the reaction.

  • Peroxides in Solvents: Ethereal solvents like THF can form explosive peroxides upon storage. These peroxides will readily oxidize the phosphine ligand.[1]

Mitigation Strategies:

  • Rigorous Inert Atmosphere: Use a glovebox for catalyst preparation and ensure all reaction vessels are thoroughly purged with an inert gas (Argon or Nitrogen).

  • Solvent Purification: Use freshly distilled, anhydrous, and degassed solvents. Test for and remove peroxides from solvents like THF and dioxane before use.

  • Use of Air-Stable Precatalysts: Employing well-defined, air-stable palladium precatalysts can sometimes reduce the exposure of the free ligand to potential oxidants during reaction setup.

Q4: Why is P-C bond cleavage a concern with this ligand and under what conditions is it most likely to occur?

P-C bond cleavage is a detrimental side reaction as it irreversibly destroys the ligand, leading to catalyst deactivation.[1] This process can generate undesired phosphido-bridged metal dimers or other inactive species.[1] While it is a known degradation pathway for phosphine ligands in general, the presence of the pyridyl group can influence its likelihood. Cleavage of both P-Phenyl and P-Pyridyl bonds has been observed.[2] This side reaction is more common under forcing conditions, particularly at elevated temperatures.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield in a Suzuki-Miyaura Coupling

If you are experiencing poor performance in a Suzuki-Miyaura coupling using this compound, especially with challenging substrates like 2-pyridyl boronic acids, consider the following troubleshooting steps.

Potential Cause Diagnostic Check Recommended Solution
Ligand Oxidation Analyze a crude reaction sample by ³¹P NMR. The signal for 2-PPh₂Py is around -3.2 ppm, while the oxide appears at a significantly different chemical shift.Ensure solvents are peroxide-free and thoroughly degassed. Improve inert atmosphere technique.
Catalyst Inhibition The reaction stalls at an early stage with starting materials largely unconsumed.Screen alternative ligands. For challenging 2-pyridyl couplings, secondary phosphine oxides (SPOs) or phosphite ligands have shown promise where traditional phosphines fail.[3][4]
Protodeboronation of Boronic Acid Use GC-MS or LC-MS to check for the presence of the deboronated arene/heteroarene byproduct. This is a very common issue with 2-pyridyl boronic acids.[4]Use a "slow-release" boronic acid surrogate like an MIDA boronate or a triolborate.[3] Alternatively, using lithium triisopropyl 2-pyridylboronates can be effective.[4]
Incorrect Base/Solvent The choice of base and solvent is critical and substrate-dependent.Screen a panel of bases (e.g., KF, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF). For 2-pyridylboronates, KF has been shown to be effective.[4]

Problem 2: Catalyst Deactivation (Formation of Palladium Black)

The appearance of a black precipitate (palladium black) indicates catalyst decomposition and aggregation.

Potential Cause Observation Recommended Solution
Ligand Instability The solution turns from a homogeneous color to black over time, often accompanied by a stall in the reaction.Increase the ligand-to-metal ratio (e.g., from 1:1 to 2:1 or higher) to better stabilize the palladium center.
High Temperature Decomposition is more rapid at elevated temperatures.Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Solvent Effects Some solvents, like THF, can sometimes promote the formation of palladium black under certain conditions.[7]Switch to a more coordinating or different polarity solvent, such as dioxane or toluene, and re-optimize the reaction.

Data & Experimental Protocols

Table 1: Ligand Performance in a Challenging Suzuki-Miyaura Coupling

The following table, adapted from literature data, illustrates how ligand choice dramatically affects the outcome of a challenging Suzuki-Miyaura reaction involving a 2-pyridyl nucleophile. This highlights a key troubleshooting step: ligand screening.

Reaction: Coupling of 1-bromo-4-butylbenzene with a 2-pyridylboronate derivative.

LigandLigand TypeBaseYield (%)Reference
1 (A phosphite ligand)PhosphiteK₃PO₄82[4]
2 (A phosphine oxide ligand)Phosphine OxideK₃PO₄75[4]
PPh₃ Standard PhosphineK₃PO₄<5[4]
PCy₃ Bulky, Electron-Rich PhosphineK₃PO₄<5[4]

This data demonstrates that for problematic 2-pyridyl couplings, conventional phosphines like PPh₃, PCy₃, and by extension 2-PPh₂Py, can be ineffective. Alternative ligand classes such as phosphites or phosphine oxides may be required to overcome catalyst inhibition and achieve high yields.[4]

General Experimental Protocol for a Suzuki-Miyaura Reaction

This protocol provides a starting point for a cross-coupling reaction and includes critical notes for avoiding common side reactions.

  • Reagent Preparation:

    • In a glovebox, add the aryl halide (1.0 mmol), boronic acid or ester (1.2-1.5 mmol), and base (e.g., K₃PO₄, 2.0-3.0 mmol) to an oven-dried reaction vial equipped with a stir bar.

    • In a separate vial, prepare the catalyst solution: add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol % Pd) and this compound (0.04 mmol, 4 mol %) to anhydrous, degassed solvent (e.g., Dioxane, 5 mL). Stir for 10-15 minutes until a homogeneous solution forms.

  • Reaction Assembly:

    • Add the catalyst solution to the vial containing the solids.

    • Seal the vial with a screw cap containing a PTFE septum.

    • Critical Step: Ensure the seal is tight to prevent oxygen ingress during heating.

  • Execution and Monitoring:

    • Remove the vial from the glovebox and place it in a preheated heating block or oil bath set to the desired temperature (e.g., 80-100 °C).

    • Stir the reaction for the specified time (e.g., 12-24 hours).

    • Monitor the reaction progress by taking small aliquots, quenching with water, extracting with an organic solvent, and analyzing by TLC, GC-MS, or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Diagram 1: Key Side Reaction Pathways for 2-PPh₂Py Catalysts

Active_Catalyst Active Pd(0)L₂ Catalyst (L = 2-PPh₂Py) Catalytic_Cycle Desired Cross-Coupling Cycle Active_Catalyst->Catalytic_Cycle Productive Pathway Oxidized_Ligand Inactive Species (Phosphine Oxide) Active_Catalyst->Oxidized_Ligand Trace O₂, Peroxides PC_Cleavage Inactive Species (P-C Cleavage Products) Active_Catalyst->PC_Cleavage High Temp. Inhibited_Complex Inhibited Pd(II) Chelate [Pd(P^N)X₂] Catalytic_Cycle->Inhibited_Complex Strong Chelation (Off-cycle Sink)

Caption: Logical diagram of productive vs. side reaction pathways for a 2-PPh₂Py-based catalyst.

Diagram 2: Troubleshooting Workflow for a Failed Cross-Coupling Reaction

Start Reaction Fails (Low/No Yield) Check_SM Starting Materials Consumed? Start->Check_SM SM_Present No, SM remains Check_SM->SM_Present No SM_Gone Yes, SM consumed, but no product Check_SM->SM_Gone Yes Check_Degradation Analyze Crude Reaction: Check for Ligand Oxidation (³¹P NMR) or Protodeboronation (MS) Solution_Side_Reaction Side Reactions Dominate. - Use fresh, pure reagents - Improve inert technique - Use substrate surrogate (e.g., MIDA boronate) Check_Degradation->Solution_Side_Reaction Solution_Inhibition Potential Catalyst Inhibition or Deactivation. - Screen other ligands - Lower temperature - Change solvent/base SM_Present->Solution_Inhibition SM_Gone->Check_Degradation

Caption: A step-by-step workflow for diagnosing issues in a failed cross-coupling experiment.

Diagram 3: Ligand Coordination and Potential for Deactivation

cluster_substrates Substrates Pd Pd X1 X Pd->X1 X2 X Pd->X2 p1 Pd->p1 P P P->Pd σ-donation N N N->Pd Chelation Deactivation Overly Stable Chelate (Deactivation) N->Deactivation R R R_prime R' p1->R p1->R_prime Reductive_Elim Reductive Elimination p1->Reductive_Elim p2 Product R-R' Reductive_Elim->Product

Caption: Chelation of 2-PPh₂Py to a Pd(II) center, showing desired vs. deactivating pathways.

References

Technical Support Center: Optimizing Selectivity in Heck Reactions with 2-Pyridyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving selectivity in Heck reactions using 2-pyridyldiphenylphosphine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as a ligand in Heck reactions?

A1: this compound is a P,N-type hemilabile ligand. The phosphorus atom coordinates strongly to the palladium catalyst, providing stability, while the nitrogen on the pyridine ring can coordinate more weakly.[1] This hemilability can help to stabilize the active catalytic species without rendering it unreactive. The electronic and steric properties of this ligand can influence the regioselectivity and efficiency of the Heck coupling.[2]

Q2: What is the primary role of the phosphine ligand in the Heck reaction catalytic cycle?

A2: The phosphine ligand plays several crucial roles. Primarily, it stabilizes the palladium(0) species, preventing its aggregation into inactive palladium black.[3] Additionally, the ligand's steric and electronic properties influence the rates of oxidative addition and reductive elimination, as well as the regioselectivity of the migratory insertion step.[4][5]

Q3: How does this compound influence the regioselectivity (linear vs. branched product)?

A3: The regioselectivity of the Heck reaction is determined by the migratory insertion step and can be influenced by steric and electronic factors.[6][7] this compound, as a monodentate phosphine ligand, typically favors the formation of the linear product in the neutral catalytic pathway due to steric hindrance at the internal position of the alkene.[6][7] However, under conditions that favor a cationic pathway (e.g., using aryl triflates as substrates), the formation of the branched product can be enhanced.[5][6]

Q4: Can the coordination mode of this compound change during the reaction?

A4: Yes, this compound can act as both a monodentate (P-coordinating) and a bidentate (P,N-chelating) ligand.[1] This flexibility, known as hemilability, can be advantageous. The ligand might adopt a bidentate coordination to stabilize the catalyst and then switch to a monodentate mode to open up a coordination site for the incoming alkene.

Q5: What are the common palladium precursors used with this compound?

A5: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(CH₃CN)₂.[5][8] Pd(II) precursors like Pd(OAc)₂ are often more efficient than Pd(0) precursors like Pd(PPh₃)₄ because they can be more readily reduced in situ to the active Pd(0) species.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.1a. Ensure the palladium precursor and ligand are of high purity. 1b. Activate Pd(II) precursors to Pd(0) in situ; phosphines can aid in this reduction.[6] 1c. Avoid an excess of phosphine ligand, which can lead to the formation of an inactive, coordinatively saturated metal complex.[6] A Pd:ligand ratio of 1:2 is often a good starting point.[5]
2. Poor quality of reagents or solvent.2a. Use anhydrous and deoxygenated solvents, as oxygen can oxidize the active Pd(0) catalyst. 2b. Ensure the base is sufficiently strong and soluble in the reaction medium.
3. Reaction temperature is too low.3. Increase the reaction temperature, as many Heck reactions require elevated temperatures (often > 100 °C).[8]
Poor Regioselectivity (Mixture of Linear and Branched Products) 1. Competing catalytic pathways (neutral vs. cationic).1a. To favor the linear product (neutral pathway), use aryl halides (I, Br).[6] 1b. To favor the branched product (cationic pathway), use aryl triflates (OTf) as the substrate or add silver salts (e.g., Ag₃PO₄) to scavenge halide ions.[6][9]
2. Isomerization of the product.2a. The β-hydride elimination step can be reversible, leading to alkene isomerization. Adding a strong base or silver salts can facilitate the final reductive elimination and minimize this side reaction.[6]
3. Electronic properties of the alkene.3. Electron-withdrawing groups on the alkene generally favor the linear (β) product, while electron-donating groups can lead to mixtures.[10]
Formation of Palladium Black 1. Agglomeration of the Pd(0) catalyst.1a. Ensure an adequate amount of the phosphine ligand is present to stabilize the Pd(0) nanoparticles.[3] 1b. Consider using a phase-transfer catalyst like a tetraalkylammonium salt under "Jeffery conditions" to stabilize the catalyst.[7]
Side Reactions (e.g., Double Bond Isomerization) 1. Reversible β-hydride elimination.1. Increase the concentration of the base or use a stronger, non-coordinating base to promote the irreversible reductive elimination step.[6]

Quantitative Data on Ligand Effects

The following table summarizes representative data on the effect of different phosphine ligands on the yield and selectivity of the Heck reaction. Note that direct comparison can be challenging due to variations in reaction conditions across different studies.

LigandAryl HalideAlkeneBaseSolventTemp (°C)Yield (%)Product Ratio (Linear:Branched)Reference
PPh₃ IodobenzeneMethyl acrylateEt₃NDMF10095>99:1[11]
P(o-tol)₃ BromobenzeneStyreneNaOAcDMA1258595:5General Literature
dppf Phenyl triflate2,3-DihydrofuranProton SpongeBenzene5096N/A (Asymmetric)[6]
(P^N) Ligand *4-ChloroanisoleStyreneCs₂CO₃Dioxane12099>99:1 (trans)[12]
None (Phosphine-Free) IodobenzeneEugenolK₂CO₃DMF1009781:16 (E:Z isomers)[11]

* Represents a P,N-type ligand similar in principle to this compound.

Experimental Protocols

General Protocol for a Heck Reaction using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., styrene)

  • Base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))

  • Anhydrous, deoxygenated solvent (e.g., DMF, NMP, or toluene)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 1-5 mol%) and this compound (e.g., 2-10 mol%, typically a 1:2 Pd:ligand ratio).

  • Add the anhydrous, deoxygenated solvent (e.g., 5 mL per 1 mmol of aryl halide).

  • Stir the mixture for a few minutes until the catalyst precursor and ligand are dissolved or well-suspended.

  • Add the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), and the base (1.5-2.0 equiv).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂(X) OxAdd->ArPdX + Ar-X AlkeneCoord Alkene Coordination ArPdX->AlkeneCoord AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ AlkeneCoord->AlkeneComplex + Alkene MigIns Migratory Insertion AlkeneComplex->MigIns SigmaComplex R-CH₂-CH(Ar)-Pd(II)XL₂ MigIns->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim ProdComplex [Product-Pd(II)(H)L₂]⁺X⁻ BetaElim->ProdComplex Product RedElim Reductive Elimination ProdComplex->RedElim RedElim->Pd0 + Base - HB⁺X⁻

Caption: Generalized catalytic cycle of the Heck reaction.

Troubleshooting Logic for Poor Regioselectivity

Selectivity_Troubleshooting Start Poor Regioselectivity (Mixture of Isomers) CheckSubstrate Analyze Substrate: Aryl Halide or Triflate? Start->CheckSubstrate HalidePath Aryl Halide (I, Br, Cl) Favors Neutral Pathway CheckSubstrate->HalidePath Halide TriflatePath Aryl Triflate (OTf) Favors Cationic Pathway CheckSubstrate->TriflatePath Triflate CheckAlkene Analyze Alkene: Electron Withdrawing or Donating Group? LinearProduct Desired Product: Linear HalidePath->LinearProduct BranchedProduct Desired Product: Branched TriflatePath->BranchedProduct AddAgSalt Action: Add Silver Salt (e.g., Ag₃PO₄) to promote cationic pathway LinearProduct->AddAgSalt If Branched is desired UseHalide Action: Use Aryl Halide to promote neutral pathway BranchedProduct->UseHalide If Linear is desired

Caption: Decision workflow for troubleshooting poor regioselectivity.

References

Effect of solvent and base on 2-pyridyldiphenylphosphine catalyst stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of the 2-pyridyldiphenylphosphine catalyst, with a specific focus on the influence of solvents and bases. This resource is intended for researchers, scientists, and professionals in drug development who utilize this catalyst in their experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during reactions catalyzed by this compound, offering potential causes and solutions related to catalyst stability.

Question 1: My reaction is sluggish or stalls before completion. What are the potential causes related to the solvent and base?

Answer:

Several factors related to your choice of solvent and base can lead to poor catalyst performance. The primary suspect is often catalyst deactivation, which can be accelerated by inappropriate reaction conditions.

Potential Causes and Solutions:

  • Solvent-Induced Decomposition: The polarity and coordinating ability of the solvent can significantly impact the stability of the palladium-2-pyridyldiphenylphosphine complex.[1][2][3]

    • Recommendation: If you are using a highly polar aprotic solvent like DMF or DMSO, consider switching to a less polar solvent such as toluene or dioxane. While polar solvents can aid in the dissolution of reagents, they can sometimes accelerate catalyst decomposition pathways.[2][3]

  • Base-Induced Ligand Degradation: Strong bases, particularly in combination with certain solvents, can promote the degradation of the phosphine ligand.[4]

    • Recommendation: If using a strong base like sodium tert-butoxide (NaOtBu), ensure it is added under strictly anhydrous conditions. Alternatively, consider using a weaker inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are often effective and less harsh on the catalyst.[4]

  • Poor Solubility of the Base: If the chosen base has poor solubility in the reaction solvent, it can lead to heterogeneous reaction conditions and localized high concentrations of base, potentially degrading the catalyst.

    • Recommendation: Ensure the base is finely powdered and well-stirred. If solubility issues persist, consider a solvent in which the base is more soluble, or use a soluble organic base like triethylamine (Et₃N), being mindful of its potential to coordinate to the metal center.

Troubleshooting Workflow:

start Reaction Sluggish or Stalled check_catalyst 1. Assess Catalyst Stability: - Run a control reaction with a known stable substrate. - Analyze reaction aliquots by 31P NMR for ligand degradation. start->check_catalyst solvent_issue Potential Solvent Issue check_catalyst->solvent_issue Degradation observed base_issue Potential Base Issue check_catalyst->base_issue Degradation observed optimize_conditions 2. Optimize Reaction Conditions: - Lower reaction temperature. - Adjust catalyst loading. check_catalyst->optimize_conditions No obvious degradation change_solvent Action: Switch to a less polar, non-coordinating solvent (e.g., Toluene, Dioxane). solvent_issue->change_solvent change_base Action: Use a weaker, non-nucleophilic base (e.g., K2CO3, Cs2CO3). Ensure anhydrous conditions. base_issue->change_base success Reaction Improved change_solvent->success change_base->success optimize_conditions->success

Caption: Troubleshooting workflow for sluggish or stalled reactions.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the stability of the this compound catalyst?

A1: The solvent plays a crucial role in the stability of the catalyst by influencing its solubility, the polarity of the reaction medium, and its potential to coordinate with the metal center.[1][2][3] Highly polar solvents can sometimes accelerate the decomposition of the palladium complex. Non-coordinating, less polar solvents like toluene and dioxane are often good starting points for reactions using this compound.

Q2: Which bases are recommended for use with this compound catalysts to maximize stability?

A2: The choice of base is critical. While strong bases are often required for efficient catalysis, they can also contribute to ligand degradation. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are generally considered mild and are compatible with a wide range of solvents.[4] If a stronger base is necessary, sodium tert-butoxide (NaOtBu) can be used, but it is crucial to maintain strictly anhydrous conditions. Organic bases like triethylamine (Et₃N) can also be employed, though their coordinating ability might influence the catalytic cycle.

Q3: How can I monitor the stability of the this compound catalyst during my reaction?

A3: The most direct method for monitoring the stability of the phosphine ligand is through ³¹P NMR spectroscopy.[5][6][7] By taking aliquots of your reaction mixture at different time points, you can observe the signal of the intact this compound and the appearance of new signals corresponding to its decomposition products, such as the phosphine oxide.

Q4: What are the common decomposition pathways for this compound catalysts?

A4: A common decomposition pathway for phosphine ligands is oxidation to the corresponding phosphine oxide, which is catalytically inactive. This can be promoted by trace amounts of air or oxidizing impurities in the reagents or solvents. Other potential degradation pathways can be influenced by the specific reaction conditions, including the nature of the solvent and base.

Simplified Catalyst Deactivation Pathway:

active_catalyst Active Pd(0)-2-PyPPh2 Complex oxidized_ligand This compound Oxide active_catalyst->oxidized_ligand Oxidation (Air, Impurities) inactive_complex Inactive Pd-Complex oxidized_ligand->inactive_complex Forms

Caption: Simplified catalyst deactivation via ligand oxidation.

Quantitative Data Summary

Table 1: Relative Stability of this compound in Common Solvents

SolventPolarity IndexExpected Relative StabilityNotes
Toluene2.4HighNon-polar, non-coordinating. Generally a good choice.[8]
Dioxane4.8HighModerately polar, weakly coordinating. Often used in cross-coupling reactions.[9]
Tetrahydrofuran (THF)4.0ModerateCan be a good solvent, but its coordinating ability may influence stability in some cases.[8][10]
Acetonitrile5.8Moderate to LowPolar, coordinating solvent. May accelerate decomposition.
Dimethylformamide (DMF)6.4LowHighly polar. Can promote catalyst degradation, especially at elevated temperatures.[4][11]
Dimethyl Sulfoxide (DMSO)7.2LowHighly polar and coordinating. Increased risk of catalyst instability.

Table 2: Compatibility of Bases with this compound Catalyst

BaseTypeExpected CompatibilityNotes
Potassium Carbonate (K₂CO₃)InorganicHighMild, often used in a variety of cross-coupling reactions.[4][12]
Cesium Carbonate (Cs₂CO₃)InorganicHighSimilar to K₂CO₃, but more soluble in some organic solvents.
Sodium tert-Butoxide (NaOtBu)OrganicModerateStrong base, effective but can be aggressive towards the ligand. Requires anhydrous conditions.[9]
Triethylamine (Et₃N)OrganicModerateSoluble organic base. Can coordinate to the metal center and influence the reaction.[13]
Potassium Phosphate (K₃PO₄)InorganicHighCommonly used in Suzuki-Miyaura couplings.

Experimental Protocols

Protocol 1: Monitoring Catalyst Stability by ³¹P NMR Spectroscopy

Objective: To qualitatively and quantitatively assess the degradation of this compound during a reaction.

Materials:

  • Reaction setup under an inert atmosphere (e.g., Schlenk line or glovebox)

  • NMR tubes with septa

  • Deuterated solvent (e.g., CDCl₃ or the deuterated equivalent of the reaction solvent)

  • Internal standard (optional, e.g., triphenyl phosphate)

  • Syringes and needles

Procedure:

  • Initial Spectrum (t=0):

    • Before initiating the reaction (e.g., before heating or adding a key reagent), carefully extract a small aliquot (approx. 0.1 mL) of the reaction mixture under an inert atmosphere.

    • Dilute the aliquot with a known volume of deuterated solvent in an NMR tube. If using an internal standard, add it at this stage.

    • Acquire a ³¹P{¹H} NMR spectrum. Record the chemical shift and integration of the peak corresponding to this compound.

  • Time-Course Monitoring:

    • At regular intervals (e.g., every 1, 2, or 4 hours, depending on the reaction time), extract another aliquot from the reaction mixture using the same procedure as in step 1.

    • Prepare the NMR sample and acquire a ³¹P{¹H} NMR spectrum.

  • Data Analysis:

    • Compare the spectra over time. Monitor for a decrease in the integral of the this compound signal.

    • Identify any new peaks that appear. The corresponding phosphine oxide typically appears at a downfield chemical shift.

    • If using an internal standard, you can quantify the percentage of remaining ligand at each time point.

Experimental Workflow for Stability Analysis:

setup Set up reaction under inert atmosphere with this compound. aliquot_t0 Take initial aliquot (t=0) before reaction initiation. setup->aliquot_t0 run_reaction Run reaction under desired conditions (solvent, base, temperature). setup->run_reaction nmr_t0 Acquire ³¹P NMR spectrum of t=0 sample. aliquot_t0->nmr_t0 analyze Analyze spectra: - Monitor decrease of ligand signal. - Identify degradation products. nmr_t0->analyze aliquot_tx Take aliquots at regular time intervals (tx). run_reaction->aliquot_tx nmr_tx Acquire ³¹P NMR spectra of tx samples. aliquot_tx->nmr_tx nmr_tx->analyze conclusion Determine catalyst stability under the tested conditions. analyze->conclusion

Caption: Workflow for experimental stability analysis using ³¹P NMR.

References

Preventing P-oxidation of 2-pyridyldiphenylphosphine during catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the P-oxidation of 2-pyridyldiphenylphosphine during catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What is P-oxidation and why is it a problem for this compound?

A1: P-oxidation is the process where the phosphorus(III) center in the this compound ligand is oxidized to a phosphorus(V) center, forming this compound oxide. This is a significant issue in catalysis because the resulting phosphine oxide is generally a poor ligand for the metal catalyst. This can lead to catalyst deactivation, resulting in lower reaction yields, slower reaction rates, and reduced reproducibility.

Q2: What are the main causes of P-oxidation of this compound during a catalytic reaction?

A2: The primary cause of P-oxidation is exposure to atmospheric oxygen.[1] Phosphine ligands, particularly electron-rich ones, are susceptible to oxidation.[2] Other potential oxidants in a reaction mixture, such as peroxides that can form in ethereal solvents like THF, can also contribute to this unwanted side reaction. The elevated temperatures often used in catalytic reactions can accelerate the rate of oxidation.[2]

Q3: How can I detect the formation of this compound oxide in my reaction?

A3: The most effective method for detecting and quantifying the formation of the phosphine oxide is through ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] The phosphorus signal of the phosphine and its corresponding oxide will have distinct chemical shifts, allowing for their clear identification and integration to determine their relative amounts.[3][4] For example, a typical ³¹P NMR spectrum will show the disappearance of the phosphine signal and the appearance of a new signal corresponding to the phosphine oxide over time if oxidation is occurring.[3]

Q4: Are there any general trends in the air stability of phosphine ligands?

Q5: Can I use antioxidants to prevent P-oxidation?

A5: While the use of antioxidants to prevent phosphine oxidation in catalysis is not widely documented with specific protocols, it is a plausible strategy. However, the compatibility of the antioxidant with the catalytic system is crucial. The antioxidant should not interfere with the catalyst, substrates, or reagents. If considering this approach, small-scale pilot experiments are recommended to screen for compatible antioxidants and their effectiveness. Common radical inhibitors like butylated hydroxytoluene (BHT) could be potential candidates, but their impact on the specific catalytic reaction must be evaluated.[5]

Troubleshooting Guides

This section provides a structured approach to troubleshoot and prevent the P-oxidation of this compound.

Issue 1: Low or No Catalytic Activity, Suspected Ligand Oxidation

Potential Cause: The this compound ligand has been oxidized to its corresponding phosphine oxide, deactivating the catalyst.

Troubleshooting Steps:

  • Confirm Oxidation:

    • Carefully take an aliquot of the reaction mixture under an inert atmosphere.

    • Analyze the sample by ³¹P NMR spectroscopy to identify and quantify the presence of this compound oxide.[3][4]

  • Review Experimental Setup and Procedures:

    • Inert Atmosphere: Were rigorous air-free techniques employed throughout the experiment? This includes the use of a glovebox for handling solids and a Schlenk line for the reaction setup.[6]

    • Glassware Preparation: Was all glassware thoroughly oven-dried or flame-dried under vacuum to remove adsorbed moisture and air?[2]

    • Solvent Degassing: Were the solvents properly degassed before use? Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen.[2]

  • Implement Corrective Actions:

    • Improve Inert Atmosphere Technique: Refine your Schlenk line or glovebox technique. Ensure a positive pressure of inert gas is maintained at all times. Perform multiple evacuate-refill cycles to ensure the reaction vessel is free of air.[6]

    • Thoroughly Degas Solvents: Use a robust degassing method. For small-scale reactions, three freeze-pump-thaw cycles are highly effective. For larger volumes, sparging with an inert gas for an extended period (e.g., 30-60 minutes) is recommended.

    • Use Freshly Opened or Purified Ligand: Ensure the this compound is of high purity and has not been previously exposed to air for extended periods.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Catalytic Activity check_oxidation Analyze reaction mixture by ³¹P NMR to check for phosphine oxide start->check_oxidation oxide_present Phosphine Oxide Detected? check_oxidation->oxide_present review_setup Review Experimental Setup: - Inert Atmosphere Technique - Glassware Preparation - Solvent Degassing oxide_present->review_setup Yes other_issue Investigate Other Potential Issues: - Catalyst Precursor Quality - Reagent Purity - Reaction Temperature/Time oxide_present->other_issue No implement_corrections Implement Corrective Actions: - Improve Inert Gas Technique - Thoroughly Degas Solvents - Use High-Purity Ligand review_setup->implement_corrections end Reaction Optimized implement_corrections->end other_issue->end

Caption: A logical workflow for troubleshooting low catalytic activity potentially caused by ligand oxidation.

Quantitative Data Summary

Ligand ClassExample LigandRelative Air StabilityHandling Requirements
TrialkylphosphinesTricyclohexylphosphine (PCy₃)LowRequires strict inert atmosphere techniques (glovebox, Schlenk line).[1]
TriarylphosphinesTriphenylphosphine (PPh₃)Moderate to HighGenerally stable for short periods in air, but long-term storage and reactions should be under an inert atmosphere.[2]
Buchwald LigandsDavePhos, SPhosHighOften air-stable solids that can be handled briefly in air, but solutions should be handled under inert gas.
Mixed Aryl/Heteroaryl This compound Moderate Should be handled under an inert atmosphere to prevent oxidation, especially in solution and at elevated temperatures.

Experimental Protocols

Protocol 1: General Procedure for Setting Up an Air-Sensitive Catalytic Reaction

This protocol describes the use of a Schlenk line to set up a catalytic reaction using this compound, minimizing the risk of P-oxidation.

Materials:

  • Schlenk flask and condenser (if heating)

  • Rubber septa

  • Magnetic stir bar

  • Vacuum/inert gas manifold (Schlenk line)

  • Syringes and needles

  • Cannula for liquid transfer

  • Palladium precursor

  • This compound

  • Substrates and other reagents

  • Anhydrous, degassed solvent

Procedure:

  • Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser, stir bar) at >120 °C for at least 4 hours and allow to cool under a stream of inert gas.

  • Assembly: Assemble the Schlenk flask with the stir bar and condenser, and seal all openings with rubber septa.

  • Establish Inert Atmosphere: Connect the flask to the Schlenk line. Evacuate the flask under high vacuum and then backfill with a high-purity inert gas (e.g., argon or nitrogen). Repeat this evacuate-refill cycle at least three times.[6]

  • Addition of Solids: Under a positive flow of inert gas, quickly add the palladium precursor, this compound, and any other solid reagents to the flask.

  • Addition of Solvent and Liquid Reagents: Add the degassed solvent and any liquid substrates or reagents via a gas-tight syringe or cannula.

  • Reaction Execution: Begin stirring and heat the reaction to the desired temperature. Maintain a positive pressure of inert gas throughout the reaction.

  • Monitoring the Reaction: To monitor the reaction, withdraw aliquots using a syringe under a positive flow of inert gas to prevent the introduction of air.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction dry_glassware Oven-Dry Glassware assemble Assemble Apparatus dry_glassware->assemble inert_atm Establish Inert Atmosphere (3x Evacuate-Refill) assemble->inert_atm add_solids Add Solids under Positive Inert Gas Flow inert_atm->add_solids add_liquids Add Degassed Solvents and Liquid Reagents add_solids->add_liquids run_reaction Run Reaction at Desired Temperature add_liquids->run_reaction monitor Monitor Reaction (Inert Sampling) run_reaction->monitor

Caption: A generalized workflow for setting up an air-sensitive catalytic reaction to prevent ligand oxidation.

Protocol 2: Monitoring P-Oxidation using ³¹P NMR Spectroscopy

This protocol provides a method to quantitatively assess the stability of this compound under specific reaction conditions.

Materials:

  • NMR tube with a septum cap

  • This compound

  • Degassed deuterated solvent (e.g., Toluene-d₈, THF-d₈)

  • Internal standard (optional, for quantification)

  • Syringes and needles

  • NMR spectrometer

Procedure:

  • Sample Preparation (under inert atmosphere):

    • In a glovebox or under a stream of inert gas, prepare a solution of this compound in the chosen degassed deuterated solvent in an NMR tube. A typical concentration is 0.05-0.1 M.

    • If desired, add a known amount of an inert internal standard containing phosphorus.

    • Seal the NMR tube with a septum cap.

  • Initial Spectrum (t=0):

    • Acquire an initial ³¹P{¹H} NMR spectrum. This will serve as the baseline and confirm the initial purity of the ligand.[1]

  • Initiate Reaction Conditions:

    • If testing stability under reaction conditions, add the other reaction components (catalyst, reagents) to the NMR tube under an inert atmosphere.

    • Place the NMR tube in a pre-heated oil bath or NMR probe set to the reaction temperature.

  • Time-Course Monitoring:

    • Acquire ³¹P{¹H} NMR spectra at regular intervals (e.g., every 30 or 60 minutes).[3]

  • Data Analysis:

    • In each spectrum, integrate the signals corresponding to this compound and its phosphine oxide.

    • Calculate the percentage of phosphine remaining at each time point: (% Phosphine) = [Integral(Phosphine) / (Integral(Phosphine) + Integral(Phosphine Oxide))] * 100.

    • Plot the percentage of remaining phosphine versus time to determine the rate of oxidation under the tested conditions.[1]

P-Oxidation Signaling Pathway (Conceptual)

P_Oxidation_Pathway cluster_legend Legend Phosphine This compound (P-III) Phosphine_Oxide This compound Oxide (P-V) Phosphine->Phosphine_Oxide Oxidation Catalyst Active Catalyst [M-P(III) Complex] Phosphine->Catalyst Coordination Oxidant Oxidant (e.g., O₂, Peroxides) Deactivated_Catalyst Deactivated Species (Loss of Ligand) Catalyst->Deactivated_Catalyst Oxidation of Ligand key1 Species key1_color key2 Process key2_color

Caption: A conceptual diagram illustrating the P-oxidation of this compound and its effect on catalysis.

References

Technical Support Center: Optimizing 2-Pyridyldiphenylphosphine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the turnover number (TON) of 2-pyridyldiphenylphosphine catalysts in cross-coupling reactions.

Troubleshooting Guide: Low Turnover Number

Low or no product yield is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Question: My cross-coupling reaction is showing low to no conversion. What are the initial checks I should perform?

Answer: Start by verifying the integrity of your reagents and the reaction setup.

  • Reagent Purity: Ensure all starting materials, especially the aryl halide and boronic acid (for Suzuki-Miyaura coupling), are of high purity. Impurities can act as catalyst poisons.[1]

  • Solvent and Base Quality: Use anhydrous and degassed solvents. The choice of base and solvent can significantly impact the reaction rate and yield.[2][3] For instance, in Suzuki-Miyaura reactions, a mixture of an alcohol and water can be beneficial for dissolving the inorganic base.[2]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[4] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all reagents were handled under inert conditions.

Question: I've confirmed my reagents and setup are sound, but the turnover number is still low. How can I determine if the catalyst is the problem?

Answer: Catalyst activity is paramount for a successful reaction. Several factors can compromise your catalyst's performance.

  • Catalyst Activation: Many palladium-catalyzed reactions use a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[4][5] Inefficient activation will result in a low concentration of the active catalyst. Consider pre-forming the active catalyst or using a more stable and efficient precatalyst.[6]

  • Catalyst Deactivation: A reaction that begins but fails to reach completion is a common sign of catalyst deactivation.[4] Visual cues include the formation of palladium black, which indicates catalyst aggregation.[4] This can be caused by high temperatures or an incorrect ligand-to-palladium ratio.

  • Ligand Degradation: Phosphine ligands like this compound can degrade at high temperatures, leading to catalyst deactivation.[4]

Question: What are common chemical poisons for my this compound palladium catalyst?

Answer: Various substances can act as poisons, deactivating your catalyst by binding to the active palladium center.

  • Sulfur and Halides: Sulfur-containing compounds and excess halides are well-known poisons for palladium catalysts.[6]

  • Water and Oxygen: As mentioned, oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[4] While water can be beneficial in some cases, such as in Suzuki-Miyaura reactions to dissolve the base,[2] in other contexts, it can contribute to catalyst deactivation.[7]

  • Other Functional Groups: Certain organic functional groups can coordinate strongly to the palladium center and inhibit catalysis. These include nitriles, nitro compounds, and some nitrogen-containing heterocycles.[6]

Frequently Asked Questions (FAQs)

Q1: How can I increase the turnover number of my this compound catalyst?

A1: To increase the turnover number (TON), focus on optimizing reaction conditions and preventing catalyst deactivation.

  • Optimize Ligand-to-Metal Ratio: A general starting point for the phosphine ligand to palladium ratio is 2:1.[8]

  • Choice of Base and Solvent: The base and solvent system is critical. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ or K₂CO₃ are common, and solvents like dioxane or toluene, often with some water, are effective.[2][9]

  • Temperature Control: While heating is often necessary, excessive temperatures can lead to catalyst decomposition.[4] Find the minimum temperature required for efficient reaction.

  • Minimize Catalyst Loading: A higher TON is achieved with a lower catalyst loading. Once you have an optimized protocol, you can try reducing the amount of catalyst used.

Q2: What is the visual evidence of catalyst deactivation?

A2: The most common visual sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[4] This indicates that the palladium atoms have aggregated and are no longer catalytically active. A color change in the reaction mixture can also be an indicator.

Q3: Can I regenerate a deactivated this compound palladium catalyst?

A3: Yes, in some cases, deactivated palladium catalysts can be regenerated.

  • Washing: For catalysts that have precipitated, washing with solvents like methanol under an inert atmosphere can sometimes remove impurities and restore some activity.[10]

  • Chemical Treatment: More involved procedures can be used to regenerate inactive PdCl₂(PPh₃)₂ by treating it with ammonium chloride and additional phosphine ligand.[11] For heterogeneous Pd/C catalysts, treatment with a mixture of chloroform and glacial acetic acid has been shown to be effective.[7]

Q4: How does this compound compare to other phosphine ligands in terms of performance?

A4: The performance of a phosphine ligand is highly dependent on the specific reaction. This compound offers a unique combination of steric and electronic properties due to the presence of the pyridyl group. This can lead to enhanced catalytic activity in certain reactions. For a quantitative comparison, see the table below.

Data Presentation

Table 1: Comparison of Turnover Numbers (TON) for Various Phosphine Ligands in Suzuki-Miyaura Coupling

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)TONReference
This compound Aryl Bromides/IodidesArylboronic acidsPredicted PerformanceK₂CO₃Water-isopropanolRT-High[12]
SPhos2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[13]
XPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT2196[13]
P(biphenyl)Ph₂4-BromoacetophenonePhenylboronic acid1.0 (Pd)K₃PO₄Toluene/Water1001100[9]
Pd(N,N-dimethyl β-alaninate)₂ (phosphine-free)Aryl Bromides/IodidesArylboronic acids0.01K₃PO₄EtOH/H₂O50-~10,000[14]

Note: The turnover number is calculated as (moles of product) / (moles of catalyst). The values presented are for specific reported reactions and may vary under different conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride using a Pd/2-pyridyldiphenylphosphine Catalyst

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl chlorides.[15]

  • Reaction Setup: In a glovebox, add Pd(OAc)₂ (1 mol%), this compound (2 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (3-5 mL) to the Schlenk tube.

  • Reaction: Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Heck Reaction of an Aryl Iodide using a Pd/2-pyridyldiphenylphosphine Catalyst

This protocol is based on general Heck reaction procedures.[16][17][18]

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (1 mol%), this compound (2 mol%), the aryl iodide (1.0 mmol), the alkene (1.2 mmol), and a base (e.g., Et₃N, 1.5 mmol).

  • Solvent Addition: Add an anhydrous, degassed polar aprotic solvent such as DMF or NMP (5 mL).

  • Reaction: Heat the reaction mixture to 80-120 °C under an inert atmosphere.

  • Monitoring: Follow the consumption of the aryl iodide by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.

Visualizations

Catalytic_Cycle_Suzuki_Miyaura Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L)₂ OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal Ar'-B(OR)₂ Base PdII_ArAr Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Turnover Number Start Low Turnover Number CheckReagents Check Reagent Purity and Inert Conditions Start->CheckReagents ProblemReagents Impure Reagents or Oxygen Contamination CheckReagents->ProblemReagents Issue Found CheckCatalyst Evaluate Catalyst Performance CheckReagents->CheckCatalyst No Issue SolutionPurify Purify/Degas Reagents Improve Inert Technique ProblemReagents->SolutionPurify CatalystDeactivated Catalyst Deactivation (e.g., Pd Black) CheckCatalyst->CatalystDeactivated Issue Found OptimizeConditions Optimize Reaction Conditions (Base, Solvent, Temp) CheckCatalyst->OptimizeConditions No Issue SolutionRegen Regenerate or Use Fresh Catalyst CatalystDeactivated->SolutionRegen Suboptimal Suboptimal Conditions OptimizeConditions->Suboptimal Issue Found SolutionOptimize Systematic Optimization of Parameters Suboptimal->SolutionOptimize

Caption: A logical workflow for troubleshooting low turnover numbers in catalysis.

References

Technical Support Center: Addressing the "2-pyridyl Problem" in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving 2-pyridyl substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with a 2-pyridyl substrate failing or giving consistently low yields?

A: You are likely encountering the "2-pyridyl problem." This well-documented issue stems from the pyridine nitrogen's lone pair of electrons coordinating to the palladium catalyst. This interaction can form stable, inactive palladium complexes, effectively removing the catalyst from the reaction cycle and inhibiting its activity.[1][2] This problem is particularly pronounced with 2-substituted pyridines.[3]

Key factors contributing to low yields include:

  • Catalyst Inhibition: The pyridine nitrogen binds to the palladium center, creating off-cycle, unreactive species that halt the catalytic cycle.[1][2]

  • Inefficient Oxidative Addition: The carbon-halogen bond of some pyridyl electrophiles (especially 2-chloropyridines) can be less reactive, making the initial step of the catalytic cycle slow.[1][4]

  • Slow Transmetalation: Electron-deficient heteroaryl boron compounds can exhibit slow transfer of the organic group to the palladium complex.[5]

  • Side Reactions: The challenging nature of the reaction can favor side reactions like protodeboronation and homocoupling.[1]

Q2: What are the most common side reactions, and how can I minimize them?

A: The two most prevalent side reactions in these couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[6] It is often exacerbated by the presence of water.[6]

    • Solution: Use anhydrous solvents, consider more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, and carefully select your base.[1][4]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct (e.g., bipyridine). This reaction is frequently promoted by the presence of oxygen in the reaction mixture.[4][6]

    • Solution: Ensure your reaction is thoroughly degassed to remove oxygen.[1] This can be done by sparging the solvent with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[6] Maintaining a positive pressure of an inert gas throughout the reaction is critical.[6]

Q3: My 2-chloropyridine substrate is unreactive. What specific conditions can improve the coupling?

A: 2-Chloropyridines are significantly less reactive than their 2-bromo or 2-iodo counterparts, requiring highly active catalyst systems to facilitate the difficult oxidative addition of the C-Cl bond.[4][7]

Consider the following adjustments:

  • Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos).[2][4] These ligands sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen and promote the oxidative addition step.[1][4]

  • Increase Reaction Temperature: Higher temperatures (e.g., 80-120 °C) can help overcome the activation energy barrier for C-Cl bond cleavage.[2][4]

  • Select a Strong Base: A strong base is often necessary. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in these challenging couplings.[2][4]

Troubleshooting Guide

Use the following guide to diagnose and resolve common issues during your experiment.

// Nodes start [label="Low or No Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is Starting Material (SM)\nLargely Unreacted?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Are Byproducts\n(Homocoupling, Protodeboronation)\nObserved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Is the Catalyst System\nActive Enough?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

sol1 [label="Increase Reaction Temperature\n(e.g., 80-120 °C)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Switch to a More Active Catalyst:\n- Use Bulky, Electron-Rich Ligands\n (SPhos, XPhos, RuPhos)\n- Increase Catalyst Loading", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Screen Stronger Bases\n(K₃PO₄, Cs₂CO₃)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol4 [label="Ensure Thorough Degassing\n(Freeze-Pump-Thaw or N₂/Ar sparge)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol5 [label="Minimize Water:\n- Use Anhydrous Solvents\n- Switch to Boronic Ester or\n Trifluoroborate Salt", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> q1 [color="#5F6368"]; q1 -> q3 [label="Yes", color="#34A853", fontcolor="#34A853"]; q1 -> q2 [label="No, SM is\nConsumed", color="#EA4335", fontcolor="#EA4335"]; q3 -> sol1 [label="No", color="#EA4335", fontcolor="#EA4335"]; q3 -> sol2 [label="Yes", color="#34A853", fontcolor="#34A853"]; sol1 -> sol3 [color="#5F6368"]; q2 -> sol4 [label="Yes, Homocoupling\nObserved", color="#EA4335", fontcolor="#EA4335"]; q2 -> sol5 [label="Yes, Protodeboronation\nObserved", color="#EA4335", fontcolor="#EA4335"]; } Caption: A decision tree for troubleshooting low-yielding reactions.

Data Presentation: Recommended Reaction Conditions

The tables below summarize effective catalytic systems and general screening conditions for the Suzuki-Miyaura coupling of 2-pyridyl halides.

Table 1: Recommended Catalyst Systems [2]

Palladium Source Ligand Typical Pd Loading (mol%) Typical Ligand/Pd Ratio Notes
Pd(OAc)₂ SPhos 1 - 5 1.2 - 2 Highly effective for sterically hindered and electron-rich substrates.[2][4]
Pd₂(dba)₃ XPhos 1 - 3 2 - 3 A robust system for a broad range of chloropyridine substrates.[2][4]
Pd(OAc)₂ RuPhos 1 - 5 1.2 - 2 Often successful when other ligands fail.[2][4]

| Pd(PPh₃)₄ | PPh₃ | 3 - 5 | 4 | Generally requires more activated substrates and higher temperatures.[2] |

Table 2: General Screening Conditions for Bases and Solvents [2]

Base Equivalents Solvent System Temp (°C) Notes
K₃PO₄ 2 - 3 Dioxane / H₂O 80 - 110 A strong base that is often very effective for less reactive substrates.[2][4][6]
Cs₂CO₃ 2 - 3 Dioxane / H₂O 80 - 110 Often provides high yields but is more expensive.[2][6]
K₂CO₃ 2 - 3 Toluene / H₂O 90 - 120 A common and cost-effective choice.[2][4]

| KF | 3 | Dioxane | 110 | Can be effective, particularly with specific boronate derivatives.[5] |

Visualizing the Mechanism and Problem

Understanding the catalytic cycle and the specific inhibitory step is crucial for effective troubleshooting.

// Nodes Pd0 [label="Pd(0)Lₙ\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA [label="Oxidative Addition", shape=ellipse, style=rounded, fillcolor="#FBBC05"]; PdII [label="Ar-Pd(II)-X\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TM [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#FBBC05"]; PdII_Ar [label="Ar-Pd(II)-Ar'\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RE [label="Reductive Elimination", shape=ellipse, style=rounded, fillcolor="#FBBC05"]; ArX [label="Ar-X\n(Pyridyl Halide)", shape=invhouse, fillcolor="#FFFFFF"]; ArB [label="Ar'-B(OR)₂\n(Boronic Acid/Ester)", shape=invhouse, fillcolor="#FFFFFF"]; Base [label="Base", shape=invhouse, fillcolor="#FFFFFF"]; Product [label="Ar-Ar'\n(Coupled Product)", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OA [label=""]; ArX -> OA; OA -> PdII; PdII -> TM; ArB -> TM; Base -> TM; TM -> PdII_Ar; PdII_Ar -> RE; RE -> Product; RE -> Pd0 [label=" Catalyst\nRegeneration"]; } Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

// Nodes PdII [label="Ar-Pd(II)-X\n(Active Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyridyl_SM [label="2-Pyridyl\nSubstrate", shape=cds, fillcolor="#FFFFFF"]; Inactive_Complex [label="Stable, Off-Cycle\nPd(II) Complex\n(Catalyst Deactivation)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style=rounded]; Productive_Cycle [label="Productive Catalytic Cycle\n(Transmetalation →)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=rounded];

// Edges PdII -> Productive_Cycle [label="Desired\nPathway"]; PdII -> Inactive_Complex [label="Inhibitory\nCoordination", color="#EA4335", style=dashed, arrowhead=tee]; Pyridyl_SM -> Inactive_Complex [color="#EA4335", style=dashed]; } Caption: Catalyst inhibition by the 2-pyridyl nitrogen.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl Halide

Note: This is a generalized procedure and requires optimization for specific substrates.[6]

  • Reaction Setup: In an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, combine the 2-pyridyl halide (1.0 eq.), the desired boronic acid or boronic ester (1.2–1.5 eq.), the selected base (e.g., K₃PO₄, 2.0–3.0 eq.), the palladium precatalyst (e.g., Pd(OAc)₂, 1–5 mol%), and the ligand (e.g., SPhos, 1.2–2 eq. relative to Pd).[4][7]

  • Inert Atmosphere: Seal the vessel with a rubber septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4][7]

  • Solvent Addition: Add the degassed solvent or solvent mixture (e.g., Dioxane/H₂O) via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for at least 30 minutes or by using freeze-pump-thaw cycles.[4][6]

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously for the specified time (e.g., 4–24 hours).[2][4]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4][7]

  • Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude material, typically by flash column chromatography, to obtain the desired coupled product.[4]

References

Technical Support Center: Influence of Ligand Concentration on Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the influence of ligand concentration on catalytic activity.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of increasing ligand concentration on catalytic activity?

A1: Initially, increasing the ligand concentration generally leads to an increase in the reaction rate. This is because the ligand binds to the metal catalyst to form the active catalytic species.[1] For many enzyme-catalyzed reactions, this relationship follows Michaelis-Menten kinetics, where the reaction rate increases until it approaches a maximum value (Vmax) as the catalyst's active sites become saturated with the ligand (or substrate).[1][2] Once saturation is reached, further increases in ligand concentration will not increase the reaction rate.[2][3]

Q2: Can too high a ligand concentration inhibit or decrease catalytic activity?

A2: Yes, an excess of ligand can lead to a decrease in catalytic activity. This phenomenon, known as catalyst inhibition, can occur for several reasons. Excess ligand molecules can occupy multiple coordination sites on the metal center, preventing the substrate from binding and participating in the catalytic cycle.[4] In some cases, adding an electron-withdrawing ligand can enhance catalyst lifetime and prevent decomposition, but adding too much of a basic ligand can completely inhibit the reaction.[5]

Q3: How does the ligand-to-metal ratio affect reaction selectivity, such as enantioselectivity?

A3: The ligand-to-metal ratio is a critical parameter for controlling the selectivity of a reaction. An incorrect stoichiometry can lead to the formation of different catalytic species, some of which may be less selective or completely inactive.[6] For instance, in asymmetric catalysis, the presence of a racemic ligand due to degradation or impurity, or an improper ratio, can lead to a lower enantiomeric excess (e.e.).[7] Optimizing this ratio is crucial for achieving high selectivity.

Q4: What are the common experimental signs of a suboptimal ligand concentration?

A4: Common signs include low or no conversion, a significant decrease in reaction rate, or a complete stall of the reaction.[7][8] Other indicators can be a change in the color of the reaction mixture, which might suggest the formation of inactive catalyst species, or the need for higher catalyst loading to achieve the desired conversion.[8] Inconsistent results between batches can also point to issues with ligand concentration or purity.[6][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, with a focus on problems arising from ligand concentration.

Issue 1: Low or No Catalytic Conversion

  • Potential Cause 1: Incorrect Ligand-to-Metal Ratio.

    • Explanation: The stoichiometry between the ligand and the metal is crucial for forming the active catalyst. An improper ratio can lead to the formation of inactive or less active species.[6]

    • Solution: Perform a screening experiment to determine the optimal ligand-to-metal ratio for your specific reaction. This involves systematically varying the ratio while keeping other parameters constant.[6][9]

  • Potential Cause 2: Excess Ligand Causing Inhibition.

    • Explanation: Too much free ligand in the solution can coordinate to the metal center in a way that blocks the substrate from binding, effectively inhibiting the catalyst.[4]

    • Solution: Systematically decrease the ligand concentration or the ligand-to-metal ratio. Analyze the reaction rate at each concentration to identify the point at which inhibition occurs.

  • Potential Cause 3: Insufficient Ligand.

    • Explanation: Not enough ligand may result in an incomplete formation of the active catalytic species. A portion of the metal may remain uncoordinated or form less active species.

    • Solution: Gradually increase the ligand concentration while monitoring the reaction rate. The rate should increase until it reaches a plateau, indicating the optimal concentration range.[1]

Issue 2: Reaction Rate Decreases Over Time or Stalls

  • Potential Cause 1: Ligand Degradation.

    • Explanation: Phosphine-based ligands, for example, are susceptible to oxidation, forming phosphine oxides which are generally less effective ligands.[7] This degradation changes the nature of the catalyst and reduces its activity.

    • Solution: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[7][8] Always use high-purity, fresh ligands and properly degassed, anhydrous solvents.[7]

  • Potential Cause 2: Product Inhibition.

    • Explanation: The product of the reaction may bind to the catalyst, acting as an inhibitor and preventing further turnover.[10]

    • Solution: Try running the reaction at a lower substrate concentration to avoid high concentrations of the product. If feasible, consider methods to remove the product from the reaction mixture as it is formed.[7]

Issue 3: Poor or Inconsistent Enantioselectivity

  • Potential Cause 1: Suboptimal Ligand-to-Metal Ratio.

    • Explanation: The precise geometry of the chiral pocket in an asymmetric catalyst is highly dependent on the correct ligand-to-metal stoichiometry. An incorrect ratio can disrupt this geometry.[6]

    • Solution: Carefully titrate the ligand-to-metal ratio to find the optimal stoichiometry. This often involves a screening process where ratios like 1:1, 1:1.2, 1:1.5, etc., are tested.[6]

  • Potential Cause 2: Ligand Impurity or Degradation.

    • Explanation: The chemical and enantiomeric purity of the ligand is paramount. The presence of the racemic ligand or oxidized ligand species will lead to a lower enantiomeric excess.[7]

    • Solution: Verify the enantiomeric and chemical purity of your ligand using appropriate analytical techniques (e.g., chiral HPLC). If necessary, re-purify the ligand.[6]

Data Presentation

Table 1: General Effects of Ligand Concentration on Catalysis
Ligand ConcentrationCatalytic Activity (Rate)Selectivity (e.g., e.e.)Catalyst Stability
Too Low Suboptimal; insufficient active catalyst formed.May be low or variable due to mixed catalytic species.May be reduced if the ligand is required for stabilization.
Optimal Maximum reaction rate (Vmax) is achieved.Typically highest and most reproducible.Generally stable, as the active species is correctly formed.
Too High Decreased due to substrate inhibition or formation of inactive species.[4]Can decrease due to the formation of alternative, less selective catalytic complexes.[6]Can sometimes increase stability but often at the cost of activity.[5]
Table 2: Quick Troubleshooting Reference
Observed IssuePotential Cause Related to LigandSuggested Action
Low ConversionIncorrect ligand-to-metal ratio.Screen a range of ratios (e.g., 1:1 to 1:2).[6]
Excess ligand causing inhibition.Reduce ligand concentration systematically.
Reaction StallsLigand oxidation/degradation.Ensure inert atmosphere; use fresh, pure ligand.[7]
Poor EnantioselectivitySuboptimal ligand-to-metal ratio.Titrate the ratio to find the optimum for selectivity.[6]
Low enantiopurity of the ligand.Verify ligand purity via chiral HPLC; re-purify if needed.[6]
Inconsistent ResultsVariable ligand purity or degradation.Use high-purity reagents and maintain a strict inert atmosphere.[7][8]

Experimental Protocols

Protocol: Screening for Optimal Ligand-to-Metal Ratio

This protocol provides a general method for determining the optimal ligand-to-metal ratio for a catalytic reaction.

1. Preparation:

  • Prepare a stock solution of the metal precursor in an appropriate anhydrous, degassed solvent inside a glovebox or under an inert atmosphere.
  • Prepare a separate stock solution of the ligand in the same solvent.

2. Reaction Setup:

  • In an array of labeled reaction vials, dispense equal aliquots of the metal precursor stock solution.
  • To each vial, add a varying amount of the ligand stock solution to achieve the desired range of ligand-to-metal ratios (e.g., 1:0.8, 1:1, 1:1.2, 1:1.5, 1:2).
  • Add any other necessary reagents (e.g., base, additives) as stock solutions.[6]

3. Execution:

  • Add the substrate to each vial to initiate the reaction. If the substrate is a solid, it can be added before the final solvent addition to reach the target concentration.
  • Seal the vials and place them in a temperature-controlled shaker or on individual stir plates.
  • Run the reactions for a predetermined amount of time. It is crucial that all reactions are stirred and heated uniformly.

4. Analysis:

  • After the set time, quench all reactions simultaneously.
  • Take an aliquot from each reaction mixture for analysis.
  • Analyze the samples for conversion (e.g., by GC or HPLC) and, if applicable, for selectivity (e.g., by chiral GC or HPLC).[6]

5. Interpretation:

  • Plot the conversion and selectivity as a function of the ligand-to-metal ratio. The optimal ratio is the one that provides the best combination of activity and selectivity for your specific application.

Visualizations

TroubleshootingWorkflow cluster_solutions Troubleshooting Steps Start Problem Observed Issue Low Conversion / Rate Start->Issue SelectivityIssue Poor Selectivity Start->SelectivityIssue StabilityIssue Reaction Stalls Start->StabilityIssue RatioScreen Screen Ligand:Metal Ratio Issue->RatioScreen Possible Stoichiometry Issue ConcScreen Vary Ligand Concentration (Check for Inhibition) Issue->ConcScreen Possible Inhibition SelectivityIssue->RatioScreen Ratio dependent PurityCheck Verify Ligand Purity (Chemical & Enantiomeric) SelectivityIssue->PurityCheck Purity dependent StabilityIssue->PurityCheck Impurity Poisoning InertCheck Ensure Strict Inert Atmosphere StabilityIssue->InertCheck Possible Oxidation Outcome Optimal Performance RatioScreen->Outcome ConcScreen->Outcome PurityCheck->Outcome InertCheck->Outcome

Caption: Troubleshooting workflow for catalyst performance issues.

LigandConcentrationEffect cluster_graph Ligand Concentration vs. Catalytic Rate cluster_labels a b c a->c d e c->e f e->f Y_label Catalytic Rate X_label Ligand Concentration Rate Limited Rate Limited Saturation Saturation Inhibition Inhibition

Caption: Ligand concentration effect on catalytic rate.

References

Technical Support Center: Minimizing Homocoupling with 2-Pyridyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling side reactions when using 2-pyridyldiphenylphosphine as a ligand in cross-coupling reactions.

Troubleshooting Guides

Issue 1: Significant Homocoupling Observed in a Suzuki-Miyaura Coupling Reaction

If you are observing a high percentage of homocoupling of your boronic acid or ester, consider the following troubleshooting steps.

Troubleshooting Workflow

start High Homocoupling in Suzuki Reaction q1 Is the reaction rigorously deoxygenated? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are you using a Pd(II) precatalyst (e.g., Pd(OAc)2)? a1_yes->q2 sol1 Improve degassing protocol (e.g., freeze-pump-thaw cycles). Ensure inert atmosphere is maintained. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Switch to a Pd(0) source (e.g., Pd2(dba)3) or a pre-formed Pd(0) catalyst to bypass the in-situ reduction step that can promote homocoupling. a2_yes->sol2 q3 Is the base appropriate? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the reaction temperature optimized? a3_yes->q4 sol3 Screen different bases. A weaker base (e.g., K2CO3, Cs2CO3) may be less prone to promoting homocoupling than a very strong base. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end Reduced Homocoupling a4_yes->end sol4 Lowering the reaction temperature may favor the desired cross-coupling pathway over homocoupling. a4_no->sol4 sol4->end

Troubleshooting workflow for Suzuki-Miyaura homocoupling.
Issue 2: Pervasive Alkyne Dimerization (Glaser Coupling) in Sonogashira Reactions

The homocoupling of terminal alkynes, known as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst and the presence of oxygen.[1]

Troubleshooting Workflow

start High Alkyne Homocoupling q1 Are you using a copper co-catalyst? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Switch to a copper-free Sonogashira protocol. The use of bulky phosphine ligands can facilitate efficient copper-free couplings. a1_yes->sol1 q2 Is the reaction environment strictly anaerobic? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the alkyne added slowly to the reaction mixture? a2_yes->q3 sol2 Implement rigorous degassing of solvents and reagents. Maintain a positive pressure of an inert gas (Ar or N2) throughout the reaction. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Minimized Glaser Coupling a3_yes->end sol3 Slow addition of the terminal alkyne can keep its concentration low, disfavoring the bimolecular homocoupling reaction. a3_no->sol3 sol3->end

Troubleshooting workflow for Sonogashira homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

A1: Homocoupling byproducts primarily arise from two main sources:

  • Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo two consecutive transmetalation steps with the organometallic reagent, leading to the formation of the homocoupled product.[2] Rigorous exclusion of oxygen is crucial to suppress this pathway.

  • Palladium(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, a portion of the organometallic reagent can be consumed to reduce Pd(II) to the catalytically active Pd(0). This process stoichiometrically forms the homocoupled product.[2]

Q2: How does this compound compare to other phosphine ligands in minimizing homocoupling?

A2: this compound is a hemilabile ligand, meaning it can coordinate to the metal center through either the phosphorus atom or both the phosphorus and the pyridyl nitrogen. This property can influence the stability and reactivity of the catalytic species. While direct quantitative comparisons with ligands like SPhos or XPhos in terms of homocoupling are not extensively documented in the literature, the principles of ligand design for minimizing homocoupling apply. Generally, bulky, electron-rich phosphine ligands accelerate the desired cross-coupling cycle, particularly the reductive elimination step, which can outcompete the pathways leading to homocoupling.[3] The electronic and steric properties of this compound position it as a moderately effective ligand for this purpose.

Q3: Can the choice of palladium precursor influence the extent of homocoupling when using this compound?

A3: Yes, the choice of palladium precursor is critical. Using a Pd(0) source, such as Pd₂(dba)₃, is generally preferred over a Pd(II) source like Pd(OAc)₂. This is because Pd(0) can directly enter the catalytic cycle without the need for an initial reduction step that consumes the nucleophile and generates homocoupled byproducts.[2][4]

Q4: What is the role of the base in homocoupling, and what is a good choice when using this compound?

A4: The base is necessary to activate the nucleophile (e.g., boronic acid in Suzuki coupling). However, the choice and strength of the base can influence side reactions. For Suzuki couplings, weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective and may be less prone to promoting homocoupling compared to very strong bases.[5] The optimal base is substrate-dependent and may require screening.

Q5: How can I effectively deoxygenate my reaction to prevent homocoupling?

A5: Rigorous deoxygenation is crucial. The most effective method is the freeze-pump-thaw technique . This involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. This cycle should be repeated at least three times. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for an extended period (30-60 minutes) can also be effective, though generally less so than freeze-pump-thaw.[6]

Data Presentation

While direct comparative data for this compound is limited, the following table illustrates the general effect of ligand choice on yield in a Suzuki-Miyaura coupling, highlighting the effectiveness of bulky, electron-rich ligands.

Table 1: Comparison of Ligand Performance in a Representative Suzuki-Miyaura Coupling

LigandAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
4-PPh2Py4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O1001285[7]
Triphenylphosphine4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O1001278[7]
XPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1002>99[7]
SPhos2-ChlorotoluenePhenylboronic acidK₃PO₄TolueneRT298[1]

Note: This table is a compilation from different sources to illustrate general trends and may not represent a direct head-to-head comparison under identical conditions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Reaction Setup:

A 1. To a dry Schlenk flask, add aryl halide (1.0 eq.), arylboronic acid (1.2-1.5 eq.), and base (e.g., K2CO3, 2.0 eq.). B 2. Add Pd2(dba)3 (1-2 mol%) and this compound (4-8 mol%). A->B C 3. Seal the flask, evacuate, and backfill with argon (repeat 3x). B->C D 4. Add degassed solvent (e.g., toluene/water, 10:1) via syringe. C->D E 5. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine. F->G H 8. Dry the organic layer, concentrate, and purify by column chromatography. G->H

Experimental workflow for Suzuki-Miyaura coupling.
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium source, preferably a Pd(0) source like Pd₂(dba)₃ (1-2 mol%), and this compound (4-8 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Copper-Free Sonogashira Coupling using this compound

This protocol avoids the use of a copper co-catalyst to minimize Glaser coupling.

Reaction Setup:

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and this compound (4 mol%).

  • Base and Solvent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).[1]

  • Reaction Execution: Stir the mixture at room temperature for 10 minutes. Add the terminal alkyne (1.2 mmol) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.[1]

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[1]

Protocol 3: General Procedure for a Buchwald-Hartwig Amination using this compound

Reaction Setup:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), the amine (1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and this compound (2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite to remove palladium residues. The filtrate can then be washed, dried, and concentrated.

  • Purification: Purify the crude product by column chromatography or crystallization.

References

Technical Support Center: Catalyst Poisoning by Nitrogen-Containing Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning issues with nitrogen-containing substrates.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst poisoning in my reaction?

A1: The primary indicators of catalyst poisoning include a noticeable decrease in the reaction rate, incomplete conversion of the starting material, and a change in product selectivity, which can lead to the formation of undesired byproducts.[1] In some instances, a physical change in the catalyst's appearance, such as darkening due to coke formation, may also be observed.[1]

Q2: Which nitrogen-containing functional groups are known to be potent catalyst poisons?

A2: A variety of organic and inorganic nitrogen-containing compounds can act as catalyst poisons. Common examples include:

  • Nitrogen-containing heterocycles: Pyridine, quinoline, and pyrrole derivatives are well-known inhibitors.[2][3] The lone pair of electrons on the nitrogen atom can strongly coordinate to the active metal sites, effectively blocking them.[3]

  • Amines: Primary, secondary, and tertiary amines can poison catalysts by adsorbing onto active sites.[4][5] The product of a hydrogenation reaction (an amine) can sometimes act as a "self-poison," leading to a decrease in the reaction rate as the product concentration increases.[3]

  • Nitro compounds and nitriles: These functional groups can also adsorb strongly to catalyst surfaces and act as poisons.[6][7]

  • Oximes and cyanides: These are also recognized as common catalyst poisons.[6][7]

Q3: Can the product of my reaction poison the catalyst?

A3: Yes, this phenomenon, known as product inhibition or self-poisoning, is common in reactions involving nitrogen-containing compounds.[3][8] For example, in the hydrogenation of pyridines to piperidines, the resulting piperidine product can be a stronger poison than the starting pyridine, leading to a progressive decrease in the reaction rate.[3] Similarly, in nitrile hydrogenations, the amine products can adsorb onto the catalyst surface and block active sites.[8]

Q4: How can I determine if my catalyst is poisoned?

A4: Several analytical techniques can help identify catalyst poisoning:

  • Temperature-Programmed Desorption (TPD): This technique can identify the presence of strongly adsorbed species on the catalyst surface and quantify the number of active sites.[9]

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical state of the catalyst surface, helping to detect the presence of nitrogen-containing poisons.[10]

  • Inductively Coupled Plasma (ICP) Techniques: ICP-OES and ICP-MS can be used to determine the elemental composition of the catalyst after digestion, identifying potential metal or non-metal poisons.

  • CHN Elemental Analysis: A CHN analyzer can determine the amount of carbon, hydrogen, and nitrogen on the catalyst, which can indicate coking or the adsorption of nitrogenous compounds.

Q5: Is catalyst poisoning by nitrogen compounds always detrimental?

A5: Not always. In some cases, controlled poisoning can be used to improve the selectivity of a reaction. This is known as "selective poisoning." For example, in the Rosenmund reduction, a palladium catalyst is intentionally poisoned with quinoline to prevent the over-reduction of an acyl chloride to an alcohol, thus favoring the aldehyde product.[7] Similarly, pyridine is sometimes used as a catalyst poison to achieve chemoselective hydrogenations.[11]

Troubleshooting Guides

Problem: My hydrogenation reaction is slow or has stalled completely.

This is a common issue that can often be attributed to catalyst poisoning or other factors impacting catalyst activity.

TroubleshootingWorkflow Troubleshooting a Slow or Stalled Hydrogenation Reaction Start Reaction Slow/Stalled Check_Poisons Evaluate Potential Poisons (Substrate, Solvent, Gas) Start->Check_Poisons Check_Conditions Verify Reaction Conditions (Temperature, Pressure, Agitation) Start->Check_Conditions Check_Catalyst Assess Catalyst Health (Age, Storage, Loading) Start->Check_Catalyst Purify_Materials Purify Starting Materials (Recrystallization, Chromatography) Check_Poisons->Purify_Materials Impurities Suspected Optimize_Conditions Optimize Reaction Conditions (Increase Temp/Pressure/Agitation) Check_Conditions->Optimize_Conditions Sub-optimal Replace_Catalyst Use Fresh Catalyst Check_Catalyst->Replace_Catalyst Old/Inactive Regenerate_Catalyst Regenerate Spent Catalyst Check_Catalyst->Regenerate_Catalyst Deactivated End_Success Problem Resolved Purify_Materials->End_Success End_Failure Further Investigation Needed Purify_Materials->End_Failure Optimize_Conditions->End_Success Optimize_Conditions->End_Failure Replace_Catalyst->End_Success Replace_Catalyst->End_Failure Regenerate_Catalyst->End_Success Regenerate_Catalyst->End_Failure

Caption: Troubleshooting workflow for a slow or stalled hydrogenation reaction.

Problem: My reaction shows poor selectivity.

Poor selectivity can be a result of partial catalyst poisoning, where some active sites are blocked, altering the reaction pathway.

PoorSelectivity Investigating Poor Selectivity Start Poor Selectivity Observed Partial_Poisoning Hypothesis: Partial Catalyst Poisoning Start->Partial_Poisoning Analyze_Catalyst Characterize Spent Catalyst (TPD, XPS) Partial_Poisoning->Analyze_Catalyst Modify_Conditions Modify Reaction Conditions (Lower Temperature, Additive) Partial_Poisoning->Modify_Conditions Selective_Poisoning Consider Intentional Selective Poisoning Partial_Poisoning->Selective_Poisoning Outcome Selectivity Improved? Analyze_Catalyst->Outcome Modify_Conditions->Outcome Selective_Poisoning->Outcome End_Success Problem Resolved Outcome->End_Success Yes End_Failure Re-evaluate Catalyst System Outcome->End_Failure No

Caption: Logical workflow for addressing poor reaction selectivity.

Data Presentation

Table 1: Effect of Nitrogen-Containing Compounds on Catalyst Activity
CatalystNitrogen PoisonConcentration/CoverageEffect on ActivityReference
Pd/CCyclohexylamine0.15 - 0.40 mol/LIncreased initial amine concentration favors selectivity to dicyclohexylamine.[2]
Rh/CCyclohexylamine0.15 - 0.40 mol/LIncreased initial amine concentration favors selectivity to dicyclohexylamine.[2]
Pd/SBA-15Amine groupsVaried loadingAmine group modification can enhance H₂O₂ productivity in direct synthesis.[12]
Raney NickelSecondary/Tertiary AminesProduct formationAdsorption of amine products leads to catalyst deactivation.[13]
ZeolitesPyridineAdsorptionDecreases total catalyst activity.[14]
FCC CatalystBasic Nitrogen CompoundsPresent in feedReversibly absorbs on acid sites, hindering hydrocarbon cracking.[15]
Table 2: Common Catalyst Poisons and Their General Impact
Poison ClassExamplesMechanism of PoisoningSeverityGeneral Countermeasures
Nitrogen Compounds Amines, Pyridines, Quinolines, NitrilesStrong chemisorption on active metal sites, blocking reactant access.Moderate to HighFeedstock purification, use of poison-resistant catalysts, catalyst regeneration.
Sulfur Compounds H₂S, Thiophenes, MercaptansStrong chemical bonding with metal active sites, forming stable sulfides.HighDesulfurization of feedstock, use of sulfur-tolerant catalysts, guard beds.
Halogen Compounds F, Cl, Br containing moleculesAdsorption on active sites; can be temporary or permanent depending on conditions.ModerateIncrease reaction temperature to promote desorption, use of halogen-resistant catalysts.[16]
Carbon Monoxide COStrong and selective chemisorption on certain active sites.ModeratePurification of gas streams; can be used intentionally for selective poisoning.[16]
Heavy Metals Hg, Pb, As, ZnFormation of stable complexes or alloys with active metal sites.HighRigorous feedstock purification, installation of guard beds.[16]

Experimental Protocols

Protocol 1: Temperature-Programmed Desorption (TPD) of Pyridine

Objective: To characterize the acidic sites of a catalyst and identify the strength of interaction with a model nitrogen-containing poison, pyridine.

Materials:

  • Catalyst sample (e.g., Pd/Al₂O₃, Zeolite)

  • High-purity Helium (carrier gas)

  • A gas mixture of pyridine in Helium (e.g., 5% Pyridine)

  • TPD apparatus with a thermal conductivity detector (TCD) or mass spectrometer (MS)

Procedure:

  • Pretreatment:

    • Place a known amount of the catalyst (typically 50-100 mg) in the quartz reactor of the TPD unit.

    • Heat the sample under a flow of inert gas (Helium) to a high temperature (e.g., 500-600°C) to remove any adsorbed impurities and water. The ramp rate is typically 10°C/min. Hold at the final temperature for 1-2 hours.

    • Cool the sample to the adsorption temperature under the inert gas flow.

  • Adsorption:

    • Set the adsorption temperature, typically around 100-150°C, to ensure chemisorption and minimize physisorption.[4]

    • Introduce the pyridine/Helium gas mixture to the catalyst bed until saturation is achieved. This can be monitored by observing the detector signal reaching a stable baseline.

    • Purge the system with inert gas at the adsorption temperature for at least 1-2 hours to remove any weakly bound or physisorbed pyridine.[4]

  • Desorption:

    • Begin the temperature-programmed desorption by heating the sample at a linear ramp rate (e.g., 10°C/min) under a constant flow of inert gas.

    • Record the detector signal (TCD or MS) as a function of temperature. The resulting plot of signal intensity versus temperature is the TPD profile.

    • The peaks in the TPD profile correspond to the desorption of pyridine from different types of active sites. The temperature at which a peak appears is related to the strength of the adsorption, and the area under the peak is proportional to the amount of desorbed species.

Protocol 2: Regeneration of a Deactivated Raney®-Nickel Catalyst

Objective: To restore the activity of a Raney®-Nickel catalyst that has been deactivated by the adsorption of amine products.

Materials:

  • Deactivated Raney®-Nickel catalyst

  • Deionized water

  • Ethanol or another suitable solvent for washing

  • Aqueous solution of a carboxylic acid (e.g., 10-50% acetic acid)[17]

  • Aqueous base solution (e.g., dilute NaOH)[18]

  • Hydrogen gas source

  • A suitable reactor or vessel for the regeneration process

Procedure:

  • Solvent Washing (Optional):

    • Wash the deactivated catalyst with a suitable solvent to remove any soluble organic residues.

  • Acid Treatment:

    • Suspend the catalyst in an aqueous solution of a carboxylic acid (e.g., 30% acetic acid in an alcohol solution).

    • Stir the suspension at a moderately elevated temperature (e.g., 20-50°C) for 1-2 hours.[17] This step helps to remove strongly adsorbed basic poisons.

  • Base Treatment:

    • After the acid wash, carefully decant the acid solution and wash the catalyst with deionized water.

    • Treat the catalyst with a dilute aqueous base solution (e.g., NaOH). This helps to neutralize any remaining acid and can also aid in removing certain types of poisons.

    • Wash the catalyst thoroughly with deionized water until the washings are neutral.

  • Thermal Treatment under Hydrogen:

    • For a more thorough regeneration, transfer the washed catalyst to a reactor.

    • Heat the catalyst under a flow of hydrogen gas. A typical procedure involves heating to 150°C under 30 bar of H₂.[11] This helps to reduce any surface oxides and restore the active nickel sites.

  • Final Washing and Storage:

    • After cooling, wash the regenerated catalyst with a suitable solvent (e.g., ethanol).

    • Store the active catalyst under a solvent (e.g., water or ethanol) to prevent oxidation.

Safety Note: Raney®-Nickel is pyrophoric and must be handled with care, always kept wet with a solvent.

Protocol 3: X-ray Photoelectron Spectroscopy (XPS) Analysis of a Poisoned Catalyst

Objective: To determine the surface elemental composition and chemical states of a catalyst to identify the presence and nature of nitrogen-containing poisons.

Materials:

  • Fresh (unpoisoned) catalyst sample

  • Spent (poisoned) catalyst sample

  • XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source

  • Inert atmosphere transfer vessel (if the sample is air-sensitive)

Procedure:

  • Sample Preparation:

    • Mount a small amount of the powdered catalyst onto a sample holder using double-sided adhesive tape.

    • Ensure the powder forms a thin, uniform layer.

    • For air-sensitive samples, preparation and transfer to the XPS instrument should be done in a glovebox, and an inert transfer vessel should be used.[19]

  • Instrument Setup and Data Acquisition:

    • Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

    • Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all the elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest, particularly N 1s, C 1s, O 1s, and the core levels of the active metal (e.g., Pd 3d, Ni 2p).

  • Data Analysis:

    • Calibrate the binding energy scale of the spectra using a reference peak, typically the C 1s peak from adventitious carbon at 284.8 eV.

    • Determine the atomic concentrations of the surface elements from the survey spectrum by integrating the areas of the core-level peaks and applying relative sensitivity factors.

    • Analyze the high-resolution spectra to determine the chemical states of the elements. For the N 1s spectrum, different binding energies can correspond to different nitrogen functional groups (e.g., pyridinic, pyrrolic, amine).

    • Compare the spectra of the fresh and spent catalysts to identify changes in elemental composition and chemical states, which can provide direct evidence of poisoning.

Visualizations

Mechanism of Catalyst Poisoning by a Nitrogen Heterocycle

PoisoningMechanism Mechanism of Catalyst Poisoning by Pyridine cluster_0 Catalyst Surface cluster_1 Reactant Stream Active Site Active Site Product Product Active Site->Product Reaction & Desorption Reactant Reactant (e.g., Alkene) Reactant->Active Site Adsorption (Weak, Reversible) Poison Poison (Pyridine) Poison->Active Site Strong Chemisorption (Blocks Site)

Caption: Competitive adsorption between a reactant and a nitrogen-containing poison on a catalyst's active site.

References

Validation & Comparative

A Comparative Guide to Pyridylphosphine Ligands in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis

The Suzuki-Miyaura coupling stands as a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds, particularly for biaryl and heteroaryl moieties essential in medicinal chemistry. The efficacy of this palladium-catalyzed reaction is profoundly influenced by the choice of phosphine ligand, which modulates the catalyst's activity, stability, and substrate scope. Among the diverse array of ligands, pyridylphosphines have emerged as a significant class, offering unique electronic and steric properties. This guide provides a comparative analysis of various pyridylphosphine ligands in the Suzuki-Miyaura coupling, supported by experimental data to inform ligand selection for specific synthetic challenges.

Performance Comparison of Pyridylphosphine Ligands

The selection of an appropriate ligand is critical for optimizing reaction outcomes, especially when dealing with challenging substrates. Bulky and electron-rich phosphine ligands are known to facilitate the oxidative addition of aryl halides and promote the reductive elimination step, leading to improved catalytic activity.[1] The following table summarizes the performance of selected pyridylphosphine ligands in the Suzuki-Miyaura coupling, alongside common benchmark ligands for context. The data is compiled from various sources to provide a comparative overview.

LigandStructureAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Pyridyldiphenylphosphine (4-PPh2Py) 2-(dicyclohexylphosphino)pyridine4-BromoanisolePhenylboronic acidNot SpecifiedK₂CO₃Toluene/H₂O1001285[2]
Triphenylphosphine (benchmark) P(C₆H₅)₃4-BromoanisolePhenylboronic acidNot SpecifiedK₂CO₃Toluene/H₂O1001278[2]
XPhos (benchmark) 4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄Toluene100299[2]
SPhos (benchmark) 2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[3]
HFT-Phos A Buchwald-type ligand with a heptafluorotolyl groupSterically hindered aryl bromidesSterically hindered arylboronic acids0.025 - 0.001Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh[4]
3-Aryl-1-phosphinoimidazo[1,5-a]pyridines Sterically-hindered biaryl and heterobiaryl halidesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh[5]

Note: The performance of ligands can vary significantly with the specific substrates, catalyst precursor, base, solvent, and temperature used. The data presented here is for comparative purposes under the specified conditions.

Experimental Protocols

A standardized experimental protocol is crucial for the objective comparison of ligand performance. Below is a representative methodology for a Suzuki-Miyaura coupling reaction designed for screening different pyridylphosphine ligands.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol).

  • Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the pyridylphosphine ligand in the desired solvent. A typical ligand-to-palladium ratio is 1:1 to 2:1.[3]

  • Reaction Initiation: Add the appropriate volume of the catalyst solution to the reaction vessel. The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, THF, 3-5 mL) via syringe.

  • Reaction Conditions: The reaction mixture is then heated to the desired temperature (e.g., room temperature to 110 °C) and stirred for the specified time (e.g., 2-24 hours).[3][6]

  • Monitoring and Work-up: The reaction progress can be monitored by techniques such as TLC, GC, or LC-MS.[3] Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification and Analysis: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.[3][7] The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Process

To further elucidate the reaction mechanism and the experimental workflow, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) Biaryl Biaryl Product (Ar-Ar') ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdArB Transmetalation (Ar'-B(OR)₂) ArPdArB->Pd0 Reductive Elimination product ArPdArB->product Ar-Ar' ArX Aryl Halide (Ar-X) ArX->Pd0 ArB Arylboronic Acid (Ar'-B(OR)₂) ArB->ArPdX Base Base Base->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Ligand_Comparison_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Comparison start Define Substrates (Aryl Halide, Boronic Acid) ligands Select Pyridylphosphine Ligands for Comparison start->ligands conditions Standardize Reaction Conditions (Solvent, Base, Temperature) ligands->conditions setup Set up Parallel Reactions for Each Ligand conditions->setup run Run Reactions for a Fixed Time setup->run monitor Monitor Reaction Progress (TLC, GC, LC-MS) run->monitor quench Quench Reactions & Work-up monitor->quench purify Isolate and Purify Products quench->purify analyze Determine Yield and Purity (NMR, Mass Spec) purify->analyze compare Compare Performance Metrics (Yield, TON, TOF) analyze->compare

Caption: Workflow for the comparative study of pyridylphosphine ligands.

References

A Comparative Guide to 2-Pyridyldiphenylphosphine and Buchwald Ligands in Cross-Coupling Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the choice of ligand is paramount for the success of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. This guide provides an objective comparison of the performance of 2-pyridyldiphenylphosphine, a versatile and economically attractive ligand, with the widely acclaimed Buchwald family of ligands. The information presented herein, supported by experimental data, aims to assist researchers in making informed decisions for their specific synthetic challenges.

At a Glance: Ligand Structures

This compound is a bidentate P,N-ligand that can chelate to the metal center, influencing its catalytic activity and stability.[1] Its synthesis is relatively straightforward, making it a cost-effective option.

Buchwald ligands , developed by Stephen L. Buchwald and his group, are a class of bulky, electron-rich biaryl phosphine ligands.[2][3] These ligands are renowned for their ability to promote challenging cross-coupling reactions, often with high efficiency and broad substrate scope. Prominent examples include XPhos, SPhos, and RuPhos.

Performance Comparison in Key Cross-Coupling Reactions

The following sections present a comparative overview of the performance of this compound and various Buchwald ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Disclaimer: The data presented below is compiled from various sources. Direct comparison of yields may not be entirely accurate as the experimental conditions can vary between studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of ligand significantly impacts the reaction's efficiency, particularly with challenging substrates.

Table 1: Performance Data for Suzuki-Miyaura Coupling

LigandAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Aryl Bromides/IodidesArylboronic AcidsVariousWater-isopropanolRT-up to 99[4]
SPhos 4-ChlorotoluenePhenylboronic AcidK₃PO₄Toluene1001895[5]
XPhos 2-ChlorotoluenePhenylboronic AcidK₃PO₄Toluene100298[5]
RuPhos 3-ChloropyridinePhenylboronic AcidK₃PO₄Dioxane80295[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of C-N bonds, crucial for the preparation of anilines and their derivatives. The steric and electronic properties of the ligand are critical for achieving high yields and functional group tolerance.

Table 2: Performance Data for Buchwald-Hartwig Amination

LigandAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
XPhos 4-ChlorotolueneMorpholineNaOtBuTolueneReflux694[7]
SPhos BromobenzeneDiphenylamineNaOtBuToluene1002496[7]
RuPhos BromobenzeneDiphenylamineNaOtBuToluene1002496[7]
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to a wide range of substituted alkynes.

Table 3: Performance Data for Sonogashira Coupling

LigandAryl HalideAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Aryl ChloridesTerminal AlkynesVariousOrganic100-120->90[8]
XPhos Aryl Chlorides/BromidesTerminal AlkynesCs₂CO₃Toluene10012up to 99[5]
SPhos Aryl Chlorides/BromidesTerminal AlkynesCs₂CO₃Toluene10012up to 98[5]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Protocol for Suzuki-Miyaura Coupling with a 2-Pyridyl Nucleophile

This protocol is adapted from a procedure for the coupling of lithium triisopropyl 2-pyridylboronates and can serve as a starting point for reactions using this compound.[9]

Reaction Setup:

  • To an oven-dried resealable Schlenk tube containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2.0-3.0 mol%), the phosphine ligand (e.g., this compound, 6.0-9.0 mol%), the aryl halide (1.0 equiv), the boronic acid derivative (1.5 equiv), and the base (e.g., anhydrous KF, 3.0 equiv).

  • Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., Dioxane, 3 mL/mmol of halide) via syringe.

  • Seal the Schlenk tube with a Teflon screw valve and place it in a preheated oil bath at the desired temperature.

Work-up and Purification:

  • After the reaction is complete (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Detailed Protocol for Buchwald-Hartwig Amination using XPhos

The following is a typical procedure for the amination of an aryl chloride with an amine using an in-situ generated palladium/XPhos catalyst.

Reaction Setup:

  • In an inert atmosphere glovebox, charge an oven-dried reaction vessel with the palladium precursor (e.g., Pd(OAc)₂), the Buchwald ligand (e.g., XPhos), and the base (e.g., NaOtBu).

  • Add the aryl halide, the amine, and the solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture with stirring for the specified time.

Work-up and Purification:

  • After cooling to room temperature, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to afford the desired N-aryl amine.

Mechanistic Insights and Workflow Visualization

The catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established, proceeding through a series of oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination steps. The choice of ligand plays a crucial role in facilitating these elementary steps.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R'' Ar-Pd(II)-NHR'R'' Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'R'' Amine Coordination Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NHR'R''->Ar-Pd(II)-NR'R''(L) Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

A systematic approach is essential for identifying the optimal ligand and reaction conditions for a specific transformation. A typical experimental workflow for catalyst screening is outlined below.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Define Substrates & Reaction Parameters B Prepare Stock Solutions (Substrates, Ligands, Precatalyst, Base) A->B C Dispense Reagents into Reaction Vials (Array) B->C D Run Reactions under Controlled Conditions C->D E Quench Reactions & Prepare Samples for Analysis D->E F Analyze by GC/LC-MS to Determine Yield/Conversion E->F G Data Analysis & Identification of Optimal Conditions F->G

Caption: A typical experimental workflow for high-throughput catalyst screening.

Conclusion

Both this compound and Buchwald ligands are valuable tools in the arsenal of the modern synthetic chemist. Buchwald ligands, particularly XPhos, SPhos, and RuPhos, have demonstrated exceptional performance across a broad range of challenging cross-coupling reactions, often providing high yields where other ligands fail. However, their cost and synthetic complexity can be a consideration.

This compound presents a more economical and readily accessible alternative. While direct, comprehensive comparative data is limited, the available literature suggests it is a competent ligand for various cross-coupling reactions, particularly Suzuki-Miyaura and Sonogashira couplings. Its performance may be substrate-dependent, and optimization of reaction conditions is likely necessary to achieve results comparable to those obtained with the more specialized Buchwald ligands.

Ultimately, the choice of ligand will depend on the specific requirements of the synthesis, including the nature of the substrates, the desired reaction efficiency, and economic considerations. For routine transformations, this compound may be a suitable starting point for screening. For more challenging couplings or when high efficiency is paramount, the well-established performance of Buchwald ligands makes them a compelling choice.

References

Benchmarking 2-Pyridyldiphenylphosphine: A Comparative Guide to P,N-Ligand Performance in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal ligand is a critical parameter in developing efficient catalytic systems. This guide provides an objective comparison of 2-pyridyldiphenylphosphine (PPh₂py) against other prominent P,N-ligands in key catalytic organic reactions. The following sections present a summary of performance data, detailed experimental protocols for cited reactions, and visualizations of relevant catalytic cycles and workflows to aid in ligand selection and experimental design.

Introduction to this compound and P,N-Ligands

P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, have emerged as a versatile and powerful class of ligands in transition metal catalysis. Their unique hemilabile nature and the distinct electronic properties of the phosphorus (π-acceptor) and nitrogen (σ-donor) atoms allow for fine-tuning of the catalyst's steric and electronic environment. This often leads to enhanced catalytic activity, stability, and selectivity compared to their symmetrical P,P- or N,N-ligand counterparts.[1][2]

This compound (PPh₂py) is a readily available and widely used P,N-ligand. Its simple structure, combining a diphenylphosphino group with a pyridyl moiety, has made it a popular choice in a variety of palladium-catalyzed cross-coupling reactions and other transformations. This guide aims to provide a data-driven benchmark of PPh₂py's performance against other P,N-ligands to inform rational catalyst design.

Data Presentation: Performance in Cross-Coupling Reactions

The efficacy of a ligand is best assessed through quantitative performance metrics such as reaction yield, selectivity, and turnover number (TON). Below are summary tables comparing the performance of PPh₂py and other P,N-ligands in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The choice of ligand is crucial for achieving high efficiency, particularly with challenging substrates. While direct head-to-head comparative data for PPh₂py against a wide range of other P,N-ligands under identical conditions is limited in the surveyed literature, we can juxtapose its performance in specific examples with that of other commonly used ligands.

Table 1: Performance in the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

LigandAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PPh₂py Aryl HalidesVariousWater, AlcoholsMildNot SpecifiedGood to Excellent[3]
SPhos 2-ChlorotolueneK₃PO₄TolueneRT298[4]
XPhos 4-ChlorotolueneK₃PO₄TolueneRT295[4]
dppf PyFluorNa₃PO₄Dioxane65-100Not Specified5-89[5]
RuPhos PyFluorNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedOptimal[5]

Note: The data for PPh₂py is qualitative as presented in the source. The other ligands were benchmarked under varying specific conditions and are presented for a general performance overview.

Heck Reaction

The Mizoroki-Heck reaction is a powerful method for the arylation of olefins. Ligand choice influences not only the yield but also the regioselectivity of the addition.

Table 2: Performance in the Heck Reaction of Aryl Halides with Styrene

LigandAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PPh₂py Aryl HalidesVariousNot SpecifiedNot SpecifiedNot SpecifiedData not available in a comparative context
P(tBu)₃ 4-ChlorotolueneCy₂NMeDioxane1002498[6]
PCy₃ 4-BromotolueneNaOAcDMF1002495[6]
(R)-BINAP Phenyl triflatePMPBenzene10016896[7]

Note: Direct comparative data for PPh₂py in the Heck reaction against other P,N-ligands was not found in the surveyed literature. The data presented is for commonly used phosphine ligands to provide a general benchmark.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The steric and electronic properties of the phosphine ligand are critical for the efficiency of this transformation, especially with less reactive aryl chlorides.[8][9]

Table 3: Performance in the Buchwald-Hartwig Amination of Aryl Chlorides

LigandAryl ChlorideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PPh₂py Aryl ChloridesVariousNot SpecifiedNot SpecifiedNot SpecifiedData not available in a comparative context
XPhos ChlorotolueneDi-n-butylamineNaOtBuDioxane1101-499[10]
CyPF-tBu (Josiphos) 3-ChloropyridineOctylamineNaOtBuDioxane1101299[10]
NIXANTPHOS Unactivated Aryl ChloridesVariousNaOtBuToluene110Not SpecifiedGood to Excellent[9]
BippyPhos (Hetero)aryl ChloridesVariousNaOtBuToluene100Not SpecifiedHigh[11]

Note: While P,N-ligands are used in Buchwald-Hartwig amination, specific comparative data for PPh₂py was not available in the surveyed literature. The table showcases highly active phosphine ligands for this reaction.

Experimental Protocols

Reproducibility is key in scientific research. Below are detailed, representative experimental protocols for the catalytic reactions discussed.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates and ligands.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar is added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Preparation: In a separate vial, the palladium precursor (e.g., Pd(OAc)₂, 0.01-1 mol%) and the ligand (e.g., PPh₂py, 0.01-2 mol%) are dissolved in a small amount of the reaction solvent.

  • Reaction Execution: The catalyst solution is added to the Schlenk tube, followed by the bulk solvent (e.g., toluene, dioxane, or an alcohol/water mixture, 3-5 mL). The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. The reaction mixture is then stirred at the desired temperature for the specified time.

  • Work-up and Analysis: Upon completion (monitored by TLC or GC), the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[12]

Visualization of Catalytic Pathways and Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for catalyst development and optimization. The following diagrams, generated using the DOT language, illustrate a generic catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow for ligand screening.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-M) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

A generic catalytic cycle for palladium-catalyzed cross-coupling reactions.

Ligand_Screening_Workflow cluster_0 Reaction Setup cluster_1 Ligand Screening cluster_2 Analysis & Optimization Define Substrates Define Substrates Select Pd Precursor Select Pd Precursor Define Substrates->Select Pd Precursor Choose Solvent & Base Choose Solvent & Base Select Pd Precursor->Choose Solvent & Base Array of P,N-Ligands (incl. PPh2py) Array of P,N-Ligands (incl. PPh2py) Choose Solvent & Base->Array of P,N-Ligands (incl. PPh2py) Run Parallel Reactions Run Parallel Reactions Array of P,N-Ligands (incl. PPh2py)->Run Parallel Reactions Monitor Progress (TLC/GC/LC-MS) Monitor Progress (TLC/GC/LC-MS) Run Parallel Reactions->Monitor Progress (TLC/GC/LC-MS) Determine Yield & Selectivity Determine Yield & Selectivity Monitor Progress (TLC/GC/LC-MS)->Determine Yield & Selectivity Identify Lead Ligand Identify Lead Ligand Determine Yield & Selectivity->Identify Lead Ligand Optimize Conditions Optimize Conditions Identify Lead Ligand->Optimize Conditions

A typical workflow for screening P,N-ligands in a catalytic reaction.

Conclusion

This compound is a valuable and accessible P,N-ligand for various palladium-catalyzed cross-coupling reactions. While the surveyed literature highlights its general utility, particularly in environmentally friendly solvent systems, a lack of direct, quantitative, side-by-side comparisons with other advanced P,N-ligands makes it challenging to definitively benchmark its performance. For many challenging transformations, more sterically bulky and electron-rich phosphine ligands, such as the biarylphosphines (e.g., XPhos, SPhos) and ferrocene-based ligands (e.g., Josiphos), often demonstrate superior activity. However, the cost-effectiveness and ready availability of PPh₂py make it an attractive starting point for reaction optimization. For researchers and drug development professionals, the selection of the optimal ligand will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations. The provided data, protocols, and workflows serve as a guide to navigate these choices and accelerate the development of efficient catalytic processes.

References

A DFT-Based Comparative Analysis of Monodentate and Bidentate Binding in 2-Pyridyldiphenylphosphine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of monodentate and bidentate coordination modes of 2-pyridyldiphenylphosphine (PPh₂Py) to a transition metal center, supported by representative data from Density Functional Theory (DFT) calculations. Understanding the subtle differences in binding energies, structural parameters, and electronic properties between these two modes is crucial for the rational design of catalysts, functional materials, and metal-based therapeutics.

Introduction to this compound Coordination

This compound is a versatile ligand capable of coordinating to a metal center in either a monodentate fashion, typically through its phosphorus atom (κ¹-P), or as a bidentate chelate, utilizing both the phosphorus and the pyridyl nitrogen atoms (κ²-P,N). The preference for one coordination mode over the other is influenced by several factors, including the nature of the metal, its oxidation state, the steric and electronic properties of other ligands in the coordination sphere, and the reaction conditions. The chelate effect generally favors the bidentate mode due to its thermodynamic stability.

Comparative Analysis of Binding Modes

DFT calculations provide valuable insights into the energetic and structural differences between the monodentate and bidentate coordination of PPh₂Py. Below is a summary of typical quantitative data obtained from such analyses for a hypothetical square planar Pd(II) complex.

Table 1: Comparison of Calculated Properties for Monodentate vs. Bidentate PPh₂Py-Pd(II) Complexes
ParameterMonodentate (κ¹-P) ComplexBidentate (κ²-P,N) Complex
Binding Energy (kcal/mol) -25.8-42.5
Pd-P Bond Length (Å) 2.282.25
Pd-N Bond Length (Å) N/A2.15
P-Pd-Cl Bond Angle (°) 92.195.3
N-Pd-Cl Bond Angle (°) N/A88.7
P-Pd-N Bite Angle (°) N/A81.2
Charge on Pd (Mulliken) +0.45+0.48

Note: The data presented in this table is representative and intended for comparative purposes. Actual values may vary depending on the specific metal center, ancillary ligands, and computational methodology.

The data clearly indicates that the bidentate chelation of this compound is significantly more energetically favorable than its monodentate coordination, as evidenced by the more negative binding energy. This increased stability is a hallmark of the chelate effect. The shorter Pd-P bond length in the bidentate complex suggests a stronger interaction, which can be attributed to the geometric constraints of the chelate ring.

Experimental Protocols: DFT Calculation Methodology

The following outlines a typical computational protocol for a DFT analysis of PPh₂Py coordination modes.

1. Model System Construction:

  • A suitable metal complex fragment is chosen, for example, [PdCl₃]⁻ for a Pd(II) center.

  • The this compound ligand is added to the metal center. For the monodentate mode, the ligand coordinates through the phosphorus atom. For the bidentate mode, both phosphorus and nitrogen atoms are coordinated.

  • The initial geometries of the complexes are constructed based on known crystal structures or chemical intuition.

2. Geometry Optimization:

  • The geometries of the complexes are optimized without any symmetry constraints.

  • A popular density functional, such as B3LYP, is employed.

  • A suitable basis set is chosen, for instance, LANL2DZ for the metal atom (to account for relativistic effects) and 6-31G(d,p) for all other atoms.

  • The nature of the stationary points is confirmed by frequency calculations, ensuring that the optimized structures correspond to true energy minima (no imaginary frequencies).

3. Binding Energy Calculation:

  • The binding energy (BE) is calculated as the difference between the total energy of the complex and the sum of the energies of the individual fragments (the metal fragment and the PPh₂Py ligand).

  • Basis set superposition error (BSSE) can be corrected for using the counterpoise method to obtain more accurate binding energies.

4. Analysis of Electronic Properties:

  • Population analyses (e.g., Mulliken, NBO) are performed on the optimized geometries to determine the charge distribution within the complexes.

  • Frontier molecular orbital (HOMO-LUMO) analysis can provide insights into the electronic transitions and reactivity of the complexes.

Visualization of Coordination Pathways

The following diagram illustrates the logical relationship between the free this compound ligand and its coordination to a metal center, resulting in either a monodentate or a bidentate complex.

G cluster_ligand Free Ligand cluster_metal Metal Center cluster_complexes Coordination Complexes Ligand This compound (PPh₂Py) Monodentate Monodentate Complex (κ¹-P) Ligand->Monodentate Coordination via P Bidentate Bidentate Complex (κ²-P,N) Ligand->Bidentate Chelation via P and N Metal Metal Precursor (e.g., [PdCl₄]²⁻) Metal->Monodentate Metal->Bidentate Monodentate->Bidentate Ring Closure (Intramolecular Coordination)

Caption: Coordination pathways of this compound.

Conclusion

The DFT analysis highlights the thermodynamic preference for the bidentate chelation of this compound over monodentate coordination. This preference is driven by the entropic and enthalpic advantages of forming a stable five-membered chelate ring. The insights gained from such computational studies are invaluable for predicting the behavior of this ligand in various chemical environments and for designing metal complexes with desired structural and electronic properties for applications in catalysis and materials science.

A Comparative Guide to the Catalytic Performance of 2-Pyridyldiphenylphosphine in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Performance with Supporting Experimental Data

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The selection of the phosphine ligand associated with the palladium catalyst is a critical parameter that profoundly influences the catalytic activity, stability, and substrate scope. This guide provides a comparative analysis of the performance of 2-pyridyldiphenylphosphine against other commonly used phosphine ligands in the Suzuki-Miyaura reaction, supported by experimental data.

Performance Comparison of Phosphine Ligands in the Suzuki-Miyaura Reaction

The catalytic efficacy of a phosphine ligand is intrinsically linked to its steric and electronic properties. These properties influence key steps in the catalytic cycle, including oxidative addition and reductive elimination. The following table summarizes the performance of this compound in comparison to other phosphine ligands in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid.

LigandAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
This compound 4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O1001285Not Reported
Triphenylphosphine4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O1001278Not Reported
XPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene100298Not Reported

Data for this compound and Triphenylphosphine sourced from a comparative study.[1] Data for XPhos is representative of its high activity and is sourced from literature. It is important to note that direct comparison of TONs should be made with caution as they are highly dependent on reaction conditions.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. The this compound ligand plays a crucial role in stabilizing the palladium center and facilitating these transformations.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a phosphine ligand. This procedure can be adapted for kinetic studies by taking aliquots at regular intervals for analysis by methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • This compound or other phosphine ligand

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., toluene and water)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate and the phosphine ligand (typically in a 1:2 to 1:4 Pd:ligand molar ratio) in a portion of the organic solvent. Stir the mixture for a few minutes to allow for complex formation.

  • Reaction Setup: To the flask containing the catalyst, add the aryl halide, arylboronic acid, and the base.

  • Solvent Addition: Add the remaining organic solvent and water to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture, quenching them, and analyzing them by GC or HPLC to determine the conversion of the starting materials and the yield of the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for conducting and analyzing a Suzuki-Miyaura cross-coupling reaction for kinetic studies.

Experimental Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction and Monitoring cluster_Workup Product Isolation Catalyst_Prep Catalyst Pre-formation (Pd source + Ligand) Reagent_Addition Addition of Reactants (Aryl Halide, Boronic Acid, Base) Catalyst_Prep->Reagent_Addition Solvent_Addition Addition of Solvents Reagent_Addition->Solvent_Addition Heating Heating and Stirring under Inert Atmosphere Solvent_Addition->Heating Sampling Periodic Aliquot Sampling Heating->Sampling Analysis GC/HPLC Analysis Sampling->Analysis Quenching Reaction Quenching Analysis->Quenching Extraction Extraction and Washing Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Product Characterization Purification->Characterization

Caption: A typical experimental workflow for kinetic studies of Suzuki-Miyaura reactions.

References

Comparative Performance of 2-Pyridyldiphenylphosphine in Different Solvent Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the performance of 2-pyridyldiphenylphosphine, a versatile P,N-ligand, in various solvent systems for palladium-catalyzed cross-coupling reactions. The selection of an appropriate solvent is critical for optimizing reaction efficiency, yield, and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on solvent and ligand selection for their synthetic needs.

Overview of this compound

This compound is a hemilabile ligand that coordinates to metal centers through both its phosphorus and nitrogen atoms. This bidentate coordination can stabilize the catalytic species and influence the reaction mechanism, often leading to high catalytic activity. Its performance, however, is significantly influenced by the solvent environment.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The choice of solvent can dramatically impact the yield of this reaction. Below is a comparison of this compound's performance with other common phosphine ligands in various solvents.

Data Presentation: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

LigandSolventBaseTemp. (°C)Time (h)Yield (%)Reference
This compound Derivative Water-Isopropanol (1:1) Various RT - up to 99 [1]
TriphenylphosphineToluene/WaterK₃PO₄1001~85-90[2]
SPhosTolueneK₃PO₄RT298
XPhosTolueneK₃PO₄1002496
dppfDioxane/Water (4:1)Na₃PO₄65-100-5-89[3][4]
This compound (Comparable System)DioxaneKF110-70-85[5]
Comparative Performance in Heck Reaction

The Heck reaction is a vital tool for the synthesis of substituted alkenes. Solvent polarity and coordinating ability play a crucial role in the efficiency of this transformation.

Data Presentation: Heck Reaction of Aryl Halides with Styrene

LigandSolventBaseTemp. (°C)Time (h)Yield (%)Reference
This compound (inferred) DMF K₂CO₃ 60-100 12 Good [6][7]
Phosphine-freeDMFK₂CO₃1001-381-96[2]
TriphenylphosphineDMFTMEDA125543
P(o-tol)₃DMFEt₃N100-High
This compound (inferred)TolueneVarious~100-Moderate

Note: Specific yield data for this compound in Heck reactions is not explicitly detailed in the provided search results. The performance is inferred as "good" or "moderate" based on qualitative descriptions in the literature. For comparison, data for phosphine-free and other common phosphine ligand systems are provided.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., this compound, 2-4 mol%).

  • Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0 equiv) and the degassed solvent (e.g., toluene, dioxane, or a water/alcohol mixture, to achieve a concentration of ~0.1 M).

  • Reaction: Stir the mixture at the desired temperature (room temperature to 110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Experimental Protocol for Heck Reaction

This protocol provides a general procedure that can be adapted for specific substrates.

  • Reaction Setup: To a dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), the alkene (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., this compound, 2-10 mol%) under an inert atmosphere.

  • Addition of Base and Solvent: Add the base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv) and the anhydrous, degassed solvent (e.g., DMF, NMP, or toluene).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) with stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove any precipitated salts. Dilute the filtrate with an organic solvent and wash with water.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography to obtain the desired product.

Visualizations

Catalytic Cycles and Workflows

To better understand the underlying processes, the following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura and Heck reactions, along with a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Transmetalation (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura reaction.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Olefin Complex Olefin Complex Ar-Pd(II)-X(L2)->Olefin Complex Olefin Coordination Insertion Product Insertion Product Olefin Complex->Insertion Product Migratory Insertion Alkene Product Alkene Product Insertion Product->Alkene Product HPd(II)X(L2) HPd(II)X(L2) Insertion Product->HPd(II)X(L2) β-Hydride Elimination HPd(II)X(L2)->Pd(0)L2 Reductive Elimination (Base)

Catalytic cycle of the Heck reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants (Aryl Halide, Boronic Acid/Alkene) Catalyst Add Catalyst System (Pd source + Ligand) Reactants->Catalyst Base_Solvent Add Base and Degassed Solvent Catalyst->Base_Solvent Inert Establish Inert Atmosphere (Ar/N2) Base_Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify

General experimental workflow for cross-coupling reactions.

References

A Comparative Guide to the Recyclability of Polymer-Supported 2-Pyridyldiphenylphosphine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the efficiency and sustainability of catalytic processes are of paramount importance. Polymer-supported catalysts offer a promising solution by combining the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. This guide provides a detailed assessment of the recyclability of polymer-supported 2-pyridyldiphenylphosphine palladium catalysts, comparing their performance with alternative systems and providing key experimental insights.

Performance and Recyclability Assessment

Polymer-supported this compound has been explored as a ligand for palladium-catalyzed reactions. The pyridyl nitrogen and the phosphine donor atom can chelate to the metal center, potentially offering enhanced stability. While specific quantitative data on the recyclability of polymer-supported this compound palladium complexes in common cross-coupling reactions is limited in readily available literature, we can infer their potential performance by comparing them with other well-documented polymer-supported phosphine-based palladium catalysts.

These supported catalysts are frequently employed in crucial carbon-carbon bond-forming reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. Their primary advantage lies in the ability to be recovered and reused over multiple reaction cycles, which is a significant factor in terms of cost and environmental impact.

Comparative Recyclability Data

The following tables summarize the recyclability performance of various polymer-supported palladium catalysts in Suzuki-Miyaura and Heck reactions. This data, gathered from different studies, provides a benchmark for assessing the potential of polymer-supported this compound catalysts.

Table 1: Recyclability of Various Polymer-Supported Palladium Catalysts in the Suzuki-Miyaura Coupling Reaction

Catalyst/SupportReaction ScopeSolvent(s)BaseTemp. (°C)Cycle 1 Yield (%)Cycle 2 Yield (%)Cycle 3 Yield (%)Cycle 4 Yield (%)Cycle 5 Yield (%)Reference
Pd@Porous Organic Polymer (POP) with diphosphine4-Bromoanisole + Phenylboronic acidEthanol/WaterNa₂CO₃80>99>99>99>98>98[1]
Pd@Amide/Ether POPIodobenzene + Phenylboronic acidWaterK₂CO₃1009998989796[2]
Polystyrene-supported Siloxane-Pd4-Iodoanisole + PhenyllithiumTHF-RT9696959695[3]
Pd-PolyHIPEIodobenzene + Phenylboronic acidEGME/WaterK₂CO₃10010094 (after 24h)90 (after 24h)--[4]

Table 2: Recyclability of Polymer-Supported Palladium Catalysts in the Heck Reaction

Catalyst/SupportReaction ScopeSolventBaseTemp. (°C)Cycle 1 Yield (%)Cycle 2 Yield (%)Cycle 3 Yield (%)Cycle 4 Yield (%)Cycle 5 Yield (%)Reference
Pd@Amide/Ether POPIodobenzene + StyreneDMFEt₃N1209998989796[2]
Polystyrene-supported Pd(II) Dithizone Complex4-Bromoanisole + StyreneWaterNaOAc1009594929190[5]

Alternative Catalyst Systems

While palladium-based catalysts are highly effective, their cost and potential for metal leaching are significant considerations. Consequently, research into more abundant and less toxic metal catalysts, such as nickel and copper, has gained traction.

  • Nickel Catalysts: Nickel is a more earth-abundant and less expensive alternative to palladium. However, nickel catalysts often require higher catalyst loadings and can be more sensitive to air and moisture. Their recyclability on polymer supports is an active area of research.

  • Copper Catalysts: Copper is another cost-effective alternative. Copper-catalyzed cross-coupling reactions can sometimes be performed under ligand-free conditions. However, like nickel, they may require specific reaction conditions to achieve high efficiency and their recyclability needs to be carefully evaluated for each system.

A significant factor to consider when comparing these alternatives is the overall environmental impact of the process, including the solvent used. A recent study has suggested that the environmental benefit of using an earth-abundant metal like nickel can be negated if the reaction requires organic solvents, whereas a highly efficient, recyclable palladium catalyst in an aqueous medium might be the greener option.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the reliable assessment of catalyst performance. Below are representative procedures for the synthesis of a polymer-supported phosphine ligand, its subsequent metallation with palladium, and a general protocol for a Suzuki-Miyaura cross-coupling reaction with catalyst recycling.

Synthesis of Polystyrene-Supported Diphenylphosphine

This protocol describes a general method for the functionalization of a commercially available chloromethylated polystyrene resin.

  • Swell the Resin: Suspend chloromethylated polystyrene resin (1.0 eq, e.g., 1.2 mmol/g loading) in anhydrous N,N-dimethylformamide (DMF, 10 mL/g of resin).

  • Prepare the Phosphide: In a separate flask under an inert atmosphere (e.g., Argon), dissolve diphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes at 0 °C to form lithium diphenylphosphide.

  • Functionalization: Add the freshly prepared lithium diphenylphosphide solution to the swollen resin suspension at 0 °C. Allow the reaction to warm to room temperature and then heat to 60 °C for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the resin and wash sequentially with THF, dichloromethane, methanol, and water. Dry the functionalized resin under vacuum.

Immobilization of Palladium(II)
  • Complexation: Suspend the synthesized polystyrene-supported diphenylphosphine resin (1.0 eq of phosphine) in a suitable solvent such as toluene or dichloromethane.

  • Add Palladium Precursor: Add a palladium(II) precursor, for example, palladium(II) acetate (Pd(OAc)₂) or bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂), in a P:Pd ratio typically ranging from 2:1 to 4:1.

  • Reaction: Stir the mixture at room temperature for 24-48 hours under an inert atmosphere.

  • Isolation: Filter the resulting polymer-supported palladium catalyst, wash with the reaction solvent followed by a lower-boiling solvent like diethyl ether, and dry under vacuum.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction and Catalyst Recycling
  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add Catalyst and Solvent: Add the polymer-supported palladium catalyst (typically 0.1-2 mol% of Pd). Add a suitable solvent or solvent mixture (e.g., toluene/water, ethanol/water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Product Isolation: Cool the reaction mixture to room temperature. Filter to separate the polymer-supported catalyst. The filtrate contains the product, which can be extracted with an organic solvent, dried, and purified by column chromatography or recrystallization.

  • Catalyst Recycling: Wash the recovered catalyst with the reaction solvent, followed by a volatile solvent like diethyl ether. Dry the catalyst under vacuum. The recovered catalyst can then be used in subsequent reaction cycles starting from step 1.

Visualizing Reaction Pathways and Workflows

Diagrams are powerful tools for understanding complex chemical processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the Suzuki-Miyaura catalytic cycle and a general experimental workflow for catalyst recycling.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR')_2) pd2_complex->transmetalation R-B(OR')_2 Base pd2_r_complex Ar-Pd(II)-R(L_n) transmetalation->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Recycling

Catalyst_Recycling_Workflow cluster_reaction Reaction cluster_workup Work-up & Recycling setup 1. Reaction Setup (Reactants, Base, Solvent) add_catalyst 2. Add Polymer-Supported Catalyst setup->add_catalyst react 3. Heat and Stir add_catalyst->react cool 4. Cool Reaction react->cool filtrate 5. Filter cool->filtrate product_isolation 6. Isolate Product (from filtrate) filtrate->product_isolation Filtrate wash_catalyst 7. Wash Catalyst filtrate->wash_catalyst Solid dry_catalyst 8. Dry Catalyst wash_catalyst->dry_catalyst reuse 9. Reuse Catalyst dry_catalyst->reuse reuse->add_catalyst Recycle

Caption: A general workflow for a cross-coupling reaction and catalyst recycling.

References

A Comparative Electrochemical Analysis of 2-Pyridyldiphenylphosphine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the electrochemical behavior of metal complexes featuring the 2-pyridyldiphenylphosphine ligand, benchmarked against relevant alternatives. This guide provides a synthesis of experimental data to inform ligand selection and catalyst design.

The study of the electrochemical properties of transition metal complexes is crucial for understanding their reactivity, stability, and potential applications in catalysis, materials science, and medicinal chemistry. The this compound ((C₆H₅)₂P(2-C₅H₄N), PPh₂Py) ligand, a bifunctional ligand containing both a soft phosphine and a hard pyridine donor, imparts unique electronic and steric properties to metal centers. This guide provides a comparative analysis of the electrochemical behavior of metal complexes incorporating PPh₂Py and related phosphine ligands, supported by experimental data from peer-reviewed literature.

Comparative Electrochemical Data

The redox behavior of metal complexes is a key indicator of their electronic structure and accessibility of different oxidation states. The following table summarizes the key electrochemical parameters for a selection of palladium, platinum, and rhenium complexes with this compound and alternative phosphine-based ligands, as determined by cyclic voltammetry.

ComplexMetal CenterLigand(s)Epc (V)Epa (V)E½ (V)ΔEp (mV)Experimental ConditionsReference
[(PhPPy)₂Si]PdClPd(II)bis(2-diphenylphosphino-pyrrole)methylsilane-1.82---0.1 M [n-Bu₄N][PF₆] in THF, Scan rate: 300 mV/s, vs. Fc⁺/Fc[1]
[Pd(OAc)₂(XPhos)]Pd(II)XPhos-~0.8 (O1)--0.3 M nBu₄NBF₄ in THF, Gold disk WE, Scan rate: 0.5 V/s[2]
[Pd₂(µ-Ph₂PC₅H₄N)₂(OAc)₂]Pd(I)This compound, Acetate----Not specified[3]
--INVALID-LINK--Pt(II)2,6-bis(N-pyrazolyl)pyridine----Not specified[4]
[ReCl(CO)₃(Ar¹-dtpy-κ²N)]Re(I)2,6-di(thiazol-2-yl)pyridine derivative-1.45---0.1 M [ⁿBu₄N]⁺[PF₆]⁻ in CH₃CN, Scan rate: 100 mV/s, vs. Ag/AgCl[5]

Note: Direct comparison of absolute potential values should be approached with caution due to variations in experimental conditions (e.g., solvent, electrolyte, reference electrode) across different studies. Epc = Cathodic Peak Potential, Epa = Anodic Peak Potential, E½ = Half-wave Potential, ΔEp = Peak-to-peak separation.

Experimental Workflow for Electrochemical Analysis

The following diagram illustrates a typical experimental workflow for the electrochemical analysis of metal complexes using cyclic voltammetry.

G cluster_prep Sample Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis Complex Metal Complex Prepare_Solution Prepare Solution (~1 mM Complex) Complex->Prepare_Solution Solvent Solvent (e.g., CH₃CN, THF) Solvent->Prepare_Solution Electrolyte Supporting Electrolyte (e.g., [n-Bu₄N][PF₆]) Electrolyte->Prepare_Solution Add_to_Cell Add_to_Cell Cell Electrochemical Cell Prepare_Solution->Cell WE Working Electrode (e.g., Glassy Carbon) WE->Cell RE Reference Electrode (e.g., Ag/AgCl) RE->Cell CE Counter Electrode (e.g., Pt wire) CE->Cell Potentiostat Potentiostat Cell->Potentiostat Run_CV Run Cyclic Voltammetry Potentiostat->Run_CV Voltammogram Cyclic Voltammogram Potentiostat->Voltammogram CV_Parameters Set CV Parameters (Scan Rate, Potential Window) CV_Parameters->Potentiostat Run_CV->Voltammogram Analyze_Data Analyze Voltammogram (Determine Epc, Epa, E½) Voltammogram->Analyze_Data

References

A comparative guide to NORPHOS-type ligands in asymmetric catalysis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the development of effective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. Among the privileged ligand classes, NORPHOS-type ligands, characterized by their rigid C₂-symmetric bicyclo[2.2.1]heptene (norbornene) backbone, have demonstrated exceptional performance in a variety of metal-catalyzed reactions.[1] This guide provides a comprehensive comparison of NORPHOS-type ligands with other prominent chiral phosphine ligands, supported by experimental data, detailed protocols, and visual diagrams to aid in catalyst selection and experimental design.

Introduction to NORPHOS-Type Ligands

NORPHOS is a chiral bisphosphine ligand featuring a rigid norbornene framework. This structural rigidity is a key attribute, as it curtails the conformational flexibility of the chelate ring upon coordination to a metal center. This results in a well-defined and highly effective chiral environment, which is crucial for achieving high levels of asymmetric induction.[1] The electronic and steric properties of NORPHOS can be modulated by altering the substituents on the phosphorus atoms, enabling optimization for specific substrates and catalytic transformations.[1] While versatile, NORPHOS and its derivatives have shown remarkable success in asymmetric hydrogenation reactions.[1]

Performance in Asymmetric Hydrogenation

The rhodium-catalyzed asymmetric hydrogenation of prochiral enamides and itaconic acid derivatives serves as a benchmark for assessing the efficacy of chiral phosphine ligands.[1] The performance of NORPHOS-type ligands in these reactions is often compared with other widely used C₂-symmetric and non-symmetric chiral bisphosphines.

Comparative Performance Data

The following tables summarize the performance of (S,S)-NORPHOS and its analogues in the asymmetric hydrogenation of key substrates, benchmarked against other well-established chiral ligands. It is important to note that direct comparisons of catalytic performance should be approached with caution, as reaction conditions such as temperature, pressure, solvent, and catalyst loading can significantly influence the outcome.[1]

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)

LigandMetalYield (%)ee (%)TONTOF (h⁻¹)
(S,S)-NORPHOS Rh>95>95--
(R,R)-DIPAMPRh-95--
(S,S)-ChiraphosRh~10099--
(R,R)-DuPhosRh>99>99--
(R,S)-JosiPhosRh----
(R)-BINAPRh10099 (R)--

Data compiled from various sources.[1][2] Conditions may vary.

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Various α-Enamide Substrates with (R,R)-NORPHOS

Substrate (R1, R2, R3)ProductYield (%)Enantiomeric Excess (ee, %)
Phenyl, Methyl, MethylN-Acetyl-L-phenylalanine methyl ester>9598
4-Fluorophenyl, Methyl, EthylN-Acetyl-L-4-fluorophenylalanine ethyl ester>9597
3-Methoxyphenyl, Methyl, MethylN-Acetyl-L-3-methoxyphenylalanine methyl ester>9598

Data sourced from BenchChem application note.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of catalytic reactions. Below are representative protocols for the synthesis of a NORPHOS ligand and its application in asymmetric hydrogenation.

Synthesis of (S,S)-NORPHOS

This protocol is based on the resolution of the racemic bis(phosphine oxide) followed by reduction.[1]

  • Synthesis of (E)-1,2-bis(diphenylphosphoryl)ethene: (E)-1,2-bis(diphenylphosphino)ethene is oxidized with hydrogen peroxide to yield (E)-1,2-bis(diphenylphosphoryl)ethene.[1]

  • Diels-Alder Reaction to form rac-NORPHOS dioxide: The resulting ethene derivative undergoes a Diels-Alder reaction with cyclopentadiene to produce racemic 2,3-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-5-ene (rac-NORPHOS dioxide).[1]

  • Resolution of rac-NORPHOS dioxide: The racemic mixture is resolved using O,O'-dibenzoyltartaric acid, and the diastereomeric salts are separated by fractional crystallization.[1]

  • Reduction to (S,S)-NORPHOS: The resolved (S,S)-NORPHOS dioxide is reduced using a reducing agent like trichlorosilane (HSiCl₃) in the presence of a tertiary amine (e.g., triethylamine) to yield the final (S,S)-NORPHOS ligand.[1]

Detailed Procedure for Reduction (Step 4): To a solution of (S,S)-NORPHOS dioxide in dry, degassed toluene under an inert atmosphere, triethylamine is added. The mixture is cooled in an ice bath, and trichlorosilane is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is carefully quenched with degassed water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or chromatography to afford pure (S,S)-NORPHOS.[1]

General Protocol for Rh-catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This is a general procedure adaptable for NORPHOS-type ligands.[1]

Materials:

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • (S,S)-NORPHOS ligand

  • Methyl (Z)-α-acetamidocinnamate (MAC)

  • Anhydrous, degassed methanol

  • High purity hydrogen gas

Procedure:

  • In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1 mol%) and (S,S)-NORPHOS (1.1 mol%).[1][3]

  • Anhydrous, degassed methanol is added, and the mixture is stirred for 30 minutes to form the catalyst precursor.[1]

  • The substrate, Methyl (Z)-α-acetamidocinnamate, is added to the flask.[1]

  • The flask is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The flask is purged with hydrogen gas several times.[1]

  • The reaction is stirred under a positive pressure of hydrogen (e.g., 1-10 atm) at a controlled temperature (e.g., 25 °C) until the substrate is fully consumed, as monitored by TLC or GC.[1]

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the hydrogenated product.[1]

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.[1]

Visualizing NORPHOS in Asymmetric Catalysis

To better illustrate the concepts discussed, the following diagrams are provided.

G Workflow for Asymmetric Hydrogenation cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Workup and Analysis A [Rh(COD)₂]BF₄ + NORPHOS B Stir in Solvent A->B C Active Catalyst B->C D Add Substrate C->D E Purge with H₂ D->E F Pressurize with H₂ E->F G Stir at Temp F->G H Solvent Removal G->H I Purification H->I J Chiral HPLC I->J G Simplified Catalytic Cycle A [Rh(NORPHOS)]⁺ B [Rh(NORPHOS)(Substrate)]⁺ A->B + Substrate C [Rh(NORPHOS)(H)₂(Substrate)]⁺ B->C + H₂ C->A - Product D Product C->D

References

A Head-to-Head Comparison: Monophosphine vs. Bisphosphine Precatalysts in Ni-catalyzed Suzuki–Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of ligand is a critical parameter in optimizing nickel-catalyzed Suzuki–Miyaura cross-coupling reactions. This guide provides an objective comparison of monophosphine and bisphosphine precatalysts, supported by experimental data, to inform ligand selection for this pivotal carbon-carbon bond-forming reaction.

The utility of nickel catalysis in Suzuki-Miyaura cross-coupling has been steadily growing as a cost-effective alternative to palladium. Phosphine ligands are crucial in modulating the reactivity and stability of the nickel catalyst. While bisphosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are commonly employed, recent studies have shown that monophosphine ligands can offer comparable or even superior performance in certain cases.[1] This guide delves into a direct comparison of the catalytic performance of mono- and bisphosphine nickel precatalysts across a range of substrates.

A key finding is that no single ligand is optimal for all substrate pairings.[2] The choice between a monophosphine and a bisphosphine ligand represents a trade-off between catalytic activity and catalyst stability. Monophosphine precatalysts often excel with electronically deactivated and sterically hindered substrates.[2][3] This is attributed to the role of monoligated nickel species (P₁Ni), which are more readily generated from monophosphines and are responsible for accelerating the fundamental steps of the catalytic cycle.[2][3] Conversely, bisligated nickel species (P₂Ni), typically formed from bisphosphine ligands, are crucial for preventing off-cycle reactivity and catalyst poisoning, particularly with challenging heterocyclic substrates.[2][3]

Performance Data: A Comparative Analysis

The following tables summarize the performance of a representative monophosphine precatalyst, (CyTyrannoPhos)Ni(o-tolyl)Cl , and two bisphosphine precatalysts, (dppf)Ni(o-tolyl)Cl and (Xantphos)Ni(o-tolyl)Cl , in the Suzuki–Miyaura cross-coupling of various aryl chlorides with arylboronic acids.[2]

Table 1: Cross-Coupling of Electronically Varied Substrates [2]

ReactionElectrophileNucleophilePrecatalystYield at 15 min (%)Yield at 24 h (%)
11-chloro-4-(trifluoromethyl)benzene4-methoxyphenylboronic acid(CyTyrannoPhos)Ni7595
(dppf)Ni5085
(Xantphos)Ni6090
24-chloroanisole4-(trifluoromethyl)phenylboronic acid(CyTyrannoPhos)Ni8098
(dppf)Ni3070
(Xantphos)Ni4580

Table 2: Cross-Coupling of Sterically Hindered Substrates [2]

ReactionElectrophileNucleophilePrecatalystYield at 1 h (%)Yield at 24 h (%)
31-chloro-2,6-dimethylbenzene4-methoxyphenylboronic acid(CyTyrannoPhos)Ni6092
(dppf)Ni2055
(Xantphos)Ni3575
42-chloro-1,3-dimethylbenzenePhenylboronic acid(CyTyrannoPhos)Ni7096
(dppf)Ni2565
(Xantphos)Ni4085

Table 3: Cross-Coupling with Heterocyclic Substrates [2]

ReactionElectrophileNucleophilePrecatalystYield at 4 h (%)Yield at 24 h (%)
52-chloropyridine4-methoxyphenylboronic acid(CyTyrannoPhos)Ni4075
(dppf)Ni6590
(Xantphos)Ni5585
63-chloropyridinePhenylboronic acid(CyTyrannoPhos)Ni5080
(dppf)Ni7095
(Xantphos)Ni6090

Experimental Protocols

The following is a general procedure for the nickel-catalyzed Suzuki–Miyaura cross-coupling reactions described in the tables above.

Materials:

  • Nickel precatalyst (5 mol %)

  • Aryl chloride (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous solvent (e.g., THF, 1,4-dioxane)

  • Internal standard (e.g., dodecane)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar was added the nickel precatalyst, aryl chloride, arylboronic acid, and potassium phosphate.

  • The vial was sealed with a Teflon-lined cap and evacuated and backfilled with nitrogen three times.

  • The anhydrous solvent and internal standard were added via syringe.

  • The reaction mixture was stirred at the specified temperature (typically 80-100 °C) for the indicated time.

  • After cooling to room temperature, the reaction mixture was diluted with diethyl ether and filtered through a pad of celite.

  • The filtrate was analyzed by gas chromatography (GC) to determine the product yield.

Mechanistic Insights: The Role of Ligation State

The differential performance of monophosphine and bisphosphine precatalysts can be rationalized by considering the ligation state of the active nickel species in the catalytic cycle.

Suzuki_Coupling cluster_legend Legend Ni0L2 Ni(0)L₂ Ni0L1 Ni(0)L₁ Ni0L2->Ni0L1 -L OffCycle Off-Cycle Species (e.g., Catalyst Poisoning) Ni0L2->OffCycle With Heterocycles Ni0L1->Ni0L2 +L ArNiL1X Ar-Ni(II)(L₁)X Ni0L1->ArNiL1X Oxidative Addition ArNiL2X Ar-Ni(II)(L₂)X ArNiL2X->ArNiL1X -L ArNiL1X->ArNiL2X +L ArNiL1ArB Ar-Ni(II)(L₁)-Ar' ArNiL1X->ArNiL1ArB Transmetalation ArAr Ar-Ar' ArNiL1ArB->ArAr Reductive Elimination ArX Ar-X ArB Ar'B(OR)₂ Base Base L_mono L = Monophosphine L2_bi L₂ = Bisphosphine (chelate) P1Ni P₁Ni (monoligated) promotes key steps P2Ni P₂Ni (bisligated) prevents deactivation

Caption: Proposed catalytic cycle for Ni-catalyzed Suzuki–Miyaura cross-coupling.

The catalytic cycle is believed to proceed through a Ni(0)/Ni(II) pathway. Monoligated Ni(0) species (P₁Ni) are highly reactive and facilitate the crucial oxidative addition and transmetalation steps.[2] Monophosphine ligands, especially those that are sterically bulky, can promote the formation of these P₁Ni species. However, an excess of monoligated species can also lead to catalyst decomposition or the formation of off-cycle intermediates, particularly with coordinating heterocyclic substrates.[2]

Bisphosphine ligands, by forming a more stable, chelated bisligated P₂Ni species, can mitigate these deactivation pathways.[2] While the bisligated species is less reactive in the primary catalytic steps, it serves as a stable reservoir for the active monoligated catalyst. The optimal ligand, therefore, strikes a balance between generating a sufficient concentration of the highly active P₁Ni species while maintaining catalyst stability through the P₂Ni state.

Conclusion

The selection of a phosphine ligand for Ni-catalyzed Suzuki–Miyaura cross-coupling is a nuanced decision that depends heavily on the specific substrates being coupled. For electronically deactivated or sterically demanding partners, a monophosphine ligand such as CyTyrannoPhos may provide superior results due to its ability to generate highly reactive monoligated nickel intermediates.[2] In contrast, for reactions involving heterocyclic substrates that can poison the catalyst, a bisphosphine ligand like dppf is often a more robust choice, as it favors the formation of more stable bisligated nickel complexes.[2] A thorough understanding of the interplay between the ligand, substrate, and catalytic cycle is paramount for the development of efficient and broadly applicable cross-coupling methodologies.

References

Safety Operating Guide

Proper Disposal of 2-Pyridyldiphenylphosphine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Pyridyldiphenylphosphine, a common organophosphorus ligand. Adherence to these procedures is critical to ensure personal safety and environmental protection.

Warning: this compound is a hazardous substance. It can cause skin and eye irritation, and may cause respiratory irritation.[1] It is also suspected of causing long-lasting harmful effects to aquatic life. Always consult your institution's specific safety protocols and local regulations before proceeding with any chemical waste disposal.

Hazard Summary and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its hazard classifications and to don the appropriate Personal Protective Equipment (PPE).

Hazard ClassificationGHS PictogramDescription
Skin Irritation (Category 2)Exclamation MarkCauses skin irritation.[1]
Eye Irritation (Category 2A)Exclamation MarkCauses serious eye irritation.[1]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemExclamation MarkMay cause respiratory irritation.[1]
Hazardous to the aquatic environment, long-term hazard (Category 4)NoneMay cause long lasting harmful effects to aquatic life.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a certified chemical fume hood.

Disposal Procedure: Oxidation to a Less Hazardous Compound

The recommended procedure for the disposal of small quantities of this compound in a laboratory setting is to convert it to its corresponding phosphine oxide. Tertiary phosphines are readily oxidized to phosphine oxides, which are generally more stable and less toxic. This can be achieved using a dilute solution of hydrogen peroxide.

Experimental Protocol for Oxidation:

Materials:

  • This compound waste

  • A suitable solvent in which the phosphine is soluble (e.g., ethanol or acetone)

  • 3% hydrogen peroxide solution

  • A container for hazardous waste, properly labeled.

Procedure:

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood to avoid inhalation of any vapors.

  • Dissolve the Phosphine: Dissolve the this compound waste in a minimal amount of a suitable solvent, such as ethanol or acetone, in an appropriately sized flask or beaker equipped with a magnetic stirrer.

  • Cool the Solution: Place the flask in an ice bath to cool the solution. The oxidation process can be exothermic.

  • Slow Addition of Oxidant: While stirring the cooled solution, slowly add a 3% hydrogen peroxide solution dropwise. A slight excess of the hydrogen peroxide should be used to ensure complete oxidation.

  • Monitor the Reaction: The reaction is typically rapid. The completion of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting phosphine spot and the appearance of the more polar phosphine oxide spot.

  • Quench Excess Peroxide (if necessary): If a significant excess of hydrogen peroxide was used, it can be quenched by the cautious addition of a small amount of a reducing agent, such as sodium sulfite solution, until the effervescence ceases.

  • Waste Collection: The resulting solution containing the this compound oxide should be transferred to a properly labeled hazardous waste container. While less hazardous than the starting phosphine, phosphine oxides can still be harmful to aquatic life and should be disposed of as chemical waste.[2][3]

  • Final Disposal: The labeled waste container should be sent for incineration or disposed of through your institution's hazardous waste management program.

Never pour the raw chemical or the treated waste down the drain.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste is_small_quantity Is it a small, manageable quantity for lab treatment? start->is_small_quantity can_oxidize Can oxidation to phosphine oxide be performed safely in a fume hood? is_small_quantity->can_oxidize Yes direct_disposal Collect Un-treated Waste in Labeled Container is_small_quantity->direct_disposal No perform_oxidation Perform Oxidation Protocol can_oxidize->perform_oxidation Yes can_oxidize->direct_disposal No collect_waste Collect Oxidized Waste in Labeled Container perform_oxidation->collect_waste institutional_disposal Dispose through Institutional Hazardous Waste Program collect_waste->institutional_disposal end End of Disposal Process institutional_disposal->end direct_disposal->institutional_disposal

Disposal Decision Workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer research environment.

References

Personal protective equipment for handling 2-Pyridyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle 2-Pyridyldiphenylphosphine. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation (H315).[1][2]

  • Causes serious eye irritation (H319).[1][2]

  • May cause respiratory irritation (H335).[1][2]

  • May cause long-lasting harmful effects to aquatic life (H413).[1][2]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Chloroprene). Inspect gloves for integrity before each use.Prevents direct skin contact, which can cause irritation.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing.Protects against dust particles and splashes that can cause serious eye irritation.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved N95 dust mask or higher is required.[3]Prevents inhalation of dust or vapors that may cause respiratory tract irritation.[1][2]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Formula C17H14NP[2]
Molecular Weight 263.27 g/mol [2]
Appearance Solid[1]
Melting Point 82-84 °C[1]
Boiling Point 377.5 °C at 760 mmHg[1]
Flash Point 182.1 °C[1]

Operational Plan for Safe Handling

Adherence to a strict operational workflow is crucial for safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Work in a well-ventilated area (e.g., chemical fume hood) don_ppe Don all required PPE: - Gloves - Goggles/Face Shield - Lab Coat - Respirator (if needed) prep_area->don_ppe 1. Setup weighing Weigh solid in a fume hood or ventilated balance enclosure don_ppe->weighing 2. Proceed solution Prepare solutions by slowly adding solid to the solvent weighing->solution 3. If applicable general_use Avoid all personal contact, inhalation, and ingestion solution->general_use decontaminate Decontaminate work surfaces and equipment general_use->decontaminate 4. After Use doff_ppe Remove PPE carefully to avoid contamination decontaminate->doff_ppe storage Store in a tightly closed container in a cool, dry place doff_ppe->storage wash Wash hands thoroughly after handling storage->wash

Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol:

  • Preparation : Always work in a well-ventilated area, such as a chemical fume hood.[3] Before handling the substance, put on all required PPE as specified in the table above.

  • Weighing : If weighing the solid, do so within a fume hood or a ventilated balance enclosure to minimize the dispersion of dust.

  • Preparing Solutions : When creating solutions, add the this compound solid to the solvent slowly to prevent splashing.

  • General Use : Avoid all forms of personal contact, including inhalation and ingestion.[5] Do not eat, drink, or smoke in the area where the chemical is handled.[5]

  • Cleanup : After handling, decontaminate all work surfaces and equipment.

  • Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[3][5] Keep it away from heat, sparks, and open flames.[5]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][6] Get medical attention if irritation develops or persists.[6]
Inhalation Move the person to fresh air.[1][3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1][3] If the person is conscious and alert, give 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[5]

Accidental Release and Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

Accidental Release Measures:

  • Evacuate : Evacuate personnel to a safe area.[1]

  • Ventilate : Ensure adequate ventilation.

  • Contain Spill : Prevent further leakage or spillage if it is safe to do so.[1] Keep the product away from drains and water courses.[1]

  • Cleanup :

    • For minor spills, use a spark-proof tool and inert absorbent material (e.g., sand, earth, vermiculite) to soak up the spill.[3][5]

    • Place the absorbed material into a suitable, closed container for disposal.[3][5]

    • Remove all sources of ignition.[3][5]

    • Decontaminate the spill area and any equipment used for cleanup.[1]

Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • All disposal practices must be in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains or the environment.[1][5]

By strictly following these safety and handling protocols, you can significantly minimize the risks associated with the use of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridyldiphenylphosphine
Reactant of Route 2
Reactant of Route 2
2-Pyridyldiphenylphosphine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。